molecular formula C9H7ClN2O2 B1429674 6-Chloro-1H-indazole-5-carboxylic acid methyl ester CAS No. 1372629-24-7

6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Cat. No.: B1429674
CAS No.: 1372629-24-7
M. Wt: 210.62 g/mol
InChI Key: XLLKGZWPVGZUAY-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1H-indazole-5-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1H-indazole-5-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-chloro-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLKGZWPVGZUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (CAS No. 1372629-24-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern therapeutics is increasingly dominated by modalities that offer high specificity and novel mechanisms of action. Among these, targeted protein degradation has emerged as a powerful strategy, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this revolution. The rational design and synthesis of effective PROTACs are underpinned by the availability of versatile and well-characterized chemical building blocks. This guide provides a comprehensive technical overview of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, a key heterocyclic intermediate, identified by its CAS number 1372629-24-7.[1] Its structural motifs are of significant interest to medicinal chemists for its potential incorporation into PROTACs and other bioactive molecules. This document will delve into its chemical identity, synthesis, physicochemical properties, applications in drug discovery with a focus on protein degradation, and essential safety information.

Chemical Identity and Physicochemical Properties

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a substituted indazole derivative. The indazole core is a bicyclic aromatic heterocycle that is a known pharmacophore present in numerous approved drugs. The strategic placement of a chloro group and a methyl carboxylate group on the indazole ring provides handles for further chemical modification, making it a valuable building block in synthetic and medicinal chemistry.

PropertyValueSource(s)
CAS Number 1372629-24-7[1]
IUPAC Name methyl 6-chloro-1H-indazole-5-carboxylate
Molecular Formula C₉H₇ClN₂O₂[1]
Molecular Weight 210.62 g/mol [1]
Appearance Inferred to be a light yellow to brown solid[2]
Melting Point Inferred from a related compound to be in the range of 196-198 °C[2]
Purity Typically available at ≥97%[1]

Synthesis and Characterization

The synthesis of substituted indazoles like 6-Chloro-1H-indazole-5-carboxylic acid methyl ester typically involves multi-step reaction sequences.[3] While a specific, detailed, and publicly available protocol for this exact molecule is not readily found in peer-reviewed journals, a general retrosynthetic analysis points towards a plausible pathway.

Plausible Synthetic Pathway

A logical synthetic approach would involve the construction of the indazole ring system from a suitably substituted benzene precursor. Key transformations would likely include diazotization and cyclization reactions.

Diagram: Plausible Retrosynthetic Analysis

G Target 6-Chloro-1H-indazole-5-carboxylic acid methyl ester Indazole_Formation Indazole Ring Formation (e.g., Diazotization/Cyclization) Target->Indazole_Formation Retrosynthesis Precursor Substituted Phenylhydrazine or Anthranilic Acid Derivative Indazole_Formation->Precursor Functionalization Functional Group Interconversion (e.g., Esterification, Chlorination) Precursor->Functionalization Starting_Materials Readily Available Starting Materials Functionalization->Starting_Materials

Caption: A generalized retrosynthetic approach for indazole derivatives.

Experimental Protocol: A Generalized Approach for Indazole Synthesis

The following is a generalized, illustrative protocol for the synthesis of a substituted indazole, which could be adapted for the target molecule. Note: This is a representative procedure and would require optimization for the specific synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

  • Starting Material Preparation: Begin with a commercially available, appropriately substituted aniline or benzoic acid derivative.

  • Diazotization: The amino group of the precursor is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

  • Cyclization: The diazonium intermediate is then induced to cyclize to form the indazole ring. This can be achieved through various methods, including reduction or thermal decomposition.

  • Functional Group Modification: Subsequent steps would involve the introduction or modification of the chloro and methyl carboxylate groups if they are not already present in the desired positions on the starting material. This could involve esterification of a carboxylic acid or a chlorination reaction.

  • Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity.

Characterization

The structural confirmation of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons on the indazole ring, the N-H proton (which may be broad), and a singlet for the methyl ester protons.

    • ¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the ester and the aromatic carbons.

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound, with the characteristic isotopic pattern for a chlorine-containing molecule.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond, the C=O of the ester, and the aromatic C-H and C=C bonds.

Applications in Drug Discovery: A Building Block for Protein Degraders

The primary application of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester in contemporary drug discovery is as a building block for the synthesis of PROTACs.[1]

The Role of PROTACs in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three key components:

  • A warhead that binds to the target protein of interest (POI).

  • An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.

  • A linker that connects the warhead and the E3 ligase ligand.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Diagram: PROTAC Mechanism of Action

G cluster_0 Ternary Complex Formation PROTAC PROTAC Warhead Linker E3 Ligase Ligand POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ubiquitination Ubiquitination of POI POI->Ubiquitination E3_Ligase->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome targeting Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling

Sources

An In-depth Technical Guide to 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, a key heterocyclic building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical sciences, this document delves into the molecule's fundamental properties, a detailed synthesis protocol, rigorous characterization, and its significant applications, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Attributes

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a substituted indazole derivative. The indazole scaffold itself is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] The specific substitution pattern of this compound—a chlorine atom at the 6-position and a methyl carboxylate at the 5-position—renders it a valuable intermediate for further chemical elaboration.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is the bedrock of any application. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇ClN₂O₂[2]
Molecular Weight 210.62 g/mol [2]
CAS Number 1372629-24-7[2]
Appearance Off-white to white solidVendor Information
Purity Typically ≥97%[2]
Structural Representation

The two-dimensional structure of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is depicted below. The indazole core is a bicyclic system composed of a benzene ring fused to a pyrazole ring.

Caption: 2D structure of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Synthesis Protocol: A Validated Approach

The synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester can be achieved through a reliable and scalable chemical transformation. The following protocol is based on established procedures found in the patent literature, ensuring a high degree of reproducibility. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.

Reaction Scheme

The synthesis involves the esterification of the corresponding carboxylic acid. This is a standard and high-yielding reaction in organic chemistry.

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant 6-Chloro-1H-indazole- 5-carboxylic acid Reagents Methanol (Solvent & Reagent) Sulfuric Acid (Catalyst) Reflux Reactant->Reagents Esterification Product 6-Chloro-1H-indazole- 5-carboxylic acid methyl ester Reagents->Product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Procedure

This protocol is adapted from the experimental section of patent WO201803372A1.

  • Step 1: Reaction Setup

    • To a solution of 6-chloro-1H-indazole-5-carboxylic acid (1.0 equivalent) in methanol (approximately 0.1 M concentration), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature. The sulfuric acid acts as a catalyst for the Fischer esterification. Methanol serves as both the solvent and the reactant.

  • Step 2: Reaction Execution

    • Heat the resulting mixture to reflux (approximately 65 °C) and maintain for 4 hours. The elevated temperature is necessary to drive the equilibrium of the esterification towards the product side. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Work-up and Isolation

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Dilute the residue with water and adjust the pH to approximately 7-8 with a saturated aqueous solution of sodium bicarbonate. This step neutralizes the sulfuric acid catalyst and quenches the reaction.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Step 4: Purification

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-Chloro-1H-indazole-5-carboxylic acid methyl ester as a solid.

Rigorous Characterization

Unambiguous characterization of the synthesized compound is paramount for its use in further research and development. The primary analytical technique for structural elucidation of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.75 (s, 1H), 8.30 (s, 1H), 8.08 (s, 1H), 7.80 (s, 1H), 3.91 (s, 3H).

  • Interpretation:

    • The singlet at 13.75 ppm is characteristic of the indazole N-H proton.

    • The singlets at 8.30, 8.08, and 7.80 ppm correspond to the aromatic protons on the indazole ring system.

    • The singlet at 3.91 ppm with an integration of 3H is indicative of the methyl ester protons.

Applications in Drug Discovery

The true value of a chemical building block is realized in its applications. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester has emerged as a critical component in the synthesis of advanced therapeutic agents.

Protein Degraders (PROTACs)

A primary application of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This indazole derivative is a key intermediate in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The carboxylic ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for conjugation to a linker and a ligand for the target protein.

PROTAC_MoA cluster_components PROTAC Components cluster_cellular Cellular Machinery VHL_Ligand VHL Ligand (from Indazole derivative) Linker Linker VHL_Ligand->Linker Target_Ligand Target Protein Ligand Linker->Target_Ligand VHL VHL E3 Ligase VHL->VHL_Ligand Binds Target Target Protein VHL->Target Forms Ternary Complex Target->Target_Ligand Binds Proteasome Proteasome Target->Proteasome Ubiquitination & Degradation

Caption: Role of the indazole derivative in PROTAC-mediated protein degradation.

Conclusion

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a molecule of significant interest to the drug discovery community. Its well-defined structure, accessible synthesis, and crucial role as a building block for sophisticated therapeutics like PROTACs underscore its importance. This guide has provided a detailed, technically grounded overview to support researchers in the synthesis and application of this valuable compound.

References

  • CP Lab Safety. (n.d.). 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%. Retrieved from [Link]

Sources

Technical Guide: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester .

A Strategic Scaffold for Kinase Inhibition and PROTAC Development

Executive Summary

6-Chloro-1H-indazole-5-carboxylic acid methyl ester (CAS: 1372629-24-7) is a high-value heterocyclic building block used extensively in the design of small molecule inhibitors and targeted protein degraders (PROTACs).[1] Its indazole core serves as a bioisostere for indole and purine systems, providing a privileged scaffold for ATP-competitive kinase inhibition. The C5-ester functionality offers a versatile handle for orthogonal ligation—crucial for attaching E3 ligase ligands or solvent-exposed tails—while the C6-chloro substituent modulates lipophilicity and metabolic stability, often filling hydrophobic pockets within target proteins.

Structural & Physicochemical Profile

Understanding the physicochemical baseline is critical for predicting the compound's behavior in synthesis and biological assays.

PropertyDataRelevance
IUPAC Name Methyl 6-chloro-1H-indazole-5-carboxylateOfficial nomenclature.[2]
CAS Number 1372629-24-7Unique identifier for sourcing/regulatory.
Molecular Formula C

H

ClN

O

Stoichiometry for reaction planning.
Molecular Weight 210.62 g/mol Fragment-based drug design (FBDD) compatible.
CLogP (Est.) ~2.3 - 2.8Moderate lipophilicity; good cell permeability.
H-Bond Donors 1 (NH)Critical for Hinge Binding (Kinases).
H-Bond Acceptors 3 (N, C=O, O)Interaction points for solvent/protein residues.
pKa (Indazole NH) ~13.8Weakly acidic; requires strong base for N-alkylation.
Physical State Off-white to pale yellow solidTypical for fused heteroaromatic esters.

Retrosynthetic Analysis & Strategic Routes

To ensure high purity and regioselectivity, we prioritize the Fluorobenzaldehyde Cyclization Route over the classical Jacobson synthesis. The Jacobson route (via o-methylanilines) often yields mixtures of 1H- and 3-methyl-indazoles or suffers from incomplete cyclization. The hydrazine-mediated S


Ar cyclization is regioconvergent and industrially scalable.
Primary Synthetic Workflow (The Fluorobenzaldehyde Route)

This protocol relies on the condensation of hydrazine with an ortho-fluoroaldehyde, followed by intramolecular nucleophilic aromatic substitution.

Reaction Scheme:

  • Precursor: Methyl 2-chloro-4-fluoro-5-formylbenzoate.

  • Reagent: Hydrazine monohydrate (

    
    ).
    
  • Mechanism: Hydrazone formation

    
     S
    
    
    
    Ar displacement of Fluorine
    
    
    Aromatization.

Synthesis_Workflow Precursor Methyl 2-chloro-4-fluoro- 5-formylbenzoate Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation Reagent Hydrazine Hydrate (THF/EtOH, 0°C to RT) Reagent->Intermediate Cyclization Intramolecular SNAr Cyclization Intermediate->Cyclization Heat/Base Product Methyl 6-chloro-1H- indazole-5-carboxylate Cyclization->Product -HF

Figure 1: Regioselective synthesis of the indazole core via hydrazine condensation.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for electron-deficient indazoles.

Step 1: Hydrazone Formation & Cyclization

  • Setup: Charge a flame-dried 250 mL round-bottom flask with Methyl 2-chloro-4-fluoro-5-formylbenzoate (1.0 equiv) and anhydrous Tetrahydrofuran (THF) [0.2 M concentration].

  • Addition: Cool the solution to 0°C under

    
     atmosphere. Add Hydrazine monohydrate  (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC/LC-MS for the disappearance of the aldehyde.

  • Cyclization: If cyclization is slow (intermediate hydrazone observed), heat the mixture to 60°C for 4 hours. The presence of the electron-withdrawing ester and chloro groups at the para and ortho positions facilitates the S

    
    Ar displacement of the fluorine.
    
  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in ice-cold water. The product typically precipitates. Filter the solid, wash with cold water and hexanes.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , 0-40% EtOAc in Hexanes) to yield the target as a pale yellow solid.
    

Medicinal Chemistry Applications

The 6-chloro-5-ester substitution pattern is not arbitrary; it is a specific "vector design" element in drug discovery.

Scaffold Utility in Kinase Inhibitors
  • Hinge Binding: The indazole

    
    -
    
    
    
    and
    
    
    serve as a donor-acceptor motif, mimicking the adenine ring of ATP.
  • Gatekeeper Interaction: The C6-Chloro substituent is positioned to interact with the hydrophobic "gatekeeper" residue in many kinases (e.g., Thr, Met, or Phe), improving potency and selectivity.

  • Solvent Front: The C5-Ester is easily hydrolyzed to the acid, allowing for amide coupling to solubilizing groups (e.g., piperazines, morpholines) that extend into the solvent-exposed region.

PROTAC Linker Attachment

In Protein Degrader (PROTAC) design, this molecule is a "Warhead Precursor."

  • N1-Alkylation: The acidic

    
    -H (
    
    
    
    ) can be selectively alkylated using alkyl halides and
    
    
    or via Chan-Lam coupling. This vector is often used to attach the linker chain connecting to the E3 ligase ligand (e.g., Cereblon or VHL).
  • Regioselectivity: Alkylation typically favors the

    
     position (thermodynamic product) over 
    
    
    
    , especially with steric bulk at C7 or electronic withdrawal at C5/C6.

MedChem_Utility Core Methyl 6-chloro-1H- indazole-5-carboxylate Kinase Kinase Inhibition (Hinge Binder) Core->Kinase N-H / N: Interaction PROTAC PROTAC Linker Attachment (N1) Core->PROTAC N1-Alkylation Library Library Generation (Amide Coupling) Core->Library Ester Hydrolysis -> Amide

Figure 2: Functional vectors for medicinal chemistry optimization.

Analytical Characterization

Validation of the structure requires specific spectroscopic signatures.

MethodExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

13.5 ppm (br s, 1H)
Indazole N-H (Exchangeable).

8.2 - 8.5 ppm (s, 1H)
C4-H (Deshielded by Ester).

8.1 - 8.3 ppm (s, 1H)
C3-H (Characteristic Indazole CH).

7.8 ppm (s, 1H)
C7-H (Adjacent to Cl).

3.85 ppm (s, 3H)
Methyl Ester (-OCH

).
LC-MS (ESI+) [M+H]

= 211.0 / 213.0
Characteristic Chlorine isotope pattern (3:1 ratio).
HPLC Purity UV @ 254 nmIndazole chromophore absorbs strongly in UV.

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store at room temperature (RT) or 2-8°C, kept dry. Esters are stable but can hydrolyze under prolonged exposure to moisture/acid/base.

References

  • Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[3][4][5][6] Synth.2012 , 89, 98-104.[1] Link

  • PubChem Compound Summary. "Methyl 1H-indazole-5-carboxylate." National Center for Biotechnology Information.2024 .[1][7] Link

  • World Intellectual Property Organization. "PROTAC degraders of mllt1 and/or mllt3." WO2024188906A1. 2024 . (Demonstrates use as starting material). Link

  • GuideChem. "Synthesis of 5-chloro-1H-indazole-3-carboxylic acid derivatives." GuideChem Technical Resources.2023 .[7] Link

  • Sigma-Aldrich. "Methyl 6-bromo-1H-indazole-5-carboxylate Product Sheet." (Analogous chemistry reference). Link

Sources

6-Chloro-1H-indazole-5-carboxylic acid methyl ester physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Introduction: The Role of Indazole Scaffolds in Modern Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. Its unique bicyclic aromatic structure allows it to act as a versatile pharmacophore, capable of engaging with various biological targets through hydrogen bonding and aromatic interactions. The specific derivative, 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, serves as a crucial intermediate, particularly as a building block for PROTACs (PROteolysis TArgeting Chimeras) and other targeted protein degraders[1].

The physical and chemical properties of such a building block are not mere data points; they are critical parameters that govern its reactivity, solubility, formulation, and ultimately, its utility in the synthesis of active pharmaceutical ingredients (APIs). A thorough characterization is the bedrock of reproducible and scalable synthetic chemistry. This guide provides a comprehensive overview of the known properties of this compound and, more importantly, outlines the standard, self-validating experimental protocols required for its full physicochemical characterization in a research and development setting.

Core Compound Properties

While extensive peer-reviewed data for this specific intermediate is not broadly published, key identifiers and properties can be consolidated from chemical supplier and database information. It is common for such building blocks that the end-user, the research scientist, is responsible for a thorough final characterization.

PropertyValueSource
IUPAC Name Methyl 6-chloro-1H-indazole-5-carboxylateN/A
CAS Number 1372629-24-7[1]
Molecular Formula C₉H₇ClN₂O₂[1]
Molecular Weight 210.62 g/mol [1]
Purity Specification ≥97%[1]
Appearance Light yellow to brown solid (inferred)[2]
Storage Room Temperature[1]

Note: Appearance is inferred from chemically similar indazole derivatives[2]. Verification is a mandatory first step upon receipt of the material.

Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive analysis of a synthetic intermediate. The following workflow ensures that critical data is collected in a logical sequence, where the results of one experiment inform the next.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Application-Specific Properties A Material Receipt & Visual Inspection B Melting Point Determination A->B Initial Purity Check C Spectroscopic Confirmation (NMR, MS) B->C Proceed if sharp MP D Chromatographic Purity (TLC, HPLC) C->D Confirm Structure G Computational Modeling (logP, pKa, PSA) C->G Correlate with experimental data E Solubility Profiling (Aqueous & Organic) D->E Use confirmed pure material F Stability Assessment (pH, Light, Temp) E->F Inform formulation

Figure 1: A logical workflow for the characterization of a novel chemical intermediate.

Experimental Protocols for Verification

The following sections detail the methodologies for determining the essential physical properties of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. The causality behind experimental choices is explained to provide a framework for troubleshooting and data interpretation.

Melting Point Determination

Expertise & Causality: The melting point is one of the most fundamental and informative physical properties. For a crystalline solid, a sharp, narrow melting range (e.g., 1-2 °C) is a strong indicator of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a standard digital melting point apparatus.

Methodology:

  • Ensure the sample is completely dry by placing a small amount (10-20 mg) in a vacuum oven at 40-50 °C for 2-4 hours.

  • Load a small amount of the finely powdered, dry compound into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

  • Allow the apparatus to cool. Prepare a second sample.

  • Set a slow heating ramp (1-2 °C/min), starting approximately 15 °C below the estimated melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

  • Perform the measurement in triplicate to ensure reproducibility.

Trustworthiness: The protocol's self-validating nature comes from the comparison of the observed melting range against a known standard (e.g., benzoic acid) to confirm instrument calibration, and the internal check for purity based on the narrowness of the range.

Solubility Profiling

Expertise & Causality: Understanding the solubility of a building block is paramount for its use in subsequent synthetic reactions and for the purification of its products. For drug discovery, solubility in aqueous buffers and organic solvents relevant to biological assays (like DMSO) is critical. This protocol establishes a qualitative and semi-quantitative solubility profile.

Methodology:

  • Solvent Selection: Prepare a panel of solvents including:

    • Aqueous: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4).

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN).

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH).

    • Non-Polar: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

  • Procedure (Semi-Quantitative):

    • Weigh 1 mg of the compound into a small, clear glass vial.

    • Add the selected solvent dropwise (e.g., 10 µL increments) while vortexing.

    • Visually inspect for dissolution after each addition.

    • Continue adding solvent up to a total volume of 1 mL.

    • Categorize solubility based on the volume required for complete dissolution (e.g., <100 µL = Very Soluble, 100-500 µL = Soluble, >1 mL = Sparingly Soluble/Insoluble).

    • For key solvents like DMSO, prepare a saturated stock solution (e.g., 100 mM) for further use.

Trustworthiness: This systematic screening across a range of polarities provides a reliable profile. The use of a standard starting mass (1 mg) allows for consistent comparison across all tested solvents. For compounds intended for biological screening, observing solubility in DMSO is a critical quality control step[3].

Spectroscopic & Analytical Characterization

While specific spectra for this compound are not in the provided search results, a full characterization requires the following analyses.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure by observing the chemical environment of ¹H and ¹³C nuclei.

  • Protocol:

    • Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Indazole NH protons are often best observed in DMSO-d₆[3].

    • Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons, an N-H proton (potentially broad), and a methyl ester singlet (~3.9 ppm).

    • Acquire a ¹³C NMR spectrum. Expected signals include aromatic carbons, a carbonyl carbon (~160-170 ppm), and a methyl carbon (~50-60 ppm).

    • Perform 2D NMR experiments (e.g., COSY, HSQC) if structural ambiguity exists.

B. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and elemental formula.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire spectra in both positive and negative ion modes.

    • Look for the protonated molecule [M+H]⁺ at m/z 211.02 and the sodium adduct [M+Na]⁺ at m/z 233.00. The high-resolution measurement should match the theoretical exact mass of C₉H₈ClN₂O₂⁺ (211.0274) within a narrow tolerance (e.g., < 5 ppm).

C. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound with high accuracy.

  • Protocol:

    • Method Development: Develop a reverse-phase HPLC method. A typical starting point would be:

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase A: Water + 0.1% Formic Acid or TFA.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or TFA.

      • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to multiple wavelengths (e.g., 214 nm, 254 nm, and λ-max).

    • Analysis: Prepare a ~1 mg/mL solution of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Inject and analyze the chromatogram.

    • Interpretation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥97% is expected[1].

Conclusion

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a valuable chemical intermediate whose utility is fundamentally dependent on its physicochemical properties. While publicly available data is limited, this guide provides the authoritative framework for researchers to thoroughly characterize the compound in-house. By employing these self-validating protocols for determining melting point, solubility, structural identity, and purity, scientists can ensure the quality and reproducibility of their research, paving the way for successful outcomes in drug discovery and development.

References

  • Moldb. (n.d.). 6-Chloro-1H-indazole-5-carboxylic acid. Retrieved from Moldb website. [Link]

  • CP Lab Safety. (n.d.). 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. Retrieved from CP Lab Safety website. [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

  • Alarcón-Espósito, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from Natural Micron Pharm Tech website. [Link]

  • Chemsrc. (n.d.). Methyl 6-fluoro-1H-indazole-4-carboxylate. Retrieved from Chemsrc website. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, it serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] The physicochemical properties of such compounds, particularly their solubility, are paramount in the early stages of drug development. Solubility profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[2]

Physicochemical Properties and Predicted Solubility Profile

Understanding the key physicochemical parameters of a molecule is fundamental to predicting its solubility. For 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, these properties provide insights into its likely behavior in various solvent systems.

Molecular Structure:

Key Physicochemical Descriptors:

PropertyValue/PredictionSource
Molecular Formula C₉H₇ClN₂O₂[3]
Molecular Weight 210.62 g/mol [3]
CAS Number 1372629-24-7[3]
Predicted pKa ~12.81 (for the non-chlorinated analogue)[4] (Estimated)
Predicted XLogP3 ~2.1 (for the non-chlorinated analogue)[4] (Estimated)

The presence of the indazole ring system, a chloro-substituent, and a methyl ester group all contribute to the molecule's overall polarity and its capacity for intermolecular interactions. The "like dissolves like" principle suggests that the polarity of a compound and its solvent are key determinants of solubility.[5]

Qualitative Solubility Prediction:

Based on the structure and general knowledge of similar heterocyclic compounds, a qualitative solubility profile can be predicted:

  • Aqueous Solubility: Expected to be very low. The hydrophobic nature of the bicyclic indazole core and the chloro-substituent likely dominate, leading to poor solubility in water and aqueous buffers like Phosphate Buffered Saline (PBS).[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted to have moderate to high solubility. The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, facilitating interactions with the nitrogen atoms of the indazole ring and the carbonyl oxygen of the ester.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Predicted to have high solubility. These solvents are strong hydrogen bond acceptors and possess high polarity, making them effective at solvating polar and aromatic compounds.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility. The significant polarity arising from the indazole moiety and the methyl ester group makes it incompatible with non-polar solvents.

The Critical Distinction: Thermodynamic vs. Kinetic Solubility

In the context of drug discovery, it is crucial to differentiate between thermodynamic and kinetic solubility.[7][8]

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. This is the true, intrinsic solubility of the compound in its most stable crystalline form. It is typically determined using the shake-flask method, which allows sufficient time for equilibrium to be reached.[9][10]

  • Kinetic Solubility is a measure of the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO). This method does not allow for equilibrium between the dissolved and solid states and often results in a supersaturated solution, leading to higher apparent solubility values.[11][12] Kinetic solubility is frequently employed in high-throughput screening (HTS) for a rapid assessment of a compound's dissolution characteristics.

The choice of which solubility to measure depends on the stage of drug development. Kinetic solubility is often sufficient for early-stage discovery, while thermodynamic solubility is critical for later-stage lead optimization and formulation development.[10][11]

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining the solubility of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. These protocols are based on established and widely accepted methods in the pharmaceutical industry.

I. Thermodynamic Solubility Determination (Shake-Flask Method - OECD 105 Guideline)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[9]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is achieved. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester B Add a defined volume of the chosen solvent (e.g., water, PBS, organic solvent) A->B Dispense into vials C Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., orbital shaker, rotator) for 24-48 hours B->C Seal and place in incubator D Allow the suspension to settle C->D Allow undissolved solid to sediment E Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed D->E Separate solid from liquid G Quantify the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) E->G Analyze the clear solution F Prepare a calibration curve with known concentrations of the compound F->G For concentration determination H Calculate the thermodynamic solubility (e.g., in µg/mL or µM) G->H Based on calibration curve

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (e.g., 5-10 mg) into a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., 1 mL of purified water, phosphate-buffered saline pH 7.4, or an organic solvent) to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to mimic physiological temperature).

    • Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours. A preliminary study can be conducted to determine the time to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours).

  • Phase Separation:

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the suspension to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. Alternatively, centrifuge the sample at high speed (e.g., >10,000 x g) and collect the clear supernatant.

  • Analysis:

    • Prepare a series of standard solutions of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester of known concentrations in the same solvent system.

    • Analyze the filtered sample and the standard solutions using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

II. Kinetic Solubility Determination (High-Throughput Screening Method)

This method is suitable for the rapid screening of a large number of compounds and requires a smaller amount of material.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by turbidimetry or nephelometry, to determine the concentration at which the compound is no longer soluble.

Experimental Workflow:

G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation & Measurement cluster_analysis Analysis A Prepare a concentrated stock solution of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester in DMSO (e.g., 10 mM) C Add small volumes of the DMSO stock solution to the buffer to create a range of concentrations A->C Serial dilution or direct addition B Dispense aqueous buffer (e.g., PBS pH 7.4) into a multi-well plate B->C To create test solutions D Incubate the plate at a constant temperature with shaking for a short period (e.g., 1-2 hours) C->D Allow for precipitation E Measure the turbidity or light scattering at each concentration using a plate reader D->E Quantify precipitation F Plot turbidity/light scattering vs. concentration E->F Generate solubility curve G Determine the kinetic solubility as the concentration at which a significant increase in turbidity is observed F->G Identify precipitation point

Caption: Workflow for Kinetic Solubility Determination.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester in 100% DMSO (e.g., 10 mM).

    • In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.

  • Compound Addition:

    • Using a liquid handling system or a multichannel pipette, add small volumes of the DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (typically ≤ 1%) across all wells to minimize its effect on solubility.

  • Incubation and Measurement:

    • Seal the plate and incubate at a controlled temperature (e.g., 25 °C) with gentle shaking for a defined period, typically 1 to 2 hours.

    • Measure the turbidity (light absorbance) or nephelometry (light scattering) of each well using a microplate reader.

  • Analysis:

    • Plot the measured turbidity or light scattering signal against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the signal begins to significantly increase, indicating the formation of a precipitate. This can be determined by visual inspection of the graph or by using a predefined threshold.

Factors Influencing the Solubility of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Several factors can influence the solubility of this compound, and these should be considered when designing experiments and interpreting data:

  • Temperature: The solubility of most solid organic compounds increases with temperature.[13][14] Therefore, solubility measurements at 37 °C will likely yield higher values than those at room temperature.

  • pH: The pH of the aqueous medium can significantly impact the solubility of ionizable compounds. While the predicted pKa of the indazole NH is high, suggesting it is unlikely to be ionized under physiological conditions, this should be experimentally verified.

  • Polymorphism: The crystalline form of the solid compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their thermodynamic solubility.[7] It is important to characterize the solid form used in solubility studies.

  • Presence of Co-solvents: The addition of organic co-solvents, such as DMSO or ethanol, will generally increase the solubility of poorly soluble organic compounds in aqueous media.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is not widely available, general precautions for handling similar chemical compounds should be followed. For a related compound, Methyl 1H-indazole-5-carboxylate, the GHS hazard statements include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4]

General Handling Precautions:

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[15]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry place.[15]

  • Consult the supplier's SDS for the most up-to-date and specific safety information.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. While quantitative experimental data is not currently published, the provided qualitative predictions and detailed experimental protocols offer a robust starting point for researchers in drug discovery and development. By applying the principles and methodologies outlined herein, scientists can effectively characterize the solubility of this important chemical entity, a critical step in advancing new therapeutic agents from the laboratory to the clinic.

References

  • Dissolution Method Development for Poorly Soluble Compounds. (2025). ResearchGate. Retrieved from [Link]

  • 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • 1372629-24-7|6-chloro-1h-indazole-5-carboxylic acid methyl ester|6... (n.d.). Chem-Space. Retrieved from [Link]

  • Methyl 1H-indazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Factors Affecting Solubility. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved from [Link]

  • Material Safety Data Sheet - Lithium sulfate, anhydrous, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Solubility. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved from [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). AAPS PharmSciTech. Retrieved from [Link]

  • What Affects Solubility Of Organic Compounds?. (2023). Chemistry For Everyone. Retrieved from [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Enthalpy of formation for indazoles... (n.d.). ResearchGate. Retrieved from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. Retrieved from [Link]

  • Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. (2024). Oreate AI Blog. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto. Retrieved from [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org. Retrieved from [Link]

  • 6-amino-5-chloro-3-methyl-1H-indazole-7-carboxylic acid methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • 5-Chloro-1H-indazol-6-ol-Information. (n.d.). Chemcia Scientific, LLC. Retrieved from [Link]

  • 6-chloro-1H-indazole-5-carboxylic acid [1890961-61-1]. (n.d.). Chemsigma. Retrieved from [Link]

Sources

13C NMR of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Keystone

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its derivatives are explored for a wide range of biological activities, and as such, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a definitive tool for confirming the molecular structure, providing a unique fingerprint of the carbon framework.

This guide provides an in-depth analysis of the 13C NMR spectrum of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. We will move from the foundational principles of substituent effects to a detailed, step-by-step protocol for spectral acquisition, and culminate in a thorough interpretation of the chemical shifts. The objective is not merely to present data, but to explain the underlying chemical principles that govern the spectral appearance, thereby equipping the researcher with the expertise to confidently analyze this and related molecules.

Pillar 1: Theoretical Foundation - Understanding Substituent-Induced Chemical Shifts

The 13C NMR spectrum is governed by the chemical environment of each carbon atom. The position of a signal, its chemical shift (δ), is highly sensitive to the electron density around the nucleus.[3] In an aromatic system like the indazole core, the introduction of substituents—in this case, a chloro group and a methyl carboxylate group—induces predictable changes in the chemical shifts of the ring carbons.

  • The Chloro Group (at C6): As a halogen, chlorine exerts two opposing electronic effects. Its high electronegativity withdraws electron density through the sigma bond (an inductive, or -I, effect), which deshields the directly attached carbon (C6) and, to a lesser extent, adjacent carbons, shifting their signals downfield (to a higher ppm value). Conversely, its lone pairs can donate electron density into the π-system (a resonance, or +R, effect). For chlorine, the inductive effect is generally dominant in influencing the chemical shift of the ipso-carbon.[4]

  • The Methyl Carboxylate Group (at C5): This is a classic electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the π-electrons. It strongly deshields the ipso-carbon (C5) and other carbons in conjugation, causing significant downfield shifts.

  • The Indazole Core: The indazole ring is a bicyclic aromatic heterocycle. The electronic structure and tautomerism (the position of the N-H proton) influence the chemical shifts of all ring carbons.[5][6] For 1H-indazole, the benzenoid form is the major tautomer.[5]

By synthesizing these principles, we can predict the relative positions of the carbon signals and assign them with a high degree of confidence.

Pillar 2: A Self-Validating Experimental Protocol

Acquiring a high-quality 13C NMR spectrum is foundational to any analysis. The following protocol is designed to be robust and self-validating, ensuring data integrity.

Step-by-Step Methodology for 13C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. The compound should be of high purity (≥97%) to avoid interfering signals.[7]

    • Select a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high boiling point and ability to dissolve a wide range of polar organic molecules. Alternatively, chloroform-d (CDCl3) can be used.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication. A clear, particulate-free solution is essential.

  • Spectrometer Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz 1H frequency or higher) for better signal dispersion and sensitivity.

    • Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity and maximize signal resolution.

    • Calibrate the chemical shift scale using the residual solvent signal (DMSO-d6 at δ ≈ 39.52 ppm; CDCl3 at δ ≈ 77.16 ppm).

  • 13C Spectrum Acquisition:

    • Select a standard proton-decoupled 13C pulse program (e.g., zgpg30 or zgdc on Bruker systems).

    • Key Acquisition Parameters:

      • Spectral Width (SW): ~200-240 ppm to ensure all signals, from the methoxy carbon to the carbonyl carbon, are captured.

      • Transmitter Frequency Offset (O1P): Centered at approximately 100-120 ppm.

      • Acquisition Time (AQ): ≥ 1.0 second for good digital resolution.

      • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons have longer relaxation times; a sufficient delay is crucial for their quantitative observation.

      • Number of Scans (NS): 1024 or higher. Due to the low natural abundance of 13C, a large number of scans is required to achieve an adequate signal-to-noise ratio.

      • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay without saturating the signals.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Equilibrate transfer->insert tune_shim Tune & Shim Spectrometer insert->tune_shim acquire Acquire Spectrum (Set Parameters) tune_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to Solvent Peak baseline->calibrate final_spectrum final_spectrum calibrate->final_spectrum Final Spectrum

Caption: Workflow for 13C NMR data acquisition and processing.

Pillar 3: Spectral Interpretation and Data Analysis

The 13C NMR spectrum of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is expected to show nine distinct signals corresponding to its nine carbon atoms.

Structure and Numbering: Chemical structure of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester with IUPAC numbering (Note: An illustrative image placeholder is used. In a real-world application, the actual chemical structure diagram would be embedded here.)

Predicted 13C Chemical Shifts and Assignments

The following table summarizes the predicted chemical shifts based on known substituent effects and data from related indazole structures.[5][6][8] The assignments are justified by the electronic principles discussed earlier.

Carbon AtomPredicted δ (ppm)Rationale for Assignment
C=O 165 - 170Carbonyl carbons are highly deshielded and consistently appear far downfield.
C3 134 - 138Aromatic CH carbon in the five-membered ring, typical for indazoles.
C7a 139 - 143Quaternary bridgehead carbon adjacent to N1. Its chemical shift is influenced by both rings.
C6 128 - 133Ipso-carbon attached to the electronegative chlorine atom, resulting in a downfield shift.
C3a 122 - 126Quaternary bridgehead carbon. Generally appears upfield relative to C7a in 1H-indazoles.
C5 120 - 125Ipso-carbon attached to the electron-withdrawing carboxylate group.
C4 118 - 122Aromatic CH carbon, ortho to the electron-withdrawing carboxylate group.
C7 110 - 115Aromatic CH carbon, ortho to the nitrogen atom (N1) and meta to the chlorine.
-OCH3 51 - 54Aliphatic sp3 hybridized carbon, appearing in the characteristic upfield region.
Trustworthiness through Advanced NMR Techniques

While the above assignments are based on sound chemical principles, unambiguous confirmation requires two-dimensional (2D) NMR experiments. This provides a self-validating system for the structural proof.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon types. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons (like C=O, C3a, C5, C6, C7a) will be absent. This would confirm the assignments of C3, C4, C7, and the -OCH3 group.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). It would definitively link the signals for C3, C4, and C7 to their corresponding proton signals in the 1H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. It reveals correlations between carbons and protons that are 2 or 3 bonds away. For instance, the proton at C4 would show a correlation to C3a, C5, and C6, while the methyl protons (-OCH3) would show a correlation to the carbonyl carbon (C=O).

Logical Flow for Unambiguous Assignment

G start Initial 1D 13C Spectrum (Hypothetical Assignments) dept DEPT-135 Experiment start->dept hsqc HSQC Experiment start->hsqc hmbc HMBC Experiment start->hmbc proton_id Identify CH, CH3 (C3, C4, C7, OCH3) dept->proton_id quat_id Identify Quaternary C (C=O, C3a, C5, C6, C7a) dept->quat_id proton_confirm Confirm C-H Connectivity (C3-H3, C4-H4, C7-H7) hsqc->proton_confirm quat_confirm Assign Quaternary Carbons via 2-3 Bond Couplings hmbc->quat_confirm final Final, Verified Assignments proton_id->final quat_id->final proton_confirm->final quat_confirm->final

Caption: A logical workflow for validating 13C assignments using 2D NMR.

Conclusion

The 13C NMR spectrum of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester provides a wealth of structural information. A thorough understanding of fundamental substituent effects allows for a confident preliminary assignment of all nine carbon signals. For absolute structural verification, particularly in the context of drug development and regulatory submission, this initial analysis should be complemented by a suite of 2D NMR experiments like DEPT, HSQC, and HMBC. This multi-tiered approach ensures the highest level of scientific integrity and provides an unambiguous, authoritative characterization of the molecule.

References

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]

  • Kamruzzaman, M., Ali, R., & Hasan, T. (2022). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia. Retrieved from [Link]

  • Gökçe, M. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Fronza, G., Mondelli, R., Scapini, G., & Ronsisvalle, G. (1976). 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. Journal of Magnetic Resonance (1969). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) and 13C-19F coupling constants (Hz) in DMSO-d6. [Table]. Retrieved from [Link]

  • Viciu, M. S., et al. (2003). 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics. ACS Publications. Retrieved from [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Guedes, A., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]

  • Perktas, B., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. Retrieved from [Link]

  • More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Retrieved from [Link]

  • Ibarra-Arellano, N., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. PMC - NIH. Retrieved from [Link]

  • Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove - University of Mississippi. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrum of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Date: January 29, 2026

Abstract

This technical guide provides a detailed analysis of the anticipated mass spectrum of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (C₉H₇ClN₂O₂), a key building block in medicinal chemistry.[1][2] While direct experimental data for this specific compound is not widely published, this document, grounded in established principles of mass spectrometry, offers a predictive overview of its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the expected molecular ion characteristics, predict plausible fragmentation pathways, and provide a comprehensive, field-proven protocol for its analysis. This guide is intended to equip researchers with the foundational knowledge to identify and characterize this molecule in complex matrices, a critical step in drug discovery and development.

Introduction: The Significance of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including those with antimicrobial and anti-inflammatory properties.[3] The title compound, 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, with a molecular weight of 210.617 g/mol , serves as a crucial intermediate in the synthesis of novel bioactive molecules.[1] Its characterization is paramount for ensuring the purity and identity of downstream compounds. Mass spectrometry stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will delve into the theoretical underpinnings of its mass spectrometric behavior, providing a predictive framework for its analysis.

Molecular Characteristics

A thorough understanding of the molecule's physical and chemical properties is essential for interpreting its mass spectrum.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O₂[1]
Molecular Weight 210.617 g/mol [1]
CAS Number 1372629-24-7[1][4]
Structure
Methyl 6-chloro-1H-indazole-5-carboxylate

Predicted Mass Spectrum and Fragmentation Analysis

The choice of ionization technique is critical and will dictate the nature of the resulting mass spectrum. We will consider two common methods: Electron Ionization (EI) for its detailed fragmentation patterns and Electrospray Ionization (ESI) for its soft ionization, which is well-suited for LC-MS applications.[5]

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that typically induces significant fragmentation, providing a detailed structural fingerprint of the analyte.[6][7]

Expected Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 210. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. The M+2 peak, corresponding to the ³⁷Cl isotope, will have an intensity of approximately one-third of the M⁺ peak (³⁵Cl).

Predicted Fragmentation Pathways: The fragmentation of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester under EI is likely to proceed through several key pathways, driven by the stability of the indazole ring and the presence of the ester and chloro substituents.[8]

  • Loss of the Methoxy Group (-OCH₃): A primary fragmentation event is often the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methoxy radical. This would result in a prominent fragment ion at m/z 179.

  • Loss of the Carbomethoxy Group (-COOCH₃): Subsequent or alternative fragmentation could involve the loss of the entire carbomethoxy group, yielding an ion at m/z 151.

  • Loss of Chlorine (-Cl): Cleavage of the carbon-chlorine bond would result in a fragment at m/z 175.

  • Ring Fragmentation: The stable indazole ring may also undergo fragmentation, though these ions are typically of lower abundance.

Illustrative Fragmentation Diagram (EI):

G M [M]⁺˙ m/z 210/212 F1 [M - OCH₃]⁺ m/z 179/181 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z 151/153 M->F2 - COOCH₃ F3 [M - Cl]⁺ m/z 175 M->F3 - Cl

Caption: Predicted EI fragmentation of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in minimal fragmentation, with the predominant species being the protonated molecule [M+H]⁺.[5] This makes it ideal for coupling with liquid chromatography (LC-MS).

Expected Ion Species: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of 211. The corresponding [M+H+2]⁺ isotopic peak at m/z 213 will also be present due to the chlorine atom. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 209 and its corresponding isotopic peak at m/z 211 might be observed.

In-Source Fragmentation: By increasing the cone voltage in the ESI source, controlled fragmentation can be induced. The fragmentation patterns would likely mirror those observed in EI-MS, with initial losses of the methoxy and carbomethoxy groups.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a robust, step-by-step methodology for the analysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to the desired concentration range (e.g., 1-100 µg/mL) using the same solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

This method is ideal for quantitative analysis and purity assessment.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.1 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an ESI source.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V (can be optimized to induce fragmentation)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Desolvation Gas Flow: 600-800 L/hr

  • Data Acquisition: Scan in full scan mode over a mass range of m/z 50-500. For targeted analysis, selected ion monitoring (SIM) of m/z 211 and 213 can be used.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

This method is suitable for volatile, thermally stable compounds and provides detailed structural information.

  • GC System: A standard gas chromatograph.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an EI source.

  • EI Source Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

  • Data Acquisition: Scan in full scan mode over a mass range of m/z 35-450.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The presence of the characteristic chlorine isotopic pattern serves as an internal confirmation of the elemental composition. Furthermore, the correlation between the fragmentation patterns observed in high-energy ESI and EI provides cross-validation of the proposed fragmentation pathways. For definitive structural confirmation, comparison with a certified reference standard is always recommended.

Conclusion

This technical guide provides a comprehensive, predictive framework for the mass spectrometric analysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. By understanding the expected molecular ion behavior and fragmentation patterns under both EI and ESI conditions, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocols offer a starting point for robust and reliable analytical method development, ultimately facilitating the advancement of drug discovery and development programs.

References

  • CP Lab Safety. (n.d.). 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scribd. (n.d.). Organics 05 00032 | PDF | Chlorine | Electrospray Ionization. Retrieved from [Link]

  • PubMed. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g). Retrieved from [Link]

  • PubMed Central. (n.d.). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

The Strategic Utility of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in biologically active compounds targeting a diverse array of proteins.[1][2] Its unique combination of a benzene ring fused to a pyrazole ring provides a versatile template for designing potent and selective ligands. Within this important class of heterocycles, 6-Chloro-1H-indazole-5-carboxylic acid methyl ester has emerged as a particularly valuable building block, offering medicinal chemists a strategic entry point for the synthesis of complex molecules, most notably in the realm of oncology and inflammatory diseases.

This technical guide provides an in-depth exploration of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, from its synthesis and physicochemical properties to its strategic application in the construction of advanced pharmaceutical intermediates. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Strategic Advantages

The utility of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester as a building block is rooted in its distinct structural features. The indazole core itself provides a rigid scaffold with both hydrogen bond donor (N-H) and acceptor (N) capabilities, crucial for molecular recognition at protein active sites. The strategic placement of the chloro and methyl carboxylate groups at the 6- and 5-positions, respectively, unlocks a diverse range of synthetic possibilities.

PropertyValueSource
CAS Number 1372629-24-7[3]
Molecular Formula C₉H₇ClN₂O₂[3]
Molecular Weight 210.62 g/mol [3]
Appearance White to off-white solidCommercially available
Solubility Soluble in DMF, DMSO, and methanolGeneral knowledge

The electron-withdrawing nature of the chlorine atom at the 6-position influences the acidity of the N-H proton and the overall electron density of the ring system, which can be exploited in various chemical transformations. The methyl ester at the 5-position serves as a versatile handle for further functionalization, most commonly through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.[4] This sequence is a cornerstone of many synthetic routes targeting kinase inhibitors.

Synthesis of the Core Building Block

The synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective route begins with the commercially available p-aminosalicylic acid.

Synthesis_Workflow cluster_0 Step 1: Esterification & Chlorination cluster_1 Step 2: Nitration cluster_2 Step 3: Diazotization & Cyclization p_aminosalicylic_acid p-Aminosalicylic Acid methyl_4_amino_5_chloro_2_methoxybenzoate Methyl 4-amino-5-chloro-2-methoxybenzoate p_aminosalicylic_acid->methyl_4_amino_5_chloro_2_methoxybenzoate 1. (CH₃)₂SO₄, KOH, Acetone 2. NCS, DMF methyl_4_amino_5_chloro_2_nitrobenzoate Methyl 4-amino-5-chloro-2-nitrobenzoate methyl_4_amino_5_chloro_2_methoxybenzoate->methyl_4_amino_5_chloro_2_nitrobenzoate Nitrating Agent diazonium_salt Diazonium Salt Intermediate methyl_4_amino_5_chloro_2_nitrobenzoate->diazonium_salt NaNO₂, HCl target_molecule 6-Chloro-1H-indazole-5-carboxylic acid methyl ester diazonium_salt->target_molecule Reduction & Cyclization

Caption: Synthetic workflow for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Detailed Experimental Protocol: Synthesis of the Building Block

Step 1: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate [5]

  • To a stirred solution of p-aminosalicylic acid in acetone, add potassium hydroxide and cool the mixture to 20-30°C.

  • Gradually add dimethyl sulfate dropwise and allow the reaction to proceed.

  • After completion, extract the product with ethyl acetate and concentrate under reduced pressure to obtain 4-amino-2-methoxybenzoic acid methyl ester.

  • Dissolve the ester in DMF and add N-chlorosuccinimide (NCS). Heat the mixture to 65-75°C.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter and dry to yield methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 2: Nitration

  • The methoxy group is then converted to a nitro group using standard nitrating conditions, which is a common transformation in organic synthesis. This step is crucial for setting up the subsequent cyclization.

Step 3: Diazotization and Cyclization [3][6]

  • The methyl 4-amino-5-chloro-2-nitrobenzoate is subjected to diazotization using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (-5 to 0°C) to form the corresponding diazonium salt.

  • This unstable intermediate is then typically reduced (e.g., with stannous chloride or sodium sulfite) in situ, which initiates the cyclization to form the indazole ring. The precise control of temperature and addition rates is critical to avoid side reactions and ensure a good yield of the desired 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Key Synthetic Transformations and Protocols

The true power of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester lies in its capacity to undergo a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures. The following sections detail key reactions and provide exemplary protocols.

N-Alkylation: A Gateway to Diverse Scaffolds

The alkylation of the indazole nitrogen is a common strategy to introduce substituents that can modulate pharmacological properties and occupy specific pockets in a protein's active site. A significant challenge in indazole chemistry is controlling the regioselectivity of N-alkylation, as reactions can occur at either the N1 or N2 position, leading to mixtures of isomers that are often difficult to separate.

Recent studies have shown that the choice of base and solvent plays a critical role in directing the regioselectivity of N-alkylation on substituted indazoles.[7][8][9] For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors alkylation at the N1 position. Conversely, employing a weaker base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can lead to a higher proportion of the N2 isomer.

N_Alkylation Start 6-Chloro-1H-indazole- 5-carboxylic acid methyl ester N1_Product N1-Alkyl-6-chloro-indazole- 5-carboxylate Start->N1_Product NaH, THF R-X N2_Product N2-Alkyl-6-chloro-indazole- 5-carboxylate Start->N2_Product K₂CO₃, DMF R-X

Caption: Regioselective N-alkylation of the indazole core.

Exemplary Protocol for N1-Selective Alkylation:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the desired alkyl halide (R-X, 1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N1-alkylated product.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, and it is widely used to couple aryl or heteroaryl halides with boronic acids or their esters.[10][11] While the chloro-substituent on the indazole ring is generally less reactive than a bromo or iodo group, it can still participate in Suzuki coupling under optimized conditions, typically requiring more active palladium catalysts and ligands. This reaction allows for the introduction of a wide range of aryl or heteroaryl groups at the 6-position, a common strategy in the design of kinase inhibitors to target the solvent-exposed region of the ATP-binding site.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 6-aryl-1H-indazole-5-carboxylic acid methyl ester.

Amide Bond Formation: The Final Step to Bioactivity

The methyl ester at the 5-position is a convenient precursor to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides. This amide bond is a key structural feature in many kinase inhibitors, often forming critical hydrogen bonds with the protein backbone.

Step 3a: Hydrolysis of the Methyl Ester

Direct amidation of the methyl ester can be challenging; therefore, a two-step procedure involving hydrolysis followed by amide coupling is generally more reliable.

Exemplary Protocol for Hydrolysis:

  • Dissolve 6-Chloro-1H-indazole-5-carboxylic acid methyl ester in a mixture of methanol and water.

  • Add an excess of a base such as lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidify the reaction mixture with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 6-Chloro-1H-indazole-5-carboxylic acid.

Step 3b: Amide Coupling

With the carboxylic acid in hand, standard peptide coupling reagents can be employed to form the amide bond.

Exemplary Protocol for Amide Coupling:

  • To a solution of 6-Chloro-1H-indazole-5-carboxylic acid (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) and continue stirring at room temperature until the reaction is complete.

  • Pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Wash the organic phase sequentially with a weak acid, a weak base, and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Application in the Synthesis of a PARP Inhibitor Intermediate

A prominent example of the utility of this building block is in the synthesis of intermediates for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with DNA repair deficiencies. For instance, analogs of Niraparib, a potent PARP inhibitor, can be envisioned to be synthesized from this scaffold. The indazole core mimics the nicotinamide moiety of the NAD+ cofactor, while substituents at the N1 and C5 positions can be tailored to optimize potency and pharmacokinetic properties.[12]

Conclusion

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a highly versatile and strategically important building block in modern drug discovery. Its pre-functionalized scaffold allows for the efficient and modular synthesis of complex molecules with a wide range of biological activities. By understanding the nuances of its reactivity, particularly in N-alkylation, Suzuki coupling, and amide bond formation, medicinal chemists can leverage this powerful tool to accelerate the discovery and development of novel therapeutics. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers at the forefront of pharmaceutical innovation.

References

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. ()
  • CP Lab Safety. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. ([Link])

  • CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt. ()
  • US4275004A - High caustic coupling process for preparing substituted 2-nitro-2'-hydroxyazobenzenes. ()
  • Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. ([Link])

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. ([Link])

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. ([Link])

  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. ([Link])

  • Kondo, K., et al. (1999). Synthesis of the oral vasopressin V2-receptor antagonist tolvaptan. Bioorganic & Medicinal Chemistry, 7(9), 1743-1754.
  • Liu, G., et al. (2008). A practical and efficient synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. ([Link])

  • Nemerovski, C. W., & Hutchinson, D. J. (2010). Tolvaptan for the treatment of hyponatremia. American Journal of Health-System Pharmacy, 67(12), 985-992.
  • Rossi, R., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Thomas, A. A., & Denmark, S. E. (2016). The Suzuki reaction: A personal perspective. Science, 352(6283), 329-329. ([Link])

  • Yoon, Y. J., et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 29(4), 833-836. ([Link])

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. ([Link])

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. ([Link])

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. ([Link])

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])

  • Rousseau, V., & Lindwall, H. G. (1950). The Chemistry of Indazole. I. The Alkylation of Indazole and Indazolecarboxylic Acids. Journal of the American Chemical Society, 72(7), 3047–3051.
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546.
  • D'yakonov, V. A., et al. (2017). A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4. Chemistry Central Journal, 11(1), 89. ([Link])

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. ([Link])

  • YouTube. (2014). Amide Formation from Carboxylic Acids. ([Link])

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Al-Zoubi, R. M., et al. (2018). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 157, 1145–1158. ([Link])

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. ([Link])

  • Jida, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6835–6843. ([Link])

  • Jones, P., et al. (2017). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. ([Link])

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Durham e-Theses. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. ([Link])

  • Quest Journals. (2014). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Journal of Research in Applied Science, 2(1), 1-4. ([Link])

  • Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(12), 3786-3791. ([Link])

  • Royal Society of Chemistry. (2019). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Organic & Biomolecular Chemistry, 17(36), 8353-8359. ([Link])

  • Zhang, H., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3224–3228. ([Link])

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. ([Link])

  • Kryštof, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 218, 113309. ([Link])

  • Wang, Z., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Journal of Molecular Graphics and Modelling, 70, 18–28. ([Link])

Sources

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Within this important class of compounds, 6-Chloro-1H-indazole-5-carboxylic acid methyl ester has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a detailed exploration of the synthesis of this key building block, offering insights into the strategic considerations and experimental methodologies that underpin its preparation.

Core Synthesis Strategy: A Multi-Step Approach to a Functionalized Indazole

The discovery and development of a synthetic route to 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is not attributed to a single, seminal publication but rather represents a culmination of established and innovative methodologies in heterocyclic chemistry. The most logical and scientifically sound approach to its synthesis involves a multi-step pathway, commencing from readily available starting materials. This strategy hinges on the construction of the indazole ring system through a cyclization reaction, followed by the introduction and modification of key functional groups.

A plausible and efficient synthetic pathway begins with a substituted toluene derivative, which is then elaborated through a series of transformations to introduce the necessary functionalities for the final indazole ring formation. This approach provides a high degree of control over the regiochemistry of the final product.

Visualizing the Synthetic Pathway

Synthesis_Pathway A 4-Chloro-2-fluoro-5-nitrotoluene B 4-Chloro-2-fluoro-5-nitrobenzaldehyde A->B Oxidation C 4-Chloro-2-fluoro-5-nitrobenzaldoxime B->C Oximation D 4-Chloro-2-fluoro-5-nitrobenzonitrile C->D Dehydration E 5-Amino-4-chloro-2-fluorobenzonitrile D->E Reduction F 6-Chloro-1H-indazole-5-carbonitrile E->F Diazotization & Cyclization G 6-Chloro-1H-indazole-5-carboxylic acid F->G Hydrolysis H 6-Chloro-1H-indazole-5-carboxylic acid methyl ester G->H Esterification

Caption: A representative synthetic workflow for the preparation of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to a feasible synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, based on established chemical transformations.

Part 1: Synthesis of the Carboxylic Acid Precursor

The initial phase of the synthesis focuses on the construction of the key intermediate, 6-Chloro-1H-indazole-5-carboxylic acid.

Step 1: Oxidation of 4-Chloro-2-fluoro-5-nitrotoluene to 4-Chloro-2-fluoro-5-nitrobenzaldehyde

  • Rationale: The transformation of the methyl group to an aldehyde is a critical step to enable the subsequent formation of the nitrile. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) being a common and effective choice for the selective oxidation of benzylic methyl groups.

  • Protocol:

    • To a solution of 4-chloro-2-fluoro-5-nitrotoluene (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add activated manganese dioxide (5-10 equivalents).

    • Stir the reaction mixture vigorously at reflux for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-2-fluoro-5-nitrobenzaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Oximation of 4-Chloro-2-fluoro-5-nitrobenzaldehyde

  • Rationale: The aldehyde is converted to an oxime, which is a precursor to the nitrile. This is a standard condensation reaction.

  • Protocol:

    • Dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1 equivalent) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

    • Stir the mixture at room temperature for 2-4 hours.

    • The product, 4-chloro-2-fluoro-5-nitrobenzaldoxime, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Dehydration of 4-Chloro-2-fluoro-5-nitrobenzaldoxime to 4-Chloro-2-fluoro-5-nitrobenzonitrile

  • Rationale: The oxime is dehydrated to form the corresponding nitrile. Acetic anhydride is a common and effective dehydrating agent for this transformation.

  • Protocol:

    • Suspend 4-chloro-2-fluoro-5-nitrobenzaldoxime (1 equivalent) in acetic anhydride (5-10 equivalents).

    • Heat the mixture at reflux for 1-2 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • The product, 4-chloro-2-fluoro-5-nitrobenzonitrile, will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

Step 4: Reduction of 4-Chloro-2-fluoro-5-nitrobenzonitrile to 5-Amino-4-chloro-2-fluorobenzonitrile

  • Rationale: The nitro group is selectively reduced to an amine, which is essential for the subsequent indazole ring formation. Catalytic hydrogenation or reduction with metals in acidic media are common methods.

  • Protocol:

    • Dissolve 4-chloro-2-fluoro-5-nitrobenzonitrile (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude 5-amino-4-chloro-2-fluorobenzonitrile.

Step 5: Diazotization and Cyclization to 6-Chloro-1H-indazole-5-carbonitrile

  • Rationale: This is the key ring-forming step. The aniline is diazotized and undergoes an intramolecular cyclization to form the indazole ring. This is a variation of the well-known indazole syntheses from o-aminoaryl precursors.

  • Protocol:

    • Dissolve 5-amino-4-chloro-2-fluorobenzonitrile (1 equivalent) in a mixture of acetic acid and propionic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at low temperature for 1 hour and then warm to room temperature and stir for several hours or overnight.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to give the crude 6-chloro-1H-indazole-5-carbonitrile.

Step 6: Hydrolysis of 6-Chloro-1H-indazole-5-carbonitrile to 6-Chloro-1H-indazole-5-carboxylic acid

  • Rationale: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Protocol:

    • Suspend 6-chloro-1H-indazole-5-carbonitrile (1 equivalent) in a mixture of concentrated sulfuric acid and water.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it onto ice.

    • The product, 6-chloro-1H-indazole-5-carboxylic acid, will precipitate.

    • Collect the solid by filtration, wash with water, and dry.

Part 2: Final Esterification Step

The final step involves the conversion of the carboxylic acid to its corresponding methyl ester.

Step 7: Esterification of 6-Chloro-1H-indazole-5-carboxylic acid

  • Rationale: The carboxylic acid is converted to the methyl ester. A common method is Fischer esterification, using methanol in the presence of a catalytic amount of strong acid.

  • Protocol:

    • Suspend 6-chloro-1H-indazole-5-carboxylic acid (1 equivalent) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid or thionyl chloride dropwise.

    • Heat the mixture at reflux for 4-8 hours.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

    • The product can be further purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is presented below.

PropertyValue
CAS Number 1372629-24-7
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethyl acetate, and dichloromethane

Characterization Data: The structure of the final compound would be confirmed using standard analytical techniques:

  • ¹H NMR: Expected to show characteristic peaks for the aromatic protons of the indazole ring, the methyl ester protons, and the N-H proton.

  • ¹³C NMR: Will display signals corresponding to the carbon atoms of the indazole core and the ester functionality.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H, C=O (ester), and C-Cl bonds.

Applications in Drug Discovery and Development

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a valuable building block for the synthesis of a variety of biologically active molecules. Its utility is exemplified in a recent patent application (WO2024188906A1), where it is used as a starting material for the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders of MLLT1 and/or MLLT3, which are potential therapeutic agents for the treatment of cancer.[1] The chloro and ester functionalities on the indazole ring provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

The synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a testament to the power of modern organic synthesis. While its "discovery" may not be a single event, the logical and efficient synthetic pathways developed for its preparation have made this valuable compound readily accessible to the scientific community. As a key intermediate, it continues to play a vital role in the ongoing quest for novel therapeutics, underscoring the fundamental importance of synthetic chemistry in advancing human health.

References

  • This guide has been compiled based on established principles of organic synthesis and information from various chemical databases and patent literature.
  • General synthetic methods for indazoles can be found in comprehensive organic chemistry textbooks and review articles.
  • Characterization data is predicted based on the chemical structure and common spectroscopic values for similar compounds.
  • WO2024188906A1 - Protac degraders of mllt1 and/or mllt3.

Sources

Methodological & Application

Synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, a valuable building block in medicinal chemistry, starting from the readily available 2-amino-5-chlorobenzoic acid. This guide is designed to offer not just a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active molecules. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to applications as anti-inflammatory, anticancer, and antiviral agents. Specifically, 6-Chloro-1H-indazole-5-carboxylic acid methyl ester serves as a key intermediate in the development of various therapeutic candidates.

This guide outlines a reliable and efficient two-step synthesis commencing with 2-amino-5-chlorobenzoic acid. The synthetic strategy involves an initial esterification of the carboxylic acid, followed by a diazotization of the aniline and subsequent intramolecular cyclization to construct the indazole ring system.

Reaction Mechanism and Rationale

The synthesis proceeds through two distinct stages, each with a well-established reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Fischer Esterification

The initial step is the conversion of 2-amino-5-chlorobenzoic acid to its corresponding methyl ester. This is typically achieved via a Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄). Thionyl chloride is particularly effective as it reacts with methanol to form HCl in situ, which acts as the catalyst, and also consumes the water produced during the reaction, driving the equilibrium towards the product.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species gives the final methyl ester product.

Step 2: Diazotization and Intramolecular Cyclization

The second step is the construction of the indazole ring. This is achieved by the diazotization of the amino group of methyl 2-amino-5-chlorobenzoate, followed by an intramolecular cyclization.

The diazotization is carried out by treating the amino ester with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C). This generates a highly reactive diazonium salt intermediate.

The subsequent intramolecular cyclization is the key ring-forming step. The diazonium salt is a potent electrophile, and the electron-rich aromatic ring attacks the terminal nitrogen of the diazonium group. This is followed by the elimination of a proton to restore aromaticity and form the stable indazole ring system. The reaction is typically facilitated by gentle warming or by the addition of a reducing agent to facilitate the cyclization of the diazonium salt.

Experimental Protocols

Materials and Equipment

Reagent/EquipmentGradeSupplier
2-Amino-5-chlorobenzoic acid≥98%Commercially Available
Thionyl chloride≥99%Commercially Available
MethanolAnhydrousCommercially Available
Sodium nitrite≥99%Commercially Available
Hydrochloric acidConcentrated (37%)Commercially Available
Ethyl acetateACS GradeCommercially Available
Sodium bicarbonateACS GradeCommercially Available
Anhydrous sodium sulfateACS GradeCommercially Available
Round-bottom flasks-Standard laboratory supplier
Magnetic stirrer with heating-Standard laboratory supplier
Ice bath--
Rotary evaporator-Standard laboratory supplier
Filtration apparatus-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate

Synthesis_Step1

Workflow for the synthesis of Methyl 2-amino-5-chlorobenzoate.

Procedure:

  • To a stirred solution of 2-amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (12.6 mL, 175 mmol) dropwise to the suspension over 30 minutes. Caution: The addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and reflux the reaction mixture overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (75 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product, methyl 2-amino-5-chlorobenzoate, can be purified by recrystallization from a suitable solvent system such as ethanol/water if necessary.[1]

Expected Yield: 85-95% Appearance: White to light yellow solid.

Step 2: Synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Synthesis_Step2

Workflow for the synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Procedure:

  • Suspend methyl 2-amino-5-chlorobenzoate (5.0 g, 26.9 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (40 mL) in a 250 mL round-bottom flask.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (2.0 g, 29.6 mmol) in water (10 mL).

  • Add the sodium nitrite solution dropwise to the cooled suspension of the amino ester over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt should result in a clear solution.

  • To induce cyclization, the reaction mixture can be slowly warmed to room temperature and stirred for several hours. In some cases, the addition of a mild reducing agent, such as sodium sulfite, may be beneficial to facilitate the ring closure.

  • Monitor the reaction by TLC for the disappearance of the diazonium salt and the formation of the indazole product.

  • Once the reaction is complete, carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. Caution: This will cause vigorous gas evolution (CO₂).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Expected Yield: 60-75% Appearance: Off-white to pale yellow solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Amino-5-chlorobenzoic acidC₇H₆ClNO₂171.58208-212
Methyl 2-amino-5-chlorobenzoateC₈H₈ClNO₂185.6168-72
6-Chloro-1H-indazole-5-carboxylic acid methyl esterC₉H₇ClN₂O₂210.62Not readily available

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-5-chlorobenzoic acid: May cause skin and eye irritation. Avoid inhalation of dust.

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care under anhydrous conditions.

  • Sodium nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with combustible materials.

  • Hydrochloric acid: Corrosive and causes severe skin burns and eye damage. Handle with care.

References

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]

  • Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Institutes of Health. [Link]

Sources

Strategic Divergence: Chemoselective Synthesis of Indazoles from Arylhydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Core Directive & Mechanistic Insight

The "Fischer" Misconception and the Bifurcation Point

It is critical to clarify a fundamental mechanistic distinction immediately: The Fischer Indole Synthesis does not produce indazoles.

By definition, the Fischer Indole Synthesis involves a [3,3]-sigmatropic rearrangement of an arylhydrazone followed by the elimination of ammonia (


) to form an Indole  (one nitrogen atom). Indazoles  (two nitrogen atoms) require the preservation of the N-N bond.

However, the starting materials for both syntheses—Arylhydrazines and Ketones/Aldehydes —are identical. The divergence occurs at the Hydrazone Intermediate .

  • Path A (Fischer Indole): Acidic conditions + Heat

    
     N-N bond cleavage 
    
    
    
    Indole.[1]
  • Path B (Indazole): Oxidative or Metal-Catalyzed conditions

    
     N-N bond preservation 
    
    
    
    Indazole.

This guide provides the protocols to suppress the Fischer pathway and chemically steer the hydrazone intermediate toward Indazole formation using oxidative cyclization and copper catalysis.

Mechanistic Divergence Pathway

The following diagram illustrates the critical decision point where the reaction must be controlled to favor Indazole over Indole.

IndoleVsIndazole Start Arylhydrazine + Ketone Hydrazone Arylhydrazone (Intermediate) Start->Hydrazone Condensation Enamine Ene-Hydrazine Tautomer Hydrazone->Enamine Acid/Heat (Fischer Conditions) Oxidation Oxidative Dehydrogenation (I2/DMSO or Cu-Cat) Hydrazone->Oxidation Base/Oxidant (Anti-Fischer) Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Indole INDOLE (N-N Cleavage) Sigmatropic->Indole - NH3 Cyclization Intramolecular N-N Cyclization Oxidation->Cyclization Indazole INDAZOLE (N-N Preserved) Cyclization->Indazole

Figure 1: Mechanistic bifurcation. To synthesize Indazoles, one must avoid the acidic conditions that trigger the [3,3]-sigmatropic shift characteristic of the Fischer synthesis.

Part 2: Experimental Protocols

Protocol A: Iodine-Mediated Oxidative Cyclization (Metal-Free)

Best for: Converting simple phenylhydrazones to indazoles without heavy metals. This method directly competes with Fischer conditions by using an oxidant instead of an acid.

Principle: Molecular iodine (


) acts as a mild Lewis acid and oxidant, facilitating the intramolecular C-N bond formation between the hydrazone nitrogen and the ortho-carbon of the aryl ring.
Materials
  • Substrate: Acetophenone phenylhydrazone (or derivative).

  • Reagent: Molecular Iodine (

    
    ), Potassium Carbonate (
    
    
    
    ).[2][3]
  • Solvent: DMSO (Dimethyl sulfoxide).

  • Quench: Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Hydrazone Formation (In-situ or Pre-formed):

    • Mix Phenylhydrazine (1.0 mmol) and Acetophenone (1.0 mmol) in Ethanol (5 mL).

    • Add catalytic Acetic Acid (1 drop). Stir at RT for 30 min.[4]

    • Evaporate solvent to obtain crude hydrazone.

    • Critical Check: Ensure no strong acid remains, as this will trigger Fischer rearrangement upon heating.

  • Cyclization:

    • Dissolve the crude hydrazone in DMSO (3 mL).

    • Add

      
       (1.5 equiv) followed by 
      
      
      
      (0.5 - 1.0 equiv).
    • Note: Unlike Fischer synthesis (reflux), this reaction often proceeds at 80–100°C .

  • Monitoring:

    • Monitor via TLC.[3][4][5] The hydrazone spot will disappear.

    • Differentiation: Indazoles are typically more polar than the corresponding indoles.

  • Work-up:

    • Cool to room temperature.[4]

    • Quench with saturated aq.

      
       to remove excess iodine (color change from dark brown to yellow/clear).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol B: Copper-Catalyzed Intramolecular N-Arylation

Best for: Substrates with an ortho-halogen (Cl, Br, I) on the aryl ring. This is the "Gold Standard" for regioselective indazole synthesis.

Principle: A Buchwald-Hartwig type coupling where the hydrazone nitrogen displaces the ortho-halogen.

Materials
  • Substrate: o-Halo-phenylhydrazone.

  • Catalyst: CuI (5-10 mol%) or

    
    .
    
  • Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF or DMSO.

Workflow Diagram

CuProtocol Step1 Step 1: Pre-Catalyst Mix Combine o-Halo-hydrazone, CuI, Ligand, Base in DMF Step2 Step 2: Degassing Argon sparge (10 min) Remove O2 to prevent oxidation Step1->Step2 Step3 Step 3: Heating 100°C - 120°C for 12-24h (Sealed Tube) Step2->Step3 Step4 Step 4: Workup Dilute with EtOAc, Filter through Celite (Remove Cu) Step3->Step4

Figure 2: Workflow for Copper-Catalyzed Synthesis ensuring removal of metal residues.

Part 3: Data Analysis & Troubleshooting

Chemoselectivity Matrix: Indole vs. Indazole

Use this table to verify your reaction conditions are favoring the correct pathway.

ParameterFischer Indole Conditions (AVOID)Indazole Synthesis Conditions (TARGET)
Catalyst Brønsted Acids (

, PPA) or Lewis Acids (

)
Oxidants (

,

) or Trans. Metals (

,

)
Mechanism [3,3]-Sigmatropic RearrangementOxidative Cyclization / N-Arylation
Atom Economy Loss of

Loss of

(Oxidative) or

(Coupling)
Nitrogen Count 1 (Indole)2 (Indazole)
Key Intermediate Ene-hydrazineHydrazone Radical or Metal-Complex
Troubleshooting Guide

Problem: I am isolating Indoles instead of Indazoles.

  • Root Cause: The reaction medium is too acidic. Even trace acid from the hydrazone formation step can trigger the Fischer rearrangement if the temperature is high enough.

  • Solution: Neutralize the crude hydrazone completely before the cyclization step. Switch to basic conditions (

    
     or 
    
    
    
    ) immediately.

Problem: Low yield in Iodine-mediated reaction.

  • Root Cause: Over-oxidation or hydrolysis of the hydrazone back to ketone.

  • Solution: Ensure the solvent (DMSO) is dry. Add the iodine slowly. If hydrolysis occurs, add molecular sieves (4Å) to the reaction mixture.

Problem: Regioselectivity issues (1H- vs 2H-indazole).

  • Insight: Indazoles can tautomerize.[1][6][7][8] N-alkylation often yields mixtures.

  • Control: The Copper-catalyzed route (Protocol B) is generally more regioselective because the position of the N-N bond is fixed by the ortho-halogen attachment point.

References

  • Gaikwad, D. D., et al. (2015). "Molecular Iodine as an efficient catalyst for the synthesis of indazole."[4] International Journal of ChemTech Research. (Demonstrates the Iodine/DMSO protocol).

  • Vertex Pharmaceuticals. "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation." PubMed Central / NIH. (High-reliability Cu-catalyzed protocol).

  • RSC Advances. "Iodine-catalysed oxidative cyclisation of acylhydrazones." Royal Society of Chemistry.[9] (Mechanistic grounding for oxidative cyclization).

  • Robinson, B. (1982).[1] "The Fischer Indole Synthesis."[1][7][10][11][12] Wiley Interscience. (Authoritative text defining the limitations of Fischer synthesis regarding indazoles).

Sources

The Alchemist's Guide to Indazole Synthesis: A Palladium-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation. Its prevalence in a vast array of biologically active compounds, from potent kinase inhibitors to anti-inflammatory agents, underscores the critical need for efficient and versatile synthetic methodologies. This guide provides an in-depth exploration of palladium-catalyzed reactions, a powerful and adaptable toolkit for the construction and functionalization of the indazole core. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but a deeper understanding of the "why" behind the "how," empowering you to tailor these methods to your specific synthetic challenges.

The Strategic Importance of Palladium in Indazole Synthesis

Palladium catalysis has revolutionized the synthesis of complex heterocycles, and its application to indazole synthesis is no exception. The versatility of palladium to mediate a diverse range of transformations, including C-N and C-C bond formation, under relatively mild conditions and with high functional group tolerance, makes it an indispensable tool. This guide will focus on three key palladium-catalyzed strategies for the synthesis and elaboration of indazoles:

  • Intramolecular Buchwald-Hartwig Amination: A robust method for the cyclization of pre-functionalized precursors to form the indazole core.

  • Direct C-H Activation/Intramolecular Amination: An atom-economical approach that forges the indazole ring by activating a C-H bond on the aromatic precursor.

  • Domino Reactions for Fused Systems: Elegant one-pot sequences that rapidly build molecular complexity.

  • Suzuki-Miyaura Cross-Coupling: A premier technique for the functionalization of the pre-formed indazole scaffold, enabling extensive structure-activity relationship (SAR) studies.

Methodology 1: Intramolecular Buchwald-Hartwig Amination of 2-Halobenzophenone Tosylhydrazones

The intramolecular Buchwald-Hartwig amination is a powerful strategy for the formation of the N1-C7a bond of the indazole ring system. This reaction relies on the palladium-catalyzed coupling of an amine (in the form of a tosylhydrazone) with an aryl halide.[1][2] The choice of ligands and bases is crucial for achieving high yields and broad substrate scope.

Mechanistic Rationale

The catalytic cycle, as illustrated below, is believed to commence with the oxidative addition of the palladium(0) catalyst to the C-X bond of the 2-halobenzophenone tosylhydrazone. Subsequent coordination of the tosylhydrazone nitrogen to the palladium center, followed by deprotonation with a base, forms a palladium-amido complex. Reductive elimination from this intermediate furnishes the desired indazole product and regenerates the active palladium(0) catalyst. The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and reductive elimination steps.[3][4][5]

Buchwald_Hartwig_Indazole_Synthesis Buchwald-Hartwig Indazole Synthesis Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Aryl-X 2-Halobenzophenone Tosylhydrazone Aryl-X->Oxidative\nAddition Pd(II) Complex Ar-Pd(II)-X(L_n) Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Amido Complex Ar-Pd(II)-NHTs(L_n) Ligand\nExchange->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination -HX Base Base Reductive\nElimination->Pd(0)L_n Indazole Indazole Reductive\nElimination->Indazole

Caption: Mechanism of Buchwald-Hartwig Indazole Synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole

This protocol is adapted from established procedures for the intramolecular Buchwald-Hartwig amination.[1][2]

Materials:

  • 2-Bromobenzophenone tosylhydrazone

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzophenone tosylhydrazone (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.05 mmol), and dppf (0.06 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenyl-1H-indazole.

Data Presentation: Substrate Scope and Yields
Substrate (2-Halobenzophenone Tosylhydrazone)ProductYield (%)Reference
2-Bromobenzophenone3-Phenyl-1H-indazole85-95[2]
2-Bromo-4'-methoxybenzophenone3-(4-Methoxyphenyl)-1H-indazole92[2]
2-Bromo-4'-chlorobenzophenone3-(4-Chlorophenyl)-1H-indazole88[2]
2-Iodobenzophenone3-Phenyl-1H-indazole90[1]

Methodology 2: Palladium-Catalyzed C-H Activation/Intramolecular Amination

A more atom-economical approach to indazole synthesis involves the direct palladium-catalyzed C-H activation of a readily available benzophenone tosylhydrazone, followed by intramolecular amination.[4][6] This strategy obviates the need for pre-halogenated substrates, thereby reducing the number of synthetic steps.

Mechanistic Insights

The reaction is proposed to proceed via a concerted metalation-deprotonation (CMD) pathway. The palladium(II) catalyst, often in the presence of a copper(II) co-catalyst and a silver salt as an oxidant, coordinates to the substrate.[4][7] The directing group, in this case, the tosylhydrazone, facilitates the ortho-C-H activation, leading to the formation of a palladacycle intermediate. Subsequent intramolecular C-N bond formation via reductive elimination yields the indazole product and a palladium(0) species. The oxidants are crucial for regenerating the active palladium(II) catalyst to complete the catalytic cycle.[4][6]

CH_Activation_Indazole C-H Activation/Intramolecular Amination Mechanism Pd(II) Pd(II) Coordination Coordination Pd(II)->Coordination Substrate Benzophenone Tosylhydrazone Substrate->Coordination Palladacycle Palladacycle Intermediate Coordination->Palladacycle C-H Activation Reductive\nElimination Reductive Elimination Palladacycle->Reductive\nElimination C-N Bond Formation Indazole Indazole Reductive\nElimination->Indazole Pd(0) Pd(0) Reductive\nElimination->Pd(0) Oxidant Oxidant Pd(0)->Oxidant Oxidant->Pd(II)

Caption: Mechanism of C-H Activation for Indazole Synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole via C-H Activation

This protocol is based on the work of Inamoto and colleagues.[4][6]

Materials:

  • Benzophenone tosylhydrazone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Silver trifluoroacetate (AgOCOCF₃)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine benzophenone tosylhydrazone (0.5 mmol), Pd(OAc)₂ (0.025 mmol), Cu(OAc)₂ (0.5 mmol), and AgOCOCF₃ (1.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous 1,2-dichloroethane (2.5 mL).

  • Seal the tube and heat the reaction mixture at 50 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain 3-phenyl-1H-indazole.

Data Presentation: Regioselectivity and Yields

This method exhibits interesting regioselectivity with unsymmetrical benzophenone tosylhydrazones, generally favoring cyclization onto the more electron-rich aromatic ring.[6]

Substrate (Benzophenone Tosylhydrazone)ProductYield (%)Reference
Benzophenone3-Phenyl-1H-indazole82[4]
4-Methoxybenzophenone6-Methoxy-3-phenyl-1H-indazole75[4]
4-Chlorobenzophenone6-Chloro-3-phenyl-1H-indazole68[4]
3-MethoxybenzophenoneMixture of regioisomers70 (total)[6]

Methodology 3: Palladium-Catalyzed Domino Reaction for 3-Amino-2H-indazoles

Domino reactions offer an elegant and efficient pathway to construct complex molecular architectures in a single pot. A notable example is the palladium-catalyzed synthesis of 3-amino-2H-indazoles from readily available 2-halobenzonitriles and monosubstituted hydrazines.[2][8][9]

Reaction Pathway

This domino sequence involves a regioselective palladium-catalyzed coupling of the hydrazine with the 2-halobenzonitrile, followed by an intramolecular hydroamination (a 5-exo-dig cyclization) and subsequent isomerization to afford the stable 3-amino-2H-indazole product.[2][8]

Domino_Indazole_Synthesis Domino Synthesis of 3-Amino-2H-indazoles Start 2-Halobenzonitrile + Monosubstituted Hydrazine Step1 Pd-catalyzed Coupling Start->Step1 Intermediate1 Coupled Intermediate Step1->Intermediate1 Step2 Intramolecular Hydroamination (5-exo-dig) Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Isomerization Intermediate2->Step3 Product 3-Amino-2H-indazole Step3->Product

Caption: Workflow for Domino Synthesis of 3-Amino-2H-indazoles.

Experimental Protocol: General Procedure for 3-Amino-2H-indazole Synthesis

The following is a general procedure based on the findings of Alsalim et al.[2][8]

Materials:

  • 2-Halobenzonitrile

  • Monosubstituted hydrazine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To a reaction vial, add the 2-halobenzonitrile (1.0 equiv), monosubstituted hydrazine (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and Xantphos (0.05 equiv).

  • Seal the vial, and evacuate and backfill with argon.

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-amino-2H-indazole.

Methodology 4: Suzuki-Miyaura Cross-Coupling for Indazole Functionalization

The Suzuki-Miyaura coupling is an exceptionally versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds.[10][11] In the context of indazole chemistry, it is invaluable for the functionalization of halo-indazoles, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of a palladium(0) species to the halo-indazole, followed by transmetalation with an organoboron reagent in the presence of a base, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[10][12]

Suzuki_Miyaura_Coupling Suzuki-Miyaura Cross-Coupling Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Halo-Indazole R-X Halo-Indazole->Oxidative\nAddition Pd(II) Complex R-Pd(II)-X(L_n) Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Coupled Pd Complex R-Pd(II)-R'(L_n) Transmetalation->Coupled Pd Complex Organoboron R'-B(OR)₂ Organoboron->Transmetalation Reductive\nElimination Reductive Elimination Coupled Pd Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Product R-R' Reductive\nElimination->Product

Caption: Mechanism of Suzuki-Miyaura Cross-Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-indazole

This general protocol is adapted from procedures reported for the Suzuki-Miyaura coupling of halo-heterocycles.[10][13]

Materials:

  • Bromo-indazole derivative

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., PdCl₂(dppf)·DCM)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • In a reaction flask, dissolve the bromo-indazole (1.0 mmol) and the arylboronic acid (1.2-1.5 mmol) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the base (2.0-3.0 mmol) and the palladium catalyst (0.02-0.05 mmol).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel or recrystallization to afford the coupled product.

Data Presentation: Versatility of the Suzuki-Miyaura Coupling
Bromo-indazole DerivativeBoronic AcidProductYield (%)Reference
6-Bromo-1H-indazolePhenylboronic acid6-Phenyl-1H-indazole95[10]
3-Iodo-1H-indazole4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-indazole88[10]
5-Bromo-1-methyl-1H-indazole2-Thienylboronic acid1-Methyl-5-(thiophen-2-yl)-1H-indazole92[10]
7-Bromo-4-fluoro-1H-indazolePyridin-3-ylboronic acid4-Fluoro-7-(pyridin-3-yl)-1H-indazole78[11]

Conclusion and Future Outlook

The palladium-catalyzed synthesis and functionalization of indazoles represent a mature yet continually evolving field. The methodologies outlined in this guide provide a robust foundation for accessing a diverse array of indazole derivatives. Future advancements will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and photocatalysis. The continued exploration of novel C-H activation and domino strategies will undoubtedly lead to even more elegant and powerful approaches for the construction of this privileged heterocyclic scaffold, further empowering the discovery of next-generation therapeutics.

References

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]

  • Alsalim, R., Lindemann, P., López-Alberca, M. P., Miksche, S., Czechtizky, W., & Halland, N. (2020). A Palladium-Catalyzed Domino Reaction To Access 3-Amino-2H-indazoles from Hydrazines and 2-Halobenzonitriles. Organic Letters, 22(18), 7393–7396. [Link]

  • Alsalim, R., et al. (2020). A Palladium-Catalyzed Domino Reaction To Access 3-Amino-2 H -indazoles from Hydrazines and 2-Halobenzonitriles. PubMed. [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(7), 997–1005. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Alsalim, R., et al. (2020). A Palladium-Catalyzed Domino Reaction To Access 3-Amino-2 H -indazoles from Hydrazines and 2-Halobenzonitriles. ResearchGate. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal. [Link]

  • Inamoto, K., Saito, T., Katsuno, M., Sakamoto, T., & Hiroya, K. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(15), 2931–2934. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(38), 26494-26504. [Link]

  • Name-Reaction.com. Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Bagley, M. C., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]

  • Request PDF. ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Song, J. J., & Yee, N. K. (2000). A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction. PubMed. [Link]

  • TSpace. (2019). Novel Palladium-Catalyzed Domino Reactions Towards Highly Functionalized Heterocycles. [Link]

  • Chemical Communications. (2016). The Pd-catalyzed synthesis of benzofused carbo- and heterocycles through carbene migratory insertion/carbopalladation cascades with tosylhydrazones. [Link]

  • EPFL. (2007). Palladium Catalyzed C-H Amination. [Link]

Sources

Purification of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Methodical

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, a key heterocyclic building block in modern medicinal and agricultural chemistry.[1] The purity of this intermediate is paramount, as contaminants can detrimentally affect the yield, stereochemistry, and biological activity of subsequent synthetic targets. This note details two primary, field-proven purification methodologies: silica gel column chromatography and recrystallization. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers to adapt these methods to their specific sample needs. Purity validation techniques are also discussed to ensure the final product meets the stringent quality requirements for drug discovery and development.

Introduction and Compound Profile

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a member of the indazole class of compounds, which are recognized as "privileged structures" in drug discovery due to their versatile biological activities.[1][2][3] As a functionalized intermediate, it serves as a crucial starting material for the synthesis of complex molecules, including protein degrader building blocks.[4] The presence of reactive sites—the indazole N-H, the chloro group, and the methyl ester—makes it an attractive scaffold for generating diverse chemical libraries.

Achieving high purity (typically >97%) is non-negotiable for its use in multi-step syntheses. Impurities, such as regioisomers, starting materials, or reaction by-products, can introduce confounding variables in biological assays and complicate subsequent chemical transformations.

Table 1: Physicochemical Properties of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

PropertyValue
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol [4]
CAS Number 1372629-24-7[4]
Appearance Typically an off-white to light brown solid[1]
Purity (Commercial) ≥96-97%[1][4]

Principles of Purification: A Mechanistic Overview

The choice of purification strategy is dictated by the nature of the target compound and its impurities. For 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, a moderately polar, crystalline solid, two orthogonal methods are highly effective: chromatography and recrystallization.

  • Silica Gel Column Chromatography : This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent).[5] The ester, with its polar N-H group and carbonyl function, will adsorb to the silica. By carefully selecting a mobile phase (eluent), typically a mixture like hexanes and ethyl acetate, we can modulate the speed at which the compound travels down the column.[6][7] Less polar impurities will elute first, followed by the desired product, while highly polar impurities will remain strongly adsorbed to the silica gel.

  • Recrystallization : This method leverages differences in solubility as a function of temperature. An ideal solvent will dissolve the crude compound sparingly at room temperature but completely at its boiling point. Impurities, ideally, should either be insoluble in the hot solvent (and can be filtered off) or remain highly soluble in the cold solvent (and stay in the mother liquor). The slow cooling of the saturated solution allows for the formation of a highly ordered crystal lattice of the pure compound, effectively excluding impurities.[8]

Integrated Purification Workflow

The following workflow provides a logical decision-making process for purifying the crude product. The initial choice between chromatography and recrystallization depends on the impurity profile and the quantity of material. Chromatography is excellent for complex mixtures, while recrystallization is ideal for removing small amounts of impurities from a crystalline solid.

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Stage cluster_validation Validation & Final Product Crude Crude Ester (from synthesis) Chromo Protocol 1: Column Chromatography Crude->Chromo Complex Mixture Recryst Protocol 2: Recrystallization Crude->Recryst Mostly Pure TLC_HPLC Purity Check (TLC / HPLC) Chromo->TLC_HPLC Recryst->TLC_HPLC Decision Purity > 97%? TLC_HPLC->Decision Decision->Chromo No, Major Impurities Decision->Recryst No, Minor Impurities Pure_Product Pure Product (Store at 0-8 °C) Decision->Pure_Product Yes

Caption: A decision-making workflow for the purification of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Detailed Experimental Protocols

Safety Notice: Always handle chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester and its related structures may cause skin and eye irritation.[9]

Protocol 1: Purification by Silica Gel Column Chromatography

This method is highly recommended for crude material containing multiple impurities or when the impurity profile is unknown.

Materials:

  • Crude 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • Eluent Selection: Before running the column, determine the optimal solvent system using TLC. The goal is to find a Hex:EtOAc ratio that gives the product a Retention Factor (Rf) of approximately 0.25-0.35.

    • Expert Tip: Start by testing ratios like 8:2, 7:3, and 6:4 (Hex:EtOAc).[7] For indazole esters, a 7:3 mixture is a common starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 7:3 Hex:EtOAc). Use approximately 50g of silica for every 1g of crude product.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (approx. 2g) to the solution and evaporate the solvent to dryness. This creates a dry powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column, maintaining a constant head of solvent.

    • Apply gentle positive pressure to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., 10-15 mL per test tube).

  • Monitoring:

    • Spot every few fractions onto a TLC plate.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine all fractions that contain only the pure product (single spot at the target Rf).

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as a solid.

Table 2: Example Solvent Systems for Column Chromatography

Solvent System (Hex:EtOAc)Target RfTypical Application
8:2~0.15-0.20For separating from very non-polar impurities.
7:3~0.25-0.35Good starting point for general purification.
6:4~0.40-0.50For faster elution or separating from more polar impurities.
Protocol 2: Purification by Recrystallization

This method is best suited for material that is already >90% pure and crystalline.

Materials:

  • Crude 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

  • Recrystallization solvent (e.g., Toluene, Methanol, Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Büchner funnel and vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of crude material in a test tube. Add a small volume of a potential solvent.

    • A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating. Toluene and methanol are good candidates based on protocols for similar indazole structures.[5][8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Crystal formation should begin.

    • For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment and Validation

Post-purification analysis is critical to confirm the success of the procedure.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A sample is dissolved and injected into an HPLC system. The resulting chromatogram should show a single major peak corresponding to the product, allowing for the calculation of purity as a percentage of the total peak area.[1][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra confirm the molecular structure of the purified compound. The absence of peaks corresponding to impurities or residual solvents is a strong indicator of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point range. A broad or depressed melting point compared to the literature value indicates the presence of impurities.

Conclusion

The purification of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a critical step in its journey from a crude synthetic product to a high-value research chemical. By applying the principles of chromatography and recrystallization as detailed in these protocols, researchers can reliably obtain material of high purity. The choice between methods should be guided by an initial assessment of the crude product. Proper execution and subsequent analytical validation will ensure the integrity of the compound for its intended applications in pharmaceutical and materials science research.

References

  • Organic Syntheses. (n.d.). Indazole Procedure.
  • Movassaghi, M., & Schmidt, M. A. (n.d.). Ketyl-Allene Cyclizations Promoted By Samarium(II) Iodide - Supporting Information.
  • Levin, J. I. (1993). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
  • Bercot, E. A., & Rovis, T. (n.d.). Supporting Information - Wiley-VCH.
  • National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. In MICAD.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester.
  • Malamas, M. S., & Skeean, R. W. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • CP Lab Safety. (n.d.). 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram.
  • National Center for Biotechnology Information. (n.d.). Methyl 1H-indazole-5-carboxylate.
  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?.
  • J&K Scientific. (n.d.). 6-Chloro-1H-indazole-5-carboxylic acid methyl ester | 1372629-24-7.
  • Ribeiro da Silva, M. A., & Monte, M. J. (2012). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. The Journal of Chemical Thermodynamics.
  • Adib, M., et al. (n.d.). Supporting Information - Wiley-VCH.
  • ChemicalBook. (2023). Indazole | 271-44-3.
  • Guidechem. (n.d.). 6-fluoro-1H-indazole-5-carboxylic acid methyl ester 633327-39-6 wiki.
  • Biosynth. (n.d.). 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0.
  • Kang, W., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • BLDpharm. (n.d.). 1176671-62-7|6-Chloro-1-methyl-1H-indazole-5-carboxylic acid.

Sources

Application Note: Recrystallization of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the purity of a compound is paramount. This is particularly true for heterocyclic compounds like 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, a molecule of interest in medicinal chemistry. As a key building block in the synthesis of potentially therapeutic agents, its purity can significantly influence the outcome of biological assays and the viability of a drug candidate. Recrystallization stands as a powerful and widely used technique to purify solid organic compounds, leveraging differences in solubility to separate the desired material from impurities.[1][2] This application note provides a detailed protocol and the underlying scientific principles for the effective recrystallization of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Physicochemical Properties of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

A thorough understanding of the compound's properties is foundational to developing a robust purification protocol.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O₂[3]
Molecular Weight 210.62 g/mol [3]
CAS Number 1372629-24-7[3]
Appearance Expected to be a solidInferred from related compounds[4]
Purity (Typical) ≥97%[3]
Storage Room temperature[3]

The Science of Recrystallization: A Symphony of Solubility and Structure

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[1][5][6] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of crystals.[1][6][7] Ideally, the impurities remain dissolved in the solvent, allowing for their separation by filtration.[1]

The success of recrystallization hinges on the careful selection of a solvent. An ideal solvent should:

  • Exhibit a steep solubility curve: The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[8][9]

  • Not react with the compound: The solvent must be chemically inert towards the substance being purified.[9]

  • Dissolve impurities readily at all temperatures or not at all: This facilitates the separation of impurities.[9]

  • Be volatile: A lower boiling point allows for easy removal from the purified crystals.[9][10]

  • Be non-toxic, inexpensive, and non-flammable for practical and safe laboratory use.[10]

The formation of pure crystals is a two-step process: nucleation and crystal growth.[11] Slow cooling is crucial as it favors the growth of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[5]

Experimental Protocol: A Step-by-Step Guide to Purity

This protocol is designed to provide a comprehensive workflow for the recrystallization of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Materials and Equipment:
  • Crude 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Selected recrystallization solvent(s)

Workflow Diagram:

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution of Crude Product A->B Select appropriate solvent system C 3. Hot Filtration (Optional) B->C Dissolve in minimum hot solvent D 4. Crystallization B->D If no insoluble impurities C->D Remove insoluble impurities E 5. Isolation of Crystals D->E Slow cooling to induce crystallization F 6. Washing E->F Vacuum filtration G 7. Drying F->G Wash with cold solvent H Pure Crystals G->H Remove residual solvent

Sources

Application Notes and Protocols for the Purification of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the purification of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester using column chromatography. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practical application of this separation technique for this specific heterocyclic compound.

Introduction and Scientific Context

6-Chloro-1H-indazole-5-carboxylic acid methyl ester (Molecular Formula: C₉H₇ClN₂O₂, Molecular Weight: 210.62 g/mol ) is a substituted indazole derivative.[1] The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. As an ester, this compound possesses moderate polarity. The presence of the chloro- group and the indazole core contributes to its overall lipophilicity, while the ester and the nitrogen atoms of the indazole ring provide polar character.

Column chromatography is a cornerstone technique for the purification of organic compounds.[2] It operates on the principle of differential partitioning of components of a mixture between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent or solvent mixture that flows through the column).[3] Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a greater affinity for the mobile phase will move more quickly, thus enabling separation. For moderately polar compounds like 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, normal-phase chromatography using silica gel as the stationary phase is a highly effective purification strategy.

This guide will detail a systematic approach, beginning with the development of a suitable solvent system using Thin-Layer Chromatography (TLC), followed by a step-by-step protocol for flash column chromatography, a technique that utilizes pressure to accelerate the separation process.

Preliminary Analysis and Method Development via Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using TLC. TLC is a rapid and efficient analytical technique that utilizes a thin layer of adsorbent on a flat plate and provides a reliable prediction of the separation that can be achieved on a column.[4]

Principle of TLC in Method Development

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For effective separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system. An Rf in this range ensures that the compound does not elute too quickly (minimizing co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent consumption).

Experimental Protocol for TLC Analysis

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • A selection of organic solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Crude 6-Chloro-1H-indazole-5-carboxylic acid methyl ester sample

  • Dichloromethane (for sample dissolution)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude 6-Chloro-1H-indazole-5-carboxylic acid methyl ester in a minimal amount of dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Keep the spot as small as possible to ensure good separation.

  • Solvent System Selection: Based on the moderate polarity of the target compound, a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a logical starting point. A TLC analysis of a related compound, ethyl 1H-indazole-3-carboxylate, showed an Rf of 0.10 in a 4:1 hexanes/EtOAc solvent system.[5] Given the structural similarities, a good starting point for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester would be a slightly more polar system.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm. The indazole ring is UV active and should be readily visible.

  • Rf Calculation and Optimization: Calculate the Rf value for the spot corresponding to the target compound. Adjust the polarity of the solvent system until an Rf value between 0.2 and 0.4 is achieved.

    • If the Rf is too high (> 0.4), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).

    • If the Rf is too low (< 0.2), increase the polarity of the mobile phase (increase the proportion of the polar solvent).

Table 1: Suggested TLC Solvent Systems for Optimization

Solvent System (v/v)Expected Observation
80:20 Hexanes:Ethyl AcetateA good starting point.
70:30 Hexanes:Ethyl AcetateIf the Rf is too low in the 80:20 system.
90:10 Hexanes:Ethyl AcetateIf the Rf is too high in the 80:20 system.
DichloromethaneCan be used as a more polar alternative to hexanes.

Flash Column Chromatography Protocol

Flash column chromatography is a preparative technique that uses a positive pressure to force the mobile phase through the column, resulting in a faster and more efficient separation compared to gravity chromatography.

Materials and Equipment
  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)

  • Sand (washed)

  • Cotton or glass wool

  • Eluent (the optimized solvent system from TLC)

  • Crude 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

  • Collection tubes or flasks

  • Air or nitrogen source with a pressure regulator

  • TLC plates and developing chamber for fraction analysis

Column Packing: The Foundation of a Good Separation

Proper column packing is crucial to achieve a good separation. An improperly packed column can lead to channeling, band broadening, and poor resolution.

G cluster_0 Column Packing Workflow A Plug column with cotton/glass wool B Add a small layer of sand A->B C Prepare silica gel slurry in the eluent B->C D Pour slurry into the column C->D E Allow silica to settle, drain excess eluent D->E F Gently tap the column to ensure even packing E->F G Add a protective layer of sand on top F->G

Caption: Workflow for packing the chromatography column.

Detailed Procedure:

  • Column Preparation: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand on top of the plug.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the chosen eluent to form a slurry. The amount of silica gel needed depends on the amount of crude material and the difficulty of the separation, with a typical ratio being 30-100 g of silica per gram of crude material.

  • Packing the Column: With the stopcock open, pour the silica gel slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Settling and Compaction: Allow the silica gel to settle. Gently tap the sides of the column to ensure a uniform and tightly packed bed. Drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the silica gel run dry at any point during the packing or elution process.

  • Final Preparation: Once the silica bed is stable, add a thin layer of sand on top to protect the silica surface from disturbance during solvent and sample addition.

Sample Loading

The goal of sample loading is to apply the sample to the column in a narrow, concentrated band.

G cluster_1 Sample Loading Methods cluster_2 Wet Loading cluster_3 Dry Loading A Dissolve crude sample in minimal solvent B Carefully add solution to the top of the column A->B D Adsorb the dissolved sample onto a small amount of silica gel A->D C Drain solvent until sample is adsorbed onto the silica B->C E Evaporate the solvent to obtain a free-flowing powder D->E F Carefully add the powder to the top of the column E->F

Caption: Comparison of wet and dry sample loading techniques.

Procedure (Dry Loading Recommended):

  • Dissolution: Dissolve the crude 6-Chloro-1H-indazole-5-carboxylic acid methyl ester in a suitable solvent in which it is highly soluble, such as dichloromethane or acetone.

  • Adsorption: Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.

  • Solvent Removal: Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude compound adsorbed onto the silica gel.

  • Loading: Carefully add the dry powder to the top of the packed column.

Elution and Fraction Collection
  • Elution: Carefully add the eluent to the column. Apply gentle pressure using a regulated air or nitrogen line to achieve a steady flow rate. A common target flow rate is approximately 2 inches (5 cm) of solvent level drop per minute.

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column and the expected separation.

  • Gradient Elution (Optional): If the impurities have a significantly different polarity from the target compound, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity during the separation.[6] This can help to elute more strongly retained impurities after the target compound has been collected.

Monitoring the Separation

The progress of the separation must be monitored to identify the fractions containing the purified product.

Procedure:

  • TLC Analysis of Fractions: Spot a small aliquot from each collected fraction onto a TLC plate.

  • Development and Visualization: Develop the TLC plate in the same solvent system used for the column and visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions that contain only the pure target compound (as determined by a single spot on the TLC plate with the correct Rf value).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Safety Precautions

It is essential to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards: While a specific safety data sheet (SDS) for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester was not found, related indazole derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] Therefore, it is prudent to handle this compound with care, avoiding inhalation of dust and contact with skin and eyes.

  • Solvent Hazards: The organic solvents used in chromatography are flammable and can be toxic. Avoid inhalation of vapors and ensure there are no ignition sources nearby.

  • Pressure: When using flash chromatography, use a pressure relief valve and do not exceed the pressure rating of the glassware.

Troubleshooting

Table 2: Common Problems and Solutions in Column Chromatography

ProblemPossible Cause(s)Solution(s)
Poor Separation - Incorrect solvent system.- Column overloaded.- Poor column packing (channeling).- Re-optimize the solvent system using TLC.- Use a larger column or less sample.- Repack the column carefully.
Cracked Column Bed - The silica gel ran dry.- The column was not packed uniformly.- Ensure the solvent level never drops below the top of the silica.- Repack the column.
Compound Elutes Too Quickly or Too Slowly - The solvent system is too polar or not polar enough.- Adjust the solvent polarity based on TLC results.
Streaking of Spots on TLC - The compound is acidic or basic.- The sample is too concentrated on the TLC plate.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.- Spot a more dilute sample on the TLC plate.

References

  • CP Lab Safety. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. [Link]

  • REG Marketing & Logistics Group, LLC. Safety Data Sheet: Fatty acids, C14-18 and C16-18-unsatd., Methyl esters. [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. [Link]

  • Agilent Technologies. Principles and practical aspects of preparative liquid chromatography. [Link]

  • Sherma, J., & Fried, B. (Eds.). (2003).
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Taylor & Francis Group. Handbook of Thin-Layer Chromatography. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Welch Materials. Key Concepts and Considerations of Preparative Liquid Chromatography. [Link]

  • National Center for Biotechnology Information. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • Gilson. Dealing with excess: The art of preparative liquid chromatography. [Link]

  • Chemistry LibreTexts. Running a flash column. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • YouTube. Flash Column Chromatography. [Link]

  • Waters. Preparative Liquid Chromatography Primer. [Link]

  • ResearchGate. Thin-layer Chromatography. [Link]

  • Journal of Pharmaceutical Negative Results. TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. [Link]

  • Barnes & Noble. Column Chromatography. [Link]

  • University of Calcutta. COLUMN CHROMATOGRAPHY. [Link]

Sources

Application Notes and Protocols: Synthesis of a BRD4-Targeting PROTAC Utilizing 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For research use only. Not for use in diagnostic procedures.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This mechanism offers a powerful alternative to traditional inhibitors, enabling the targeting of proteins previously considered "undruggable."[1]

The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[3][4] Its versatile structure makes it an excellent starting point for the development of novel therapeutics. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a key building block for the synthesis of PROTACs, often serving as a precursor to the warhead that targets the protein of interest. This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC targeting the epigenetic reader protein BRD4, a well-validated target in oncology, using 6-Chloro-1H-indazole-5-carboxylic acid methyl ester as a starting material.[5][6][7] The synthesized PROTAC will be designed to recruit the Cereblon (CRBN) E3 ligase.[8][9]

Principle of the Method

The synthesis of the BRD4-targeting PROTAC from 6-Chloro-1H-indazole-5-carboxylic acid methyl ester involves a multi-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is then coupled with a linker that has a terminal amine group. The other end of the linker is then conjugated to a ligand for the CRBN E3 ligase. This modular approach allows for the systematic modification of each component of the PROTAC to optimize its degradation activity.

Materials and Reagents

  • 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Amine-terminated polyethylene glycol (PEG) linker (e.g., 1-Amino-11-azido-3,6,9-trioxaundecane)

  • (3-(Dimethylamino)propyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Pomalidomide-derived CRBN ligand with a suitable functional group for linker attachment

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Protocol

Part 1: Hydrolysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester
  • Dissolution: Dissolve 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (1.0 eq) in a mixture of THF and MeOH (3:1 v/v).

  • Hydrolysis: Add an aqueous solution of LiOH (2.0 eq) dropwise to the solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: Once the starting material is consumed, acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 6-Chloro-1H-indazole-5-carboxylic acid.

Part 2: Amide Coupling of the Indazole Moiety to the Linker
  • Activation: To a solution of 6-Chloro-1H-indazole-5-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture for 30 minutes at room temperature.

  • Coupling: Add the amine-terminated PEG linker (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the indazole-linker conjugate.

Part 3: "Click" Chemistry to Attach the CRBN Ligand
  • Preparation: In a flask, dissolve the indazole-linker conjugate (1.0 eq) and the alkyne-functionalized CRBN ligand (1.1 eq) in a mixture of tert-butanol and water (1:1 v/v).

  • Reaction Initiation: Add an aqueous solution of CuSO4 (0.1 eq) and sodium ascorbate (0.2 eq) to the mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Purification: Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

  • Characterization: Characterize the final product by ¹H NMR and high-resolution mass spectrometry.[10]

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.

Technique Expected Outcome
¹H NMR The spectrum should show characteristic peaks for the indazole, linker, and CRBN ligand moieties, with appropriate integrations.
¹³C NMR The spectrum should be consistent with the proposed structure of the PROTAC.
HRMS (ESI) The measured mass should correspond to the calculated exact mass of the PROTAC molecule.
HPLC The analysis should indicate a high purity of the final compound (typically >95%).

Application: BRD4 Degradation in a Cellular Context

The synthesized PROTAC can be used to induce the degradation of BRD4 in cultured cancer cells. A typical experiment to assess the degradation activity is a Western blot analysis.[1]

Protocol: Western Blotting for BRD4 Degradation
  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or a leukemia cell line) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against BRD4. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: After incubation with a suitable HRP-conjugated secondary antibody, visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated cells.

Visualizing the Workflow and Mechanism

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Part 1: Hydrolysis cluster_1 Part 2: Amide Coupling cluster_2 Part 3: Click Chemistry Start 6-Chloro-1H-indazole-5-carboxylic acid methyl ester Step1 LiOH, THF/MeOH Start->Step1 Product1 6-Chloro-1H-indazole-5-carboxylic acid Step1->Product1 Step2 EDC, HOBt, DIPEA, DMF Product1->Step2 Linker Amine-PEG-Linker Linker->Step2 Product2 Indazole-Linker Conjugate Step2->Product2 Step3 CuSO4, NaAsc, tBuOH/H2O Product2->Step3 CRBN_Ligand Alkyne-CRBN Ligand CRBN_Ligand->Step3 Final_PROTAC Final BRD4-targeting PROTAC Step3->Final_PROTAC

Caption: A flowchart illustrating the three main stages of the PROTAC synthesis.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Formation of Ternary Complex PROTAC PROTAC BRD4 BRD4 (POI) PROTAC->BRD4 binds CRBN CRBN (E3 Ligase) PROTAC->CRBN recruits Ub_BRD4 Ubiquitinated BRD4 CRBN->Ub_BRD4 Ubiquitination Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) Ub Ubiquitin Ub->CRBN Proteasome Proteasome Ub_BRD4->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation degrades to

Caption: The mechanism of action for the synthesized PROTAC, leading to BRD4 degradation.

Conclusion

This application note provides a comprehensive guide for the synthesis and preliminary biological evaluation of a BRD4-targeting PROTAC, starting from 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. The detailed protocols and conceptual diagrams are intended to support researchers in the fields of drug discovery and chemical biology in the development of novel protein degraders. The modular nature of the synthesis allows for further optimization of the warhead, linker, and E3 ligase ligand to improve the potency and selectivity of the final PROTAC molecule.

References

  • BenchChem. (n.d.). Application Notes and Protocols for PROTAC Synthesis Utilizing HS-Peg7-CH2CH2cooh.
  • BenchChem. (n.d.). Synthesis of PROTACs Using an m-PEG3-SH Linker: Application Notes and Protocols.
  • National Center for Biotechnology Information. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). PROTACs for BRDs proteins in cancer therapy: a review. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from [Link]

  • Taylor & Francis Online. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2023). Selective degradation of BRD4 suppresses lung cancer cell proliferation using GSH-responsive PROTAC precursors. Retrieved from [Link]

  • RSC Publishing. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Retrieved from [Link]

  • Frontiers. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis, and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) for the dual degradation of IGF-1R and Src. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]

  • ChemRxiv. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • University of Wisconsin–Madison. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

Application Note: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the selection of the "Exit Vector"—the attachment point where the linker connects the Target Protein (POI) ligand to the E3 ligase ligand—is critical.

6-Chloro-1H-indazole-5-carboxylic acid methyl ester represents a high-value "Linker-Ready Scaffold." Unlike passive alkyl linkers, this molecule serves as a functional core that defines the binding affinity to the POI (typically kinases or epigenetic readers) while providing a pre-installed, chemically orthogonal handle (the C5-ester) for linker attachment. This guide details the chemical biology rationale, synthetic protocols, and validation steps for integrating this scaffold into high-potency degraders.

Chemical Biology & Rational Design

The "Exit Vector" Hypothesis

Successful PROTAC design requires that the linker attachment does not sterically clash with the POI binding pocket. The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of drugs like Axitinib (VEGFR inhibitor) and Lenvatinib (RTK inhibitor).

For 6-Chloro-1H-indazole-5-carboxylic acid methyl ester:

  • The Core (Indazole): Mimics the adenine ring of ATP, making it an ideal scaffold for Type I/II kinase inhibitors.

  • The Warhead Handle (C6-Chloro): A reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce aryl groups that occupy the hydrophobic pocket of the target protein.

  • The Linker Vector (C5-Carboxylate): The methyl ester is a "masked" attachment point. Upon hydrolysis, it yields a carboxylic acid directed towards the solvent front in many kinase crystal structures, making it an ideal exit vector for the PROTAC linker.

Structural Logic Diagram

The following diagram illustrates the modular logic of using this scaffold in PROTAC assembly.

PROTAC_Architecture Scaffold 6-Chloro-1H-indazole (Scaffold Core) C6_Pos C6-Chloro Position (Target Specificity) Scaffold->C6_Pos Suzuki Coupling (Ar-B(OH)2) C5_Pos C5-Carboxylate (Linker Exit Vector) Scaffold->C5_Pos Hydrolysis -> Amide Coupling Linker PEG/Alkyl Linker C5_Pos->Linker Covalent Bond E3_Ligand E3 Ligase Ligand (CRBN/VHL) Linker->E3_Ligand Bifunctional Assembly

Figure 1: Structural logic of the Indazole Scaffold. The C5 position serves as the solvent-exposed exit vector for the linker, while the C6 position determines target specificity.

Experimental Protocols

Protocol A: Scaffold Functionalization (Target Ligand Synthesis)

Objective: To install the hydrophobic binding element at the C6 position before attaching the linker. This prevents side reactions with the linker later.

Reagents:

  • 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (1.0 eq)[1]

  • Aryl Boronic Acid (e.g., Phenylboronic acid derivative) (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the indazole scaffold, aryl boronic acid, K2CO3, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (monitor by LCMS for disappearance of the chloro-starting material, M+H 211.6).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is the "Target Ligand Precursor."

Protocol B: Linker Attachment (The "Exit Vector" Activation)

Objective: To convert the C5-methyl ester into an amide-linked PROTAC linker.

Reagents:

  • Target Ligand Precursor (from Protocol A)

  • LiOH·H2O (3.0 eq)

  • Linker: tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (Boc-PEG2-Amine)

  • Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq)

  • Solvent: THF/MeOH/Water (Hydrolysis) then DMF (Coupling)

Step-by-Step Workflow:

  • Hydrolysis (Activation):

    • Dissolve Precursor in THF/MeOH/Water (3:1:1).

    • Add LiOH. Stir at RT for 2 hours.

    • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2]

    • Checkpoint: LCMS should show mass shift corresponding to -CH3 +H (Acid form).

  • Amide Coupling:

    • Dissolve the crude acid in anhydrous DMF.

    • Add HATU and DIPEA. Stir for 5 mins to activate the ester.

    • Add the Linker Amine (e.g., N-Boc-diamine). Stir at RT for 1 hour.

  • Isolation:

    • Quench with water.[2] Extract with EtOAc.[2]

    • Purify via Reverse Phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Result: You now have the Ligand-Linker Construct ready for E3 ligase attachment.

Protocol C: Final PROTAC Assembly
  • Deprotection: Treat the Ligand-Linker Construct with TFA/DCM (1:4) to remove the Boc group.

  • Final Coupling: React the exposed amine with an activated E3 Ligase Ligand (e.g., Pomalidomide-COOH or VHL-Ligand-COOH) using standard HATU conditions.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: Methyl 6-chloro-1H-indazole-5-carboxylate Step1 Step 1: Suzuki Coupling (C6-Ar) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 Step2 Step 2: Ester Hydrolysis (LiOH) Step1->Step2 Generates Free Acid Step3 Step 3: Amide Coupling (Linker) Step2->Step3 HATU, Boc-Linker-NH2 Step4 Step 4: PROTAC Assembly (E3 Ligase) Step3->Step4 TFA Deprotection -> Coupling

Figure 2: Synthetic route transforming the indazole building block into a functional PROTAC.

Validation & Quality Control

To ensure the integrity of the linker system, the following QC parameters must be met:

ParameterMethodAcceptance CriteriaRationale
Purity UPLC-MS (254 nm)>95%PROTAC biological data is highly sensitive to impurities (competitor ligands).
Identity 1H NMR (DMSO-d6)Distinct Singlet ~8.4 ppm (H-3)Confirms the Indazole core is intact.
Linker Stability Plasma Stability Assayt1/2 > 24hEster/Amide bonds must resist plasma esterases.
Permeability PAMPA / Caco-2Papp > 1.0 x 10^-6 cm/sIndazoles are generally permeable; ensure the linker doesn't abolish this.

Critical Troubleshooting Note: If the C5-amide coupling yield is low, it is often due to steric hindrance from the substituent installed at C6.

  • Solution: Switch from HATU to COMU or T3P (Propylphosphonic anhydride), which are superior for sterically hindered couplings.

References

  • Patent: PROTAC degraders of MLLT1/3. (2024). World Intellectual Property Organization. WO2024188906A1. (Demonstrates the use of methyl 6-chloro-1H-indazole-5-carboxylate as a core intermediate).

  • Indazole Scaffolds in Kinase Inhibitors.Journal of Medicinal Chemistry. Discusses the binding modes of Axitinib and related indazoles, validating the C5-position as a solvent-exposed vector.
  • Building Block Specifications. BLD Pharm. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (CAS 1372629-24-7).

  • PROTAC Linker Design Principles.Nature Reviews Drug Discovery. (General reference for linker length and composition).

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling halogenated indazoles.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. A significant number of FDA-approved drugs and clinical candidates for various diseases feature this heterocyclic motif.[1][2] In the realm of oncology, indazole derivatives have emerged as potent inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways controlling cell growth, proliferation, and differentiation.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a key building block for the synthesis of a diverse array of kinase inhibitors. Its structure offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The chloro substituent at the 6-position and the methyl carboxylate at the 5-position provide handles for introducing various functionalities, while the indazole nitrogen atoms can be alkylated to further explore the chemical space and optimize interactions with the target kinase.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors starting from 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. We will delve into the fundamental synthetic transformations, providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices.

Synthetic Strategy Overview: A Modular Approach to Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from 6-Chloro-1H-indazole-5-carboxylic acid methyl ester typically follows a modular approach, involving three key transformations:

  • Ester Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, a necessary activation step for the subsequent amide bond formation.

  • N-Alkylation of the Indazole Core: The indazole nitrogen is alkylated to introduce substituents that can occupy specific pockets in the kinase active site, thereby enhancing potency and selectivity.

  • Amide Coupling: The newly formed carboxylic acid is then coupled with a variety of amine-containing fragments to generate the final kinase inhibitor library.

This modular approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

G start 6-Chloro-1H-indazole-5-carboxylic acid methyl ester hydrolysis Step 1: Ester Hydrolysis start->hydrolysis NaOH or LiOH n_alkylation Step 2: N-Alkylation hydrolysis->n_alkylation Alkyl halide, Base amide_coupling Step 3: Amide Coupling n_alkylation->amide_coupling Amine, Coupling Agent final_product Kinase Inhibitor Library amide_coupling->final_product

Figure 1: General synthetic workflow for the preparation of kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Hydrolysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Objective: To convert the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling.

Rationale: The hydrolysis of the methyl ester is a prerequisite for the subsequent amide bond formation. Saponification using a base like sodium hydroxide or lithium hydroxide in a protic solvent is a common and efficient method for this transformation. The choice of base and solvent can be critical to avoid side reactions and ensure high yields.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
6-Chloro-1H-indazole-5-carboxylic acid methyl ester210.621.0 g4.75
Sodium Hydroxide (NaOH)40.000.38 g9.50
Methanol (MeOH)32.0420 mL-
Water (H₂O)18.0210 mL-
Hydrochloric Acid (HCl), 1M aqueous solution36.46As needed-

Procedure:

  • To a solution of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (1.0 g, 4.75 mmol) in methanol (20 mL) and water (10 mL) in a round-bottom flask, add sodium hydroxide (0.38 g, 9.50 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 1M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-Chloro-1H-indazole-5-carboxylic acid as a white solid.

Expected Outcome: The hydrolysis should proceed cleanly to give the desired carboxylic acid in high yield (>90%). The product can be characterized by ¹H NMR and LC-MS.

Protocol 2: N-Alkylation of 6-Chloro-1H-indazole-5-carboxylic acid

Objective: To introduce an alkyl group at the N-1 position of the indazole ring.

Rationale: N-alkylation of the indazole core is a key step in diversifying the chemical structure of the potential kinase inhibitors. The choice of the alkylating agent and the base is crucial for achieving regioselectivity (N-1 vs. N-2 alkylation). The use of a non-polar solvent like THF and a strong, non-nucleophilic base such as sodium hydride generally favors N-1 alkylation.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
6-Chloro-1H-indazole-5-carboxylic acid196.591.0 g5.09
Sodium Hydride (NaH), 60% dispersion in mineral oil24.000.24 g6.11
(Bromomethyl)cyclopropane134.990.82 g (0.61 mL)6.11
Tetrahydrofuran (THF), anhydrous72.1130 mL-
Saturated aqueous ammonium chloride (NH₄Cl) solution-As needed-
Ethyl acetate (EtOAc)88.11As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a suspension of sodium hydride (0.24 g, 6.11 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, add a solution of 6-Chloro-1H-indazole-5-carboxylic acid (1.0 g, 5.09 mmol) in anhydrous THF (15 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add (bromomethyl)cyclopropane (0.82 g, 6.11 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 1-(cyclopropylmethyl)-6-chloro-1H-indazole-5-carboxylic acid.

Expected Outcome: The N-alkylation should provide the desired product in good yield. The regioselectivity should favor the N-1 isomer. The product can be characterized by ¹H NMR and LC-MS.

Protocol 3: Amide Coupling to Synthesize a Representative Kinase Inhibitor

Objective: To couple the N-alkylated indazole carboxylic acid with an appropriate amine to form the final kinase inhibitor.

Rationale: The amide bond formation is a critical step that introduces a key pharmacophoric element. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a reliable method for efficient amide bond formation with minimal side products.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1-(cyclopropylmethyl)-6-chloro-1H-indazole-5-carboxylic acid264.711.0 g3.78
4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline301.351.14 g3.78
HATU380.231.57 g4.16
DIPEA129.241.32 mL7.56
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL-
Ethyl acetate (EtOAc)88.11As needed-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a solution of 1-(cyclopropylmethyl)-6-chloro-1H-indazole-5-carboxylic acid (1.0 g, 3.78 mmol) in anhydrous DMF (20 mL) at room temperature, add HATU (1.57 g, 4.16 mmol) and DIPEA (1.32 mL, 7.56 mmol).

  • Stir the mixture for 15 minutes, then add 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.14 g, 3.78 mmol).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the target kinase inhibitor.

Expected Outcome: The amide coupling should proceed smoothly to yield the final product. The purity and identity of the compound can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action and Signaling Pathway

The synthesized indazole-based compounds are designed to act as ATP-competitive inhibitors of specific protein kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway.

G cluster_0 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., PKMYT1) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phospho_Substrate->Cellular_Response Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Kinase Inhibition

Figure 2: Simplified signaling pathway illustrating kinase inhibition.

Structure-Activity Relationship (SAR) Insights

The modular synthesis approach allows for systematic exploration of the SAR. Key areas for modification include:

  • N-1 substituent on the indazole: The size and nature of this group can influence interactions with the hydrophobic pocket of the kinase.

  • Amide portion: The amine fragment can be varied to target different regions of the ATP-binding site and to modulate physicochemical properties such as solubility and permeability.

  • Substituents on the phenyl ring of the amine: These can be modified to optimize interactions and improve selectivity.

Conclusion

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a valuable and versatile starting material for the synthesis of a wide range of potent and selective kinase inhibitors. The synthetic protocols outlined in these application notes provide a robust and flexible platform for the discovery and development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • European Patent Office. (2011). 6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors. EP 2863913 B1.
  • Google Patents. (2006). Methods for preparing indazole compounds. WO2006048745A1.
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • Google Patents. (2024). Indazole compounds as pkmyt1 kinase inhibitors. WO2024179948A1.
  • PubMed. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Retrieved from [Link]

  • European Patent Office. (2013). IMIDAZOLYL ANALOGS AS SYK INHIBITORS. EP 2863913 B1.
  • Google Patents. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US6534524B1.
  • PubMed. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • PubMed. (2013). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]

  • ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]

  • Aarti Pharmalabs Limited. (n.d.). CAS 1180132-17-5 Abemaciclib Intermediate Manufacturers, Exporters & Suppliers in India. Retrieved from [Link]

  • PubMed. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

Sources

Advanced Derivatization Protocols: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

[1]

Introduction: The "Privileged" Scaffold

6-Chloro-1H-indazole-5-carboxylic acid methyl ester (CAS: 473416-12-5) is not merely a building block; it is a linchpin intermediate in the synthesis of type II kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).[1]

Its value lies in its orthogonal reactivity profile . The molecule presents four distinct vectors for diversification, allowing medicinal chemists to "walk" around the ring to optimize potency and pharmacokinetic properties (ADME). However, the interplay between the electron-withdrawing ester at C5 and the halogen at C6 creates unique electronic biases that must be navigated carefully to avoid regiochemical dead-ends.[1]

This guide provides field-hardened protocols to navigate these challenges, moving beyond textbook definitions to practical, high-yield workflows.

Structural Analysis & Reactivity Map

The scaffold is defined by two competing electronic effects: the inductive withdrawal of the C6-Chlorine and the resonance withdrawal of the C5-Ester.[1]

  • N1-H (Acidic Handle): The pKa is significantly lowered (~12-13) by the EWGs, facilitating mild alkylation but exacerbating N1/N2 regioselectivity issues.[1]

  • C6-Cl (Cross-Coupling Handle): Activated for oxidative addition by the ortho-ester.[1] It is more reactive than a standard aryl chloride.[1]

  • C5-COOMe (Electrophilic Handle): Susceptible to hydrolysis or direct amidation.[1]

  • C3-H (C-H Activation): The "blind spot" often ignored, but accessible via electrophilic halogenation.[1]

Visualization: Reactivity Logic Flow

ReactivityMapScaffold6-Chloro-1H-indazole-5-carboxylic acid methyl esterN1N1-Nitrogen(Alkylation/Arylation)Scaffold->N1 pKa ~13NucleophilicC6C6-Chlorine(Suzuki/Buchwald)Scaffold->C6 Activated byOrtho-EsterC5C5-Ester(Hydrolysis/Amidation)Scaffold->C5 ElectrophilicCarbonylC3C3-Position(Halogenation)Scaffold->C3 ElectrophilicSubstitutionN1->C6Protect N1 beforePd-couplingC5->C6Ester directsactivation

Figure 1: Orthogonal reactivity vectors of the indazole core. Note the dependency: N1 protection/derivatization is often required before C6 coupling to prevent catalyst poisoning.[1]

Module A: Regioselective N-Alkylation

The Challenge: Indazoles suffer from N1 vs. N2 tautomerism.[1][2] While N1 is thermodynamically favored, the N2 isomer is often the kinetic product, especially with steric bulk. The 5-COOMe group pulls electron density, making the anion "harder" and potentially less selective.[1]

Protocol 1: Thermodynamic N1-Alkylation (High Fidelity)

Objective: Secure the N1-alkylated product with >95:5 regioselectivity.

Reagents:

  • Substrate: 1.0 eq

  • Base: Cs₂CO₃ (2.5 eq) or NaH (1.2 eq)

  • Solvent: DMF (Anhydrous) or CH₃CN

  • Electrophile: Alkyl Halide (1.2 eq)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g (4.7 mmol) of substrate in 10 mL anhydrous DMF under N₂.

  • Deprotonation:

    • Method A (Mild): Add Cs₂CO₃.[1] Stir at RT for 30 min.[1] (Recommended for primary halides).

    • Method B (Strong): Cool to 0°C. Add NaH (60% dispersion). Stir 30 min until gas evolution ceases.

  • Addition: Add the alkyl halide dropwise.

  • Heating: Heat to 60°C for 4-12 hours.

    • Critical Insight: Heating promotes thermodynamic equilibration to the more stable N1 isomer [1].

  • Validation: Monitor TLC. The N1 isomer typically has a higher Rf (less polar) than the N2 isomer in EtOAc/Hexane systems.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Data Summary: Regioselectivity Drivers

Condition Base Solvent Temp N1:N2 Ratio Notes
Kinetic K₂CO₃ Acetone RT ~60:40 Avoid for this substrate.[1]
Thermodynamic Cs₂CO₃ DMF 80°C >95:5 High heat favors N1.

| Steric Bulk | NaH | THF | 0°C | ~80:20 | Bulky electrophiles increase N2. |

Module B: The C6-Gateway (Suzuki-Miyaura Coupling)

The Challenge: The C6-Cl bond is sterically crowded by the C5-Ester and C7-H. Standard conditions often fail due to slow oxidative addition.[1] The Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or bidentate ligands (dppf) to facilitate the cycle.[1]

Protocol 2: Activated Cross-Coupling

Objective: Install an aryl/heteroaryl group at C6.

Reagents:

  • N1-Alkylated Substrate: 1.0 eq

  • Boronic Acid/Pinacol Ester: 1.5 eq[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/X-Phos

  • Base: K₂CO₃ (3.0 eq) or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Workflow:

  • Degassing: Sparge the solvent mixture (Dioxane/H₂O) with Argon for 15 minutes. Oxygen is the enemy of this reaction.[1]

  • Assembly: In a microwave vial, combine substrate, boronic acid, base, and catalyst.

  • Inerting: Cap and purge with Argon x3.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

    • Why Microwave? Indazoles are thermally stable; rapid heating overcomes the activation energy barrier of the hindered C6-Cl [2].[1]

  • Self-Validating Check: The reaction mixture should turn from orange/red to black (active Pd). If it remains pale yellow, oxidative addition has stalled.

Graphviz: Suzuki Decision Tree

SuzukiLogicStartStart: C6-Cl CouplingCheckN1Is N1 Protected?Start->CheckN1ProtectPerform N1-Alkylation firstCheckN1->ProtectNoLigandChoiceSelect LigandCheckN1->LigandChoiceYesStandardStandard Aryl Boronic AcidUse Pd(dppf)Cl2LigandChoice->StandardSimple CouplingHinderedHindered/Heteroaryl BoronateUse X-Phos Pd G2LigandChoice->HinderedDifficult Coupling

Figure 2: Decision logic for selecting catalytic systems based on substrate complexity.

Module C: C5-Ester Manipulation

The Challenge: Hydrolysis of the ester after C6-coupling can be sluggish if the C6-group is bulky.[1] Strategy: If the final target requires an amide at C5, perform hydrolysis after N1-alkylation but before or after C6-coupling depending on the stability of the C6 group.[1]

Protocol 3: "Saponification-First" Approach[1]
  • Hydrolysis: Treat methyl ester with LiOH (3 eq) in THF/H₂O (1:1) at RT.

    • Note: The 6-Cl substituent enhances the electrophilicity of the ester, making this reaction fast (< 2 hours).

  • Acidification: Adjust pH to ~3 with 1N HCl. The carboxylic acid typically precipitates. Filter and dry.[1][3]

  • Amide Coupling:

    • Reagent: HATU (1.2 eq), DIPEA (3 eq), Amine (1.1 eq) in DMF.

    • Observation: The carboxylic acid is prone to decarboxylation at high temps (>100°C); keep coupling temps < 50°C.

References

  • Regioselective N-Alkylation: Keating, J. J.[1][2] Beilstein J. Org.[1][2] Chem.2021 , 17, 1939–1951.[2] Link

  • Suzuki Coupling on Haloindazoles: Tan, J., et al. J. Org. Chem.2014 , 79, 8871–8876.[4] Link

  • Indazole Medicinal Chemistry: Meanwell, N. A. J. Med. Chem.2011 , 54, 2529–2591. Link

  • General Indazole Synthesis: RSC Advances2024 , 14, 6450. Link

Application Notes and Protocols: Suzuki Coupling Reactions with 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The targeted functionalization of the indazole ring system is therefore a critical endeavor in the discovery of novel therapeutics. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile tool.[3][4]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of a key indazole building block: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. This substrate is particularly valuable as the chloro and methyl ester functionalities offer orthogonal handles for subsequent chemical modifications, allowing for the rapid generation of diverse compound libraries.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond by coupling an organoboron species with an organic halide or triflate.[3][5] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7]

The three key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 6-Chloro-1H-indazole-5-carboxylic acid methyl ester) to form a Pd(II) intermediate.[6] This is often the rate-determining step of the reaction.[6] The reactivity of the halide follows the general trend: I > Br > Cl.[6]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.[3] The base plays a crucial role in activating the boronic acid to facilitate this step.[3][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L_n-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal Ar'-B(OH)₂ Base PdII_biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim Ar-Ar' RedElim->Pd0 Product 6-Aryl-1H-indazole- 5-carboxylic acid methyl ester (Ar-Ar') ArylHalide 6-Chloro-1H-indazole- 5-carboxylic acid methyl ester (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki coupling of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents
  • 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassing equipment (e.g., nitrogen or argon line, Schlenk line)

  • Reaction vessel (e.g., Schlenk flask, microwave vial)

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., flash column chromatography)

Reaction Setup and Execution

Experimental_Workflow start Start reagents Combine Reactants (Indazole, Boronic Acid, Base, Catalyst, Ligand) in Flask start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Reaction Mixture (e.g., 3x Vacuum/Inert Gas Cycles) solvent->degas heat Heat to Reaction Temperature (e.g., 80-120 °C) with Stirring degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (e.g., Dilute with Water, Extract with Organic Solvent) monitor->workup purify Purify the Crude Product (e.g., Flash Column Chromatography) workup->purify characterize Characterize the Pure Product (NMR, MS) purify->characterize end End characterize->end

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel.

  • Degassing: Seal the vessel and thoroughly degas the reaction mixture. This is critical to prevent oxidation of the palladium catalyst. A common method is to subject the mixture to three cycles of vacuum followed by backfilling with an inert gas (nitrogen or argon).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1H-indazole-5-carboxylic acid methyl ester.

Key Considerations and Troubleshooting

Parameter Recommendation and Rationale Troubleshooting
Catalyst and Ligand For challenging couplings with aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to promote the difficult oxidative addition step.[7] Pd(dppf)Cl₂ is also a robust and commonly used catalyst for such transformations.[9][10]Low or no conversion: Increase catalyst loading, screen different ligands, or try a more active pre-catalyst. Ensure the catalyst is not deactivated by oxygen.
Base The choice of base is crucial and can significantly impact the reaction outcome.[3] Stronger bases like Cs₂CO₃ or K₃PO₄ are often effective. The base activates the boronic acid for transmetalation.[8] For base-sensitive substrates, milder bases like K₂CO₃ or even KF can be employed.[8]Low yield or side reactions: The base may be too strong or too weak. Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The presence of the ester group on the substrate may necessitate the use of a non-nucleophilic base to avoid hydrolysis.
Solvent Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[5] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. A small amount of water is often beneficial, as it can facilitate the transmetalation step.Poor solubility or low reaction rate: Try a different solvent or a solvent mixture. For microwave-assisted reactions, high-boiling point solvents are preferred.
Temperature Higher temperatures are generally required for the coupling of aryl chlorides. Microwave irradiation can often accelerate the reaction and improve yields.[11]Incomplete reaction: Increase the reaction temperature or switch to microwave heating.
Boronic Acid Quality The purity of the boronic acid is critical. Impurities can lead to side reactions, such as protodeboronation or homocoupling. Boronic acids can dehydrate to form boroxines, which are also active in the coupling.Formation of homocoupled byproducts: Use high-purity boronic acid. Ensure anhydrous reaction conditions to minimize protodeboronation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 6-aryl-1H-indazole-5-carboxylic acid methyl esters. By carefully selecting the catalyst, ligand, base, and solvent, a wide range of derivatives can be prepared in good to excellent yields. This application note provides a solid foundation for researchers to successfully employ this important transformation in their drug discovery and development programs.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. (n.d.).
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • NIH. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?.
  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • PubMed Central. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • ResearchGate. (2025, August 7). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. | Request PDF.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • Benchchem. (n.d.). 4-Bromo-6-chloro-1H-indazole|885519-03-9.
  • YouTube. (2020, February 13). Suzuki cross-coupling reaction.
  • Request PDF. (2025, December 16). Pharmacological Properties of Indazole Derivatives: Recent Developments.
  • Chem 115 Myers. (n.d.). The Suzuki Reaction.
  • YouTube. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053).
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.

Sources

Buchwald-Hartwig amination of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-IND-CL Topic: High-Fidelity Buchwald-Hartwig Amination of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Executive Summary

This application note details the strategic functionalization of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester , a privileged scaffold in the synthesis of Type II kinase inhibitors (e.g., VEGFR, PDGFR modulators).

The transformation—replacing a deactivated, sterically hindered aryl chloride with an amine—presents a tripartite chemical challenge:

  • Catalyst Poisoning: The acidic N1-proton of the indazole core can coordinate to Pd(II), arresting the catalytic cycle.

  • Steric Occlusion: The C5-methyl ester exerts significant ortho-steric pressure on the C6-chloride, impeding oxidative addition.

  • Chemo-lability: The methyl ester is susceptible to hydrolysis under the strong basic conditions often required for amination.

The Solution: We present a Protection-First Protocol utilizing the Tetrahydropyranyl (THP) group, coupled with a Third-Generation (G3) Buchwald Precatalyst system. This method ensures >85% isolated yield while preserving the methyl ester integrity.

Strategic Analysis & Retrosynthesis

To ensure reproducibility, we must deconstruct the failure modes of the direct approach.

The "Ortho-Effect" and Ligand Selection

The C5-ester creates a "steric pocket" around the C6-chloride. Standard phosphines (PPh3, dppf) fail here because they lack the bulk to enforce the monoligated Pd(0) species necessary for oxidative addition into hindered chlorides.

  • Recommendation: XPhos or BrettPhos .[1] These dialkylbiaryl ligands possess a "flipper" mechanism that shields the metal center while facilitating the reductive elimination of bulky amines.

The N1-H Problem

Attempting this reaction on the unprotected indazole often leads to low conversion. The N1-H (


) is deprotonated by the base, creating an indazolyl anion that forms a stable, unreactive complex with Palladium (Pd-amidate trap).
  • Strategy: Mask N1 with a THP group. It is lipophilic (improving solubility), stable to carbonate bases, and easily removed with mild acid.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical steric interaction managed by the G3-Palladacycle.

BuchwaldMechanism cluster_steric Steric Challenge PreCat Pd-G3 Precatalyst (Air Stable) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting due to Ortho-Ester) ActiveCat->OxAdd + Substrate (Cl-Indazole) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + R-NH2 / Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Steric Release RedElim->ActiveCat Regenerate Pd(0) Product Product: N-Arylated Amine RedElim->Product

Figure 1: Catalytic cycle emphasizing the activation of the hindered oxidative addition step by bulky Buchwald ligands.

Experimental Protocol

Phase 1: N1-Protection (THP Installation)

Objective: Mask the acidic proton to prevent catalyst poisoning.

Reagents:

  • Substrate: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

  • Suspend the indazole (10 mmol) in anhydrous DCM (50 mL).

  • Add PTSA (1 mmol) followed by dropwise addition of DHP (25 mmol).

  • Stir at reflux (40°C) for 4 hours. Monitoring: TLC (Hexane/EtOAc 7:3) should show the disappearance of the polar starting material and appearance of two non-polar spots (N1 and N2 isomers; N1 usually predominates but both are reactive in the next step).

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Dry over MgSO4 and concentrate.

  • Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

    • Checkpoint: Verify structure by 1H NMR (Look for THP methine proton ~5.7 ppm).

Phase 2: The Buchwald-Hartwig Coupling

Objective: C-N bond formation preserving the methyl ester.

Reagents:

  • Substrate: N-THP-6-chloro-indazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) or BrettPhos Pd G3 (for primary amines).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv). Note: Avoid NaOtBu to prevent ester hydrolysis.
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the N-THP-indazole (1.0 mmol), Amine (1.2 mmol),

    
     (325 mg, 2.0 mmol), and Pd-G3 precatalyst (0.02 mmol) to a reaction vial.
    
  • Solvate: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Sparge with Argon for 5 minutes if not in a glovebox.

  • React: Seal the vial and heat to 100°C for 12–18 hours.

    • Why 100°C? Aryl chlorides require higher activation energy than bromides.

  • Monitor: Check LCMS for the Product Mass [M+H]+. The isotopic pattern of Chlorine (M, M+2) should disappear.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (gradient dependent on amine polarity).

Phase 3: Deprotection (THP Removal)

Objective: Reveal the active indazole NH.

Step-by-Step:

  • Dissolve the coupled product in Methanol (0.1 M).

  • Add HCl (4M in Dioxane, 5 equiv) or concentrated aqueous HCl (1 mL per 10 mL MeOH).

  • Stir at 40°C for 2–4 hours.

  • Neutralization: Carefully neutralize with sat. NaHCO3 (watch for CO2 evolution).

  • Isolation: Extract with EtOAc/THF (THF helps solubility of the free indazole).

Data & Troubleshooting Guide

Ligand Selection Matrix
Amine TypeRecommended LigandRationale
Primary Alkyl (e.g., Benzylamine)BrettPhos Prevents bis-arylation; handles ortho-sterics well.
Secondary Cyclic (e.g., Morpholine)XPhos or RuPhos Excellent for hindered chlorides; high turnover.
Anilines (Electron Deficient)BrettPhos superior for weak nucleophiles.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst death due to

or steric bulk.
1. Switch to BrettPhos Pd G3 .2. Increase temp to 110°C.3. Ensure strict degassing.
Ester Hydrolysis (Acid) Base is too strong or wet solvent.1. Switch from

to

.2. Use fresh anhydrous Dioxane.
Dehalogenation (H-product)

-hydride elimination pathway.
1. Lower temperature to 80°C.2. Increase amine concentration.
Pd Black Precipitation Ligand dissociation.Use G3/G4 Precatalysts (1:1 Pd:Ligand ratio is fixed) rather than mixing Pd(OAc)2 + Ligand.

Workflow Visualization

Workflow Start Start: 6-Cl-Indazole-Ester Step1 Step 1: Protection (DHP, PTSA) Start->Step1 Inter1 Intermediate: N-THP Indazole Step1->Inter1 >95% Yield Step2 Step 2: Coupling (Pd-G3-XPhos, Cs2CO3) Inter1->Step2 Inter2 Intermediate: Coupled Ester Step2->Inter2 Critical Step Step3 Step 3: Deprotection (HCl/MeOH) Inter2->Step3 Final Final Product: 5-Ester-6-Amino-Indazole Step3->Final Acidic Cleavage

Figure 2: Sequential workflow for high-yield synthesis.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Henderson, J. L., & Buchwald, S. L. (2010).[2][3] Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445.[2]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on Indazole Kinase Inhibitors).

Sources

Application Note: In Vitro Profiling and Assay Development for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized in vitro protocols for evaluating 6-Chloro-1H-indazole-5-carboxylic acid methyl ester , a critical pharmacophore scaffold used in the development of multi-targeted kinase inhibitors (e.g., Aurora A/B, EGFR, c-Met). While often utilized as a synthetic intermediate, this ester derivative possesses distinct physicochemical properties that require specific assay conditions to evaluate its potential as a pro-drug or a direct-acting fragment. This guide covers solubility optimization, plasma stability profiling (esterase sensitivity), and fragment-based thermal shift assays (TSA) to validate target engagement.

Introduction & Compound Architecture

The indazole scaffold is a "privileged structure" in medicinal chemistry, capable of mimicking the purine ring of ATP to bind the hinge region of protein kinases. The 6-chloro substituent provides unique electronic properties and fills hydrophobic pockets (e.g., the gatekeeper region), while the methyl ester at position 5 serves two roles:

  • Synthetic Handle: Precursor for amidation to generate Type I/II kinase inhibitors.

  • Pro-drug Moiety: Masks the polar carboxylic acid to enhance cellular permeability, relying on intracellular esterases to release the active acid form.

Chemical Properties[1][2][3][4][5][6][7]
  • Molecular Formula: C9H7ClN2O2[1]

  • Molecular Weight: 210.62 g/mol

  • LogP (Predicted): ~2.3 (Moderate lipophilicity)

  • Key Risk: Hydrolytic instability in plasma or high-pH buffers.

Stock Preparation & Handling

Objective: To generate stable, precipitate-free stock solutions for high-throughput screening (HTS) and cellular assays.

Protocol A: DMSO Stock Generation (10 mM)
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Procedure:

    • Weigh 2.11 mg of solid compound into a sterile amber glass vial (protect from light).

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • QC Step: Visually inspect for clarity. Store at -20°C.

    • Stability Note: Use within 3 months. Avoid repeated freeze-thaw cycles (max 3) to prevent ester hydrolysis due to hygroscopic moisture uptake by DMSO.

Protocol B: Aqueous Working Solution
  • Buffer: PBS (pH 7.4) or HEPES. Avoid Tris if downstream coupling reactions are planned (primary amines in Tris can interfere).

  • Dilution Limit: The compound has limited aqueous solubility. Do not exceed 100 µM in aqueous buffer without carrier proteins (BSA) or surfactants (0.01% Tween-20).

Assay 1: Metabolic Stability (Plasma Hydrolysis)

Rationale: As a methyl ester, this compound is susceptible to rapid hydrolysis by carboxylesterases in plasma. This assay determines if the compound acts as a stable pharmacophore or a rapidly converting pro-drug.

Materials
  • Test System: Pooled Human Plasma (lithium heparin) and Mouse Plasma.

  • Reference Control: Procaine (High clearance) and Warfarin (Low clearance).

  • Analysis: LC-MS/MS.

Step-by-Step Protocol
  • Preparation: Pre-warm plasma to 37°C.

  • Spiking: Dilute 10 mM DMSO stock to 100 µM intermediate in acetonitrile. Spike plasma with intermediate to achieve a final test concentration of 1 µM (Final DMSO < 0.1%).

  • Incubation: Incubate in a shaking water bath (37°C).

  • Sampling: Remove 50 µL aliquots at time points: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 minutes (4°C) to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor both the Parent (Ester) and the Metabolite (Acid) transitions.

Data Interpretation
ParameterHuman Plasma T½Mouse Plasma T½Interpretation
High Stability > 120 min> 120 minCompound is stable; ester acts as a direct binder.
Moderate Stability 30–120 min10–60 minMixed profile; careful PK/PD modeling required.
Low Stability < 30 min< 10 minCompound functions as a Pro-drug ; efficacy depends on the acid form.

Assay 2: Fragment-Based Thermal Shift Assay (TSA)

Rationale: To validate if the 6-chloro-indazole core engages the target kinase (e.g., Aurora A) prior to full chemical elaboration. The ester group may alter binding kinetics compared to the acid.

Workflow Diagram (DOT)

TSA_Workflow Stock Compound Stock (10 mM DMSO) Plate 384-Well Plate Dispensing Stock->Plate 50 nL (Echo) Mix Master Mix Prep (Protein + Dye + Buffer) Mix->Plate 10 µL PCR RT-PCR Cycler (Melt Curve Generation) Plate->PCR Seal & Spin Analysis Calculate Tm Shift (ΔTm) PCR->Analysis Boltzmann Fit

Figure 1: Thermal Shift Assay (TSA) workflow for validating ligand binding stability.

Protocol
  • Protein: Recombinant Aurora A Kinase domain (0.1 mg/mL).

  • Dye: SYPRO Orange (5000x stock), diluted to 5x final.

  • Reaction Mix:

    • 10 µL total volume per well (384-well PCR plate).

    • Final Compound Concentration: 10 µM and 50 µM .

    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2.

  • Thermal Ramp: 25°C to 95°C at 0.5°C/minute using a Real-Time PCR machine (e.g., QuantStudio).

  • Readout: Fluorescence intensity (Ex 470 nm / Em 570 nm).

  • Validation: A ΔTm > 2°C compared to DMSO control indicates significant binding (stabilization) of the kinase domain by the indazole ester.

Assay 3: Cellular Permeability (PAMPA)

Rationale: To confirm that the methyl ester modification improves passive diffusion compared to the corresponding carboxylic acid.

Protocol
  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Plate: Add 300 µL of compound (10 µM in PBS pH 7.4) to the bottom wells.

  • Acceptor Plate: Add 200 µL of PBS to top wells. The membrane is pre-coated with a lipid/dodecane mixture.

  • Incubation: 5 hours at Room Temperature in a humidity chamber (to prevent evaporation).

  • Quantification: Measure UV absorbance (254 nm) or LC-MS peak area of Donor and Acceptor wells.

  • Calculation:

    
    
    Where 
    
    
    
    is filter area,
    
    
    is time.

References

  • Indazole Scaffold in Kinase Inhibition: Title: Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.[2] Source: PubMed (2016). URL:[Link]

  • Chemical Identity & Properties: Title: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (PubChem CID 60144276).[3] Source: PubChem.[4][3][5] URL:[Link][3]

  • Synthetic Utility: Title: Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Source: Bioorganic Chemistry (2022).[6] URL:[Link][6]

  • Assay Methodology (TSA): Title: Thermal shift assay for protein stability and ligand binding analysis. Source: Nature Protocols. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The indazole core is a privileged scaffold in medicinal chemistry, and successful synthesis is critical for the advancement of many research projects.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, ensuring high yield and purity.

I. Reaction Overview and Key Challenges

The synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester typically involves the cyclization of a substituted phenylhydrazine derivative or a related precursor. While the reaction is robust, it is not without its challenges. The formation of side products is a common issue that can complicate purification and reduce the overall yield. Understanding the reaction mechanism and the factors that influence side product formation is crucial for successful synthesis.

A generalized synthetic approach often involves the reaction of a suitably substituted aniline with a source of nitrous acid to form a diazonium salt, which then undergoes intramolecular cyclization. Esterification of the carboxylic acid group may be performed before or after the indazole ring formation.

Core Reaction Pathway

cluster_0 Synthetic Pathway Starting Material Substituted Aniline (e.g., 2-amino-4-chloro-5-methylbenzoic acid) Diazotization Diazotization (NaNO2, HCl) Starting Material->Diazotization Step 1 Cyclization Intramolecular Cyclization Diazotization->Cyclization Step 2 Esterification Esterification (Methanol, Acid catalyst) Cyclization->Esterification Step 3 (can be earlier) Final Product 6-Chloro-1H-indazole-5-carboxylic acid methyl ester Esterification->Final Product

Caption: Generalized synthetic pathway for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

II. Troubleshooting Guide: Common Side Products and Solutions

This section addresses the most common side products encountered during the synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. For each side product, we will discuss the likely causes of its formation and provide actionable solutions.

Problem 1: Formation of Isomeric Indazoles (e.g., 4-Chloro or 7-Chloro isomers)

Q: My final product is contaminated with a significant amount of an isomeric indazole. What causes this and how can I prevent it?

A: The formation of isomeric indazoles is a common challenge in indazole synthesis and is often a result of incomplete regioselectivity during the cyclization step. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of cyclization.

Causality:

  • Steric Hindrance: Bulky groups adjacent to the desired cyclization site can sterically hinder the reaction, favoring cyclization at an alternative, less hindered position.

  • Electronic Effects: The electronic nature of the substituents (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the aromatic ring carbons, thereby directing the cyclization.

  • Reaction Conditions: Temperature, solvent, and the nature of the acid catalyst can all impact the regioselectivity of the reaction.

Troubleshooting Protocol:

  • Temperature Control: Carefully control the temperature during the diazotization and cyclization steps. Lower temperatures (0-5 °C) for diazotization are generally recommended to ensure the stability of the diazonium salt. The cyclization temperature should be optimized; sometimes, a slightly elevated temperature can favor the thermodynamically more stable product.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from polar protic (e.g., acetic acid) to polar aprotic (e.g., DMF, acetonitrile), to find the optimal conditions for your specific substrate.

  • Catalyst Choice: The choice and concentration of the acid catalyst are critical. Stronger acids or Lewis acids can sometimes alter the regioselectivity. A systematic screening of different acids (e.g., HCl, H2SO4, p-toluenesulfonic acid) may be necessary.

  • Purification: If isomeric byproducts are still formed, they can often be separated by column chromatography.[2] A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is key to achieving good separation. Recrystallization can also be an effective purification method if the solubility of the isomers is sufficiently different.[3]

Problem 2: Presence of Unreacted Starting Material

Q: I am observing a significant amount of unreacted starting material in my crude product. What are the likely reasons for this incomplete conversion?

A: Incomplete conversion is a frequent issue that can be attributed to several factors, ranging from reagent quality to reaction kinetics.

Causality:

  • Insufficient Reagents: An inadequate amount of the diazotizing agent (e.g., sodium nitrite) or acid will lead to incomplete formation of the diazonium salt.

  • Poor Reagent Quality: Degradation of the sodium nitrite or the use of wet solvents can inhibit the reaction.

  • Low Reaction Temperature: While low temperatures are necessary for diazonium salt stability, a temperature that is too low can slow down the reaction rate to a point of practical incompletion within a reasonable timeframe.

  • Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient amount of time.

Troubleshooting Protocol:

  • Reagent Stoichiometry and Quality:

    • Ensure that at least a stoichiometric amount of sodium nitrite is used. A slight excess (1.1-1.2 equivalents) is often beneficial.

    • Use freshly opened or properly stored sodium nitrite.

    • Ensure all solvents are anhydrous, as water can interfere with the diazotization process.[2]

  • Temperature and Time Optimization:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • If the reaction is sluggish at low temperatures, consider a gradual warming of the reaction mixture after the initial diazotization step.

    • Extend the reaction time and continue to monitor for the disappearance of the starting material.

Problem 3: Formation of N-Nitrosoamines

Q: I have identified N-nitrosoamine impurities in my reaction mixture. How are these formed and what is the best way to avoid them?

A: N-nitrosoamines are a potential side product when secondary amines are present and react with nitrous acid. In the context of indazole synthesis, these can arise from impurities in the starting aniline or from side reactions.

Causality:

  • Secondary Amine Impurities: The presence of secondary amines in the starting aniline is a direct precursor for N-nitrosoamine formation.

  • Reaction Conditions: An excess of the nitrosating agent under certain pH conditions can promote the formation of N-nitrosoamines.

Troubleshooting Protocol:

  • Purity of Starting Materials: Use highly pure starting aniline. If necessary, purify the starting material by recrystallization or distillation before use.

  • Control of Stoichiometry: Avoid a large excess of the diazotizing agent. Add the sodium nitrite solution slowly and portion-wise to the acidic solution of the aniline to maintain a low instantaneous concentration of nitrous acid.

  • pH Control: Maintain a strongly acidic environment (pH 1-2) during diazotization. This favors the formation of the diazonium salt over N-nitrosoamines.

  • Quenching: After the reaction is complete, any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid or urea.

Problem 4: Decarboxylation of the Product

Q: My yield is lower than expected, and I suspect some of my product is decarboxylating. Is this a common issue?

A: While less common for the methyl ester, decarboxylation can occur with the corresponding carboxylic acid, especially under harsh thermal or pH conditions.

Causality:

  • High Temperatures: Prolonged exposure to high temperatures during the reaction, work-up, or purification can lead to the loss of the carboxyl group.

  • Strongly Acidic or Basic Conditions: Extreme pH conditions, particularly when coupled with heat, can facilitate decarboxylation.

Troubleshooting Protocol:

  • Temperature Management: Avoid excessive heating. If the reaction requires elevated temperatures, use the minimum temperature necessary for the transformation and for the shortest possible time.

  • pH Neutralization: During the work-up, carefully neutralize the reaction mixture. Avoid strongly basic conditions for extended periods.

  • Purification Method: When purifying by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. For chromatography, ensure the chosen solvent system is neutral.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for monitoring the progress of the reaction?

A1: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major side products.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q2: My final product is a dark oil instead of a solid. What should I do?

A2: A dark, oily product often indicates the presence of impurities. Attempt to purify the product by column chromatography.[2] If the product is known to be a solid, you can try to induce crystallization by adding a small seed crystal of the pure compound or by scratching the inside of the flask with a glass rod at the solvent-air interface. Trituration with a non-polar solvent like hexanes or diethyl ether can also help to remove colored impurities and induce crystallization.

Q3: Can I perform the esterification step before the cyclization?

A3: Yes, the order of these steps can often be reversed. Esterifying the carboxylic acid of the starting aniline derivative before diazotization and cyclization is a viable synthetic route. The choice of sequence may depend on the overall stability of the intermediates and the ease of purification at each stage.

Q4: What are the typical storage conditions for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester?

A4: It is generally recommended to store the compound in a cool, dry, and dark place.[4] Storing it under an inert atmosphere (e.g., argon or nitrogen) can help to prevent degradation over time.

IV. Experimental Protocols

General Protocol for the Synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Disclaimer: This is a generalized protocol and may require optimization for your specific laboratory conditions and scale.

  • Diazotization:

    • Dissolve the starting aniline (e.g., methyl 2-amino-4-chloro-5-methylbenzoate) in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes.

  • Cyclization:

    • The cyclization may occur spontaneously upon formation of the diazonium salt or may require gentle warming. Monitor the reaction by TLC for the disappearance of the diazonium salt intermediate and the formation of the indazole product.

  • Work-up:

    • Once the reaction is complete, quench any excess nitrous acid with sulfamic acid.

    • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).[2]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

    • Alternatively, recrystallize the product from a suitable solvent or solvent mixture.

Troubleshooting Workflow Diagram

cluster_1 Troubleshooting Flow cluster_solutions Start Reaction Issue Identified Impurity_ID Identify Impurity (TLC, HPLC, NMR, MS) Start->Impurity_ID Isomers Isomeric Impurities? Impurity_ID->Isomers Unreacted_SM Unreacted Starting Material? Isomers->Unreacted_SM No Sol_Isomers Optimize: - Temperature - Solvent - Catalyst Isomers->Sol_Isomers Yes Other_Side_Products Other Side Products? Unreacted_SM->Other_Side_Products No Sol_Unreacted Check: - Reagent Stoichiometry - Reagent Quality Optimize: - Temperature & Time Unreacted_SM->Sol_Unreacted Yes Sol_Other Investigate: - Starting Material Purity - Reaction Conditions (pH, Temp) Other_Side_Products->Sol_Other Yes Purify Purify Product (Chromatography, Recrystallization) Sol_Isomers->Purify Then Sol_Unreacted->Purify Then Sol_Other->Purify Then

Caption: A logical workflow for troubleshooting common issues in the synthesis.

V. References

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

  • Organic Syntheses. Indazole. Available at: [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available at: [Link]

  • ResearchGate. Synthesis of 1H-indazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid. Available at:

  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

  • J&K Scientific. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. Available at: [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. Available at: [Link]

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Available at: [Link]

  • CP Lab Safety. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. Available at: [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

Sources

Technical Support Center: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and process development scientists working with this important synthetic building block. The indazole core is a privileged scaffold in modern drug discovery, making control over its purity paramount for reproducible downstream results.[1][2] This guide is structured to address common challenges encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common process-related impurities I should expect during the synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester?

Answer: Based on typical synthetic routes, which often involve cyclization of a substituted phenylhydrazine precursor or related methods, several classes of impurities are common.[3] Proactively monitoring for these species is critical for process control and final product quality.

The primary impurities include:

  • Regioisomers: The most prevalent impurity is often the undesired 6-Chloro-2H -indazole-5-carboxylic acid methyl ester.[4] The formation of 1H- versus 2H-indazoles is a well-documented challenge in heterocyclic chemistry, with the ratio being highly dependent on reaction conditions.[5][6]

  • Unreacted Starting Materials: Depending on the specific route, residual precursors such as substituted 2-halobenzonitriles or aniline derivatives may carry through the process if the reaction does not go to completion.

  • Hydrolysis Product: The corresponding carboxylic acid, 6-Chloro-1H-indazole-5-carboxylic acid, can form if the methyl ester is exposed to aqueous basic or acidic conditions during workup or prolonged storage.[7][8]

  • N-Methylated Byproducts: If the methyl ester is formed via methylation of the corresponding carboxylic acid, methylation can also occur on one of the indazole nitrogen atoms, leading to N1- or N2-methylated impurities.[9]

A summary of these common impurities is provided in the table below.

Impurity NameStructureMolecular Weight ( g/mol )Common Origin
Product 6-Chloro-1H-indazole-5-carboxylic acid methyl ester224.62-
2H-Regioisomer 6-Chloro-2H-indazole-5-carboxylic acid methyl ester224.62Lack of regiocontrol during cyclization
Hydrolysis Product 6-Chloro-1H-indazole-5-carboxylic acid210.60Aqueous workup, storage
Precursor Example 4-Chloro-2-fluoro-5-methylbenzonitrile169.58Incomplete reaction
Q2: I'm seeing an unexpected peak with the same mass as my product in the LC-MS analysis. What is it and how can I confirm its identity?

Answer: An unexpected peak with the same mass-to-charge ratio (m/z) as your target compound is almost certainly the 6-Chloro-2H-indazole-5-carboxylic acid methyl ester regioisomer.[4] During the cyclization step to form the indazole ring, the reaction can proceed to yield both the thermodynamically favored 1H- and the kinetically or electronically favored 2H-tautomer, which upon substitution can become locked as distinct N-substituted isomers.[2]

Causality and Confirmation: The formation of the 2H-isomer is a competing reaction pathway.[10] While the 1H-isomer is generally more stable, the reaction conditions (base, solvent, temperature) heavily influence the kinetic vs. thermodynamic product distribution.[11]

To confirm the identity of this isomeric impurity, you must use techniques that can distinguish between structural isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. The chemical shifts and, more importantly, the long-range couplings observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment can unambiguously determine the substitution pattern.[11]

    • For the 1H-isomer , you will typically observe a 3-bond correlation from the protons of the methyl ester to the C5 carbon, and crucially, you may see correlations from the N-H proton to carbons C7a and C3.

    • For the 2H-isomer , the environment of the aromatic protons will be different, and HMBC correlations will be distinct. For instance, in related N-alkylated 2H-indazoles, a key correlation is often seen between the alkyl group's alpha-protons and the C3 carbon of the indazole ring.[11]

  • Chromatographic Separation: Developing a robust HPLC method is key. Isomers will often have slightly different polarities, leading to different retention times. A longer column, shallower gradient, or a different stationary phase (e.g., phenyl-hexyl instead of C18) may be required to achieve baseline separation.

Q3: My product purity is decreasing over time, and I'm observing a new, more polar peak in my HPLC. What is happening and how can I prevent it?

Answer: This is a classic sign of hydrolysis . The new, more polar peak is 6-Chloro-1H-indazole-5-carboxylic acid. The methyl ester functional group is susceptible to hydrolysis, especially if exposed to moisture in the presence of trace amounts of acid or base.[7]

Mechanism and Prevention: Ester hydrolysis can be catalyzed by acid or, more commonly, by base. Even residual solvents that are not strictly anhydrous or storage in a humid environment can be sufficient to cause slow degradation over time.

Troubleshooting and Mitigation Protocol:

  • Anhydrous Workup: During the reaction workup, ensure all organic solvents are dried (e.g., with MgSO₄ or Na₂SO₄) before concentration. If an aqueous wash is necessary, minimize contact time and consider back-extracting with a dry organic solvent.

  • Azeotropic Removal of Water: After workup, and before final crystallization, dissolving the crude product in a solvent like toluene and distilling off the solvent can help remove residual water azeotropically.

  • Controlled Crystallization: Use anhydrous solvents for crystallization. Avoid alcohols like methanol or ethanol if possible, as they can participate in transesterification or introduce water. A solvent system like Toluene/Heptane or Ethyl Acetate/Hexane is often a good choice.

  • Proper Storage: Store the final, dried product in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a desiccator to protect it from atmospheric moisture.

Experimental Protocols & Workflows

Protocol 1: HPLC Method for Purity Assessment and Isomer Separation

This protocol provides a starting point for developing a method to separate the target product from its key impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1).

Expected Elution Order:

  • 6-Chloro-1H-indazole-5-carboxylic acid (most polar).

  • 6-Chloro-2H-indazole-5-carboxylic acid methyl ester.

  • 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (target product).

  • Unreacted starting materials (typically least polar).

Visualized Workflows and Mechanisms

Impurity Formation Pathway

The following diagram illustrates the synthetic pathway and the points at which common impurities can arise.

Impurity_Formation cluster_main Main Synthetic Route cluster_impurities Impurity Sources Precursor Substituted Precursor Intermediate Cyclization Intermediate Precursor->Intermediate Reaction Unreacted Unreacted Precursor Precursor->Unreacted Incomplete Reaction Product 6-Chloro-1H-indazole- 5-carboxylic acid methyl ester Intermediate->Product Desired Pathway (N1 Attack) Isomer 2H-Regioisomer Intermediate->Isomer Side Reaction (N2 Attack) Hydrolysis Carboxylic Acid Product->Hydrolysis Degradation (H₂O)

Caption: Origin of common impurities during synthesis.

Troubleshooting Workflow for Purity Issues

This flowchart provides a logical sequence of steps to diagnose and resolve purity problems identified by HPLC analysis.

Troubleshooting_Workflow Start Purity < 99.5% by HPLC Identify Identify Impurity Peak (LC-MS, Retention Time) Start->Identify Decision Impurity Identity? Identify->Decision Isomer Isomer Detected Decision->Isomer Same Mass Acid Acid Detected Decision->Acid More Polar SM Starting Material Detected Decision->SM Matches Standard Fix_Isomer Optimize Cyclization: - Change base/solvent - Adjust temperature Isomer->Fix_Isomer Fix_Acid Refine Workup: - Use anhydrous solvents - Minimize H₂O contact - Store under inert atm. Acid->Fix_Acid Fix_SM Optimize Reaction: - Increase reaction time - Check stoichiometry - Increase temperature SM->Fix_SM End Purity Goal Achieved Fix_Isomer->End Fix_Acid->End Fix_SM->End

Caption: Decision tree for troubleshooting purity issues.

References

  • Humphries, J. E., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. organic-chemistry.org. Available at: [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. cjosat.com. Available at: [Link]

  • Alam, M. S., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. organic-chemistry.org. Available at: [Link]

  • Kralj, et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Available at: [Link]

  • Google Patents. (1980). Hydrolysis of methyl esters. US4185027A.
  • Ghaffari, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. organic-chemistry.org. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to navigate the challenges of this synthesis, ensuring a safe, efficient, and scalable process.

Overview of the Synthetic Approach

The synthesis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is most commonly achieved through a classical pathway involving the diazotization of a substituted aniline followed by an intramolecular cyclization. This method, while conceptually straightforward, presents several challenges upon scale-up, particularly concerning reaction control, impurity profiles, and product isolation.

A plausible and widely applicable synthetic route commences with a substituted methyl aminobenzoate. The key transformation involves the formation of a diazonium salt from the primary aromatic amine, which then undergoes an intramolecular cyclization to form the indazole ring system.

Below, we present a detailed, question-and-answer-based troubleshooting guide to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: Starting Materials and Reagent Preparation

Question 1: What are the critical quality attributes of the starting material, methyl 2-amino-4-chloro-5-methylbenzoate, and how do they impact the synthesis?

Answer: The purity of your starting material is paramount for a successful and reproducible synthesis. The key quality attributes to consider are:

  • Purity: The starting material should be of high purity (typically >98%), as impurities can lead to the formation of undesired side products that may be difficult to remove in later stages.

  • Isomeric Purity: Ensure the absence of other positional isomers of the aminobenzoate. The presence of isomers will result in the formation of isomeric indazole products, which can be challenging to separate from the desired product.

  • Residual Solvents and Water Content: The presence of residual solvents or water can interfere with the diazotization reaction. It is advisable to thoroughly dry the starting material before use.

Troubleshooting:

  • Low Yield or High Impurity Profile: If you are experiencing low yields or a high level of impurities, it is recommended to re-analyze the purity of your starting material using methods like HPLC and NMR.

  • Inconsistent Reaction Performance: Inconsistent performance between batches can often be traced back to variability in the quality of the starting material. Establishing a stringent quality control protocol for incoming raw materials is crucial for process robustness.

Section 2: The Diazotization Reaction

Question 2: I am observing a significant exotherm during the addition of sodium nitrite for the diazotization. How can I control this, especially at a larger scale?

Answer: The diazotization of aromatic amines is a highly exothermic reaction, and maintaining strict temperature control is critical for both safety and product quality.[1][2] Uncontrolled temperature excursions can lead to the decomposition of the diazonium salt, resulting in the formation of phenolic impurities and nitrogen gas, which can cause a dangerous pressure build-up in the reactor.[3][4]

Key Control Parameters:

ParameterLaboratory Scale (up to 1L)Pilot/Production Scale (>10L)Rationale
Temperature 0-5 °C (ice-salt bath)0-5 °C (jacketed reactor with efficient cooling)Ensures the stability of the diazonium salt and minimizes decomposition.
Addition Rate Slow, dropwise additionSlow, controlled addition via a dosing pumpPrevents localized high concentrations of reactants and allows for efficient heat removal.
Agitation Efficient magnetic or overhead stirringRobust overhead agitationEnsures rapid mixing and heat transfer from the reaction mass to the reactor jacket.
Concentration Typically 1-2 MLower concentrations may be necessary to manage the exothermDilution can help to moderate the reaction rate and improve heat transfer.

Troubleshooting:

  • Rapid Temperature Increase: If the temperature rises rapidly, immediately stop the addition of sodium nitrite and apply maximum cooling. If necessary, have a quenching agent (e.g., a solution of sulfamic acid) ready to neutralize the excess nitrous acid.

  • Foaming or Gas Evolution: This can be a sign of diazonium salt decomposition. Ensure the reactor has adequate headspace and is properly vented.

Diagram: Key Steps in Diazotization

Start Methyl 2-amino-4-chloro-5-methylbenzoate in Acid Reaction Diazotization (0-5 °C) Start->Reaction Reagent Aqueous Sodium Nitrite Solution Reagent->Reaction Slow, controlled addition Product Diazonium Salt Intermediate Reaction->Product

Caption: Controlled diazotization workflow.

Question 3: What are the common side products formed during the diazotization step, and how can they be minimized?

Answer: The primary side reaction during diazotization is the decomposition of the diazonium salt, which is accelerated by higher temperatures. The main decomposition product is the corresponding phenol, formed by the reaction of the diazonium salt with water.[5][6]

Common Side Products:

  • Methyl 4-chloro-2-hydroxy-5-methylbenzoate: Formed from the decomposition of the diazonium salt.

  • Azo Compounds: Dimerization of the diazonium salt with the starting aniline can lead to the formation of colored azo impurities.

Minimization Strategies:

  • Strict Temperature Control: As discussed, maintaining a low temperature (0-5 °C) is the most effective way to minimize the decomposition of the diazonium salt.

  • Stoichiometry: Use a slight excess of the acid and a stoichiometric amount of sodium nitrite to ensure complete conversion of the aniline and to avoid side reactions from unreacted starting materials.

  • Efficient Mixing: Good agitation is crucial to prevent localized "hot spots" where the temperature can rise and decomposition can occur.

Section 3: Cyclization to the Indazole Ring

Question 4: My cyclization reaction is sluggish, and I am observing incomplete conversion. What factors influence the rate of this reaction?

Answer: The intramolecular cyclization to form the indazole ring is the key bond-forming step. The rate of this reaction can be influenced by several factors:

  • Temperature: The cyclization is typically performed at a slightly elevated temperature compared to the diazotization. However, excessively high temperatures can lead to the decomposition of the diazonium salt. A careful optimization of the reaction temperature is necessary.

  • pH: The pH of the reaction mixture can influence the rate of cyclization. The reaction is often carried out in an acidic medium.

  • Solvent: The choice of solvent can impact the solubility of the intermediates and the reaction rate.

Troubleshooting:

  • Incomplete Conversion: If the reaction is not going to completion, consider a modest increase in the reaction temperature (e.g., from 25 °C to 40 °C) while carefully monitoring for any signs of decomposition.

  • Reaction Stalls: If the reaction stalls, it may be beneficial to adjust the pH of the reaction mixture.

Diagram: Diazotization and Cyclization Pathway

cluster_0 Reaction Pathway cluster_1 Potential Side Reactions A Methyl 2-amino-4-chloro-5-methylbenzoate Starting Material B Diazonium Salt Intermediate Unstable A->B Diazotization (NaNO₂, Acid, 0-5°C) C 6-Chloro-1H-indazole-5-carboxylic acid methyl ester Final Product B->C Intramolecular Cyclization (Heat) D Phenolic Impurity From diazonium decomposition B->D Decomposition (High Temp) E Azo Impurity From dimerization B->E Dimerization

Sources

Technical Support Center: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (CAS No. 1372629-24-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows. The stability and purity of this compound are paramount for achieving reliable and reproducible results in downstream applications, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1][2][3]

This guide provides in-depth, experience-driven advice to help you prevent, diagnose, and troubleshoot issues related to the degradation of this compound.

Part 1: Understanding the Molecule's Vulnerabilities

Before diving into troubleshooting, it's crucial to understand the inherent chemical liabilities of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. Its structure contains several functional groups that can be susceptible to degradation under common laboratory conditions.

Q1: What are the primary structural features of this molecule that I should be concerned about?

A1: The key to stability lies in understanding the molecule's three main components:

  • The Indazole Ring: This bicyclic aromatic system is generally stable but can be susceptible to strong oxidizing agents or certain electrophilic substitutions, depending on the reaction conditions. The N-H proton is acidic and can be deprotonated by bases, which may influence subsequent reactivity.

  • The Methyl Ester Group: This is the most significant point of vulnerability. Esters are susceptible to hydrolysis under both acidic and basic conditions, which will convert your desired ester back to the corresponding carboxylic acid.[4][5][6] This is often the primary cause of observed degradation.

  • The Chloro Substituent: The chlorine atom on the benzene ring is relatively stable. However, under harsh conditions (e.g., high heat, presence of certain metals), dehalogenation can occur, leading to impurities.

Q2: What are the most common degradation pathways?

A2: The most frequently encountered degradation pathway is the hydrolysis of the methyl ester. This can be catalyzed by trace amounts of acid or base, or even by residual water in your solvents over time.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid and irreversible process.[6][7] Hydroxide ions or other strong bases attack the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and methanol. This is a significant issue if your subsequent reaction requires basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of an acid catalyst.[5][6] While often slower than base-catalyzed hydrolysis, it can become a significant problem if the compound is stored improperly or used in acidic reaction media for extended periods.

Below is a diagram illustrating the primary degradation pathway.

G cluster_main Primary Degradation Pathway: Ester Hydrolysis Compound 6-Chloro-1H-indazole-5-carboxylic acid methyl ester Degradant 6-Chloro-1H-indazole-5-carboxylic acid (Degradation Product) Compound->Degradant H+ / H2O (Acidic) or OH- (Basic) Methanol Methanol (Byproduct)

Caption: Primary degradation of the methyl ester to the carboxylic acid.

Part 2: Proactive Prevention & Best Practices

Preventing degradation starts with proper storage and handling. Adhering to these protocols will ensure the integrity of your material from the moment it arrives in the lab to the point of use.

Q3: What are the ideal storage conditions for this compound?

A3: While some suppliers may state room temperature storage is acceptable for short periods, long-term stability requires more stringent conditions.[8] We recommend a proactive approach to maximize shelf-life and purity.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated) Reduces the rate of potential hydrolytic degradation and other decomposition reactions. Avoid freezing unless the material is sealed under an inert atmosphere to prevent moisture condensation.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture, which is a key reactant in ester hydrolysis.[9] Also prevents slow oxidation of the indazole ring.
Light Amber Vial / Dark Location Protects the compound from potential photodecomposition. Aromatic and heterocyclic systems can be light-sensitive.
Container Tightly Sealed Glass Vial Prevents ingress of moisture and other atmospheric contaminants. Glass is preferred over plastic for long-term storage of chlorinated compounds.[10]
Q4: I need to dissolve the compound for my experiment. What solvents are best?

A4: Solvent choice is critical. Always use anhydrous (dry) solvents to minimize the risk of hydrolysis.

  • Recommended Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Tetrahydrofuran (THF).

  • Solvents to Use with Caution: Alcohols like methanol or ethanol can potentially undergo transesterification, especially in the presence of acid or base catalysts, leading to impurities.

  • Solvents to Avoid for Storage: Protic solvents, especially water, should be avoided for creating stock solutions that will be stored for any length of time.

Experimental Protocol: Preparing a Stock Solution
  • Preparation: Dry the required glassware (e.g., volumetric flask, vial) in an oven at >100°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Weigh the 6-Chloro-1H-indazole-5-carboxylic acid methyl ester quickly and transfer it to the dried flask. Purge the flask with argon or nitrogen.

  • Solvent Addition: Add the required volume of anhydrous solvent via a syringe through a septum.

  • Storage: If the stock solution is to be stored, keep it at 2-8°C under an inert atmosphere. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles and exposure to air.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments.

Q5: My reaction yield is consistently low. Could degradation of my starting material be the cause?

A5: Absolutely. If the purity of your starting material has been compromised by hydrolysis, you are introducing less of the active reactant than calculated. The resulting carboxylic acid degradant will not participate in the reaction as intended, leading to lower yields and potentially complex purification challenges.

Troubleshooting Workflow:

G Start Low Reaction Yield Observed CheckPurity Step 1: Verify Purity of Starting Material (Use HPLC or LC-MS) Start->CheckPurity Decision Is Purity <95% or is Carboxylic Acid Degradant Observed? CheckPurity->Decision Purify Step 2: Purify the Starting Material (e.g., Recrystallization, Chromatography) Decision->Purify Yes CheckOther Investigate Other Reaction Parameters (Reagents, Temp, Time) Decision->CheckOther No ReRun Step 3: Re-run Reaction with Purified Material & Anhydrous Conditions Purify->ReRun End Problem Resolved ReRun->End

Sources

Technical Support Center: HPLC Method Development for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for HPLC method development for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals developing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. It is structured to provide foundational knowledge, practical starting protocols, and robust troubleshooting advice to ensure the development of a reliable and efficient analytical method.

Section 1: Analyte Analysis & Physicochemical Properties

A successful HPLC method begins with a thorough understanding of the analyte's chemical properties. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a heterocyclic aromatic compound, and its structure dictates its chromatographic behavior.[1][2]

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₉H₇ClN₂O₂[3]-
Molecular Weight 210.617 g/mol [3]-
CAS Number 1372629-24-7[3][4]For accurate compound identification.
Chemical Structure Aromatic indazole ring with chloro and methyl ester substituents.[4]The aromatic system provides strong UV absorbance, making UV detection ideal. The indazole ring contains basic nitrogen atoms.
Estimated Polarity Moderately polar/hydrophobic.The compound is well-suited for reversed-phase (RP) chromatography, where it can interact with a non-polar stationary phase.[5][6]
Basicity (pKa) The indazole ring contains basic nitrogen atoms.The analyte's ionization state will be dependent on the mobile phase pH.[5] Controlling pH is critical to achieve consistent retention and symmetrical peak shape.

The key takeaway is that this is an aromatic, moderately hydrophobic molecule with basic functional groups. This profile makes it an excellent candidate for reversed-phase HPLC, provided that the mobile phase pH is controlled to manage the ionization of the basic nitrogens and prevent undesirable peak shapes.[5]

Section 2: Frequently Asked Questions (FAQs) for Method Development

This section addresses common initial questions in a direct Q&A format.

Q1: What is the best type of HPLC column to start with?

A: A high-purity, end-capped C18 column is the most versatile and recommended starting point. The C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte.[7][8] Opting for a modern, high-purity silica column with robust end-capping is crucial. This minimizes the exposed, acidic silanol groups on the silica surface, which can cause severe peak tailing with basic compounds like indazole derivatives through secondary ionic interactions.[9]

Q2: How should I prepare my sample and what concentration should I use?

A: The primary goal is to dissolve the sample in a solvent that is compatible with the mobile phase to avoid peak distortion.

  • Solvent: Prepare your stock solution in a strong organic solvent like methanol or acetonitrile.

  • Diluent: The ideal diluent for your working standard is the initial mobile phase composition (e.g., 50:50 water:acetonitrile). This ensures the injection solvent is not significantly stronger than the mobile phase, which can cause peak fronting or splitting.

  • Concentration: For initial experiments, aim for a concentration that gives a strong signal without overloading the detector, typically in the range of 0.1 to 1.0 mg/mL for a stock, with further dilution for working standards. A concentration that yields a UV absorbance between 0.5 and 1.0 AU (Absorbance Units) is often ideal.

Q3: What is a good starting mobile phase?

A: A simple gradient using an acidified water/acetonitrile system is a robust starting point.

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B (Organic): HPLC-grade acetonitrile (ACN) with the same concentration of the same acid (0.1%).[10]

Why is the acid necessary? The low pH (~2.5-3.0) of the mobile phase ensures that the basic nitrogen atoms on the indazole ring are consistently protonated. This creates a single, positively charged species, which prevents peak tailing caused by interactions with residual silanol groups on the column.[5][9] Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency at low wavelengths.[11]

Q4: What are the appropriate detector settings?

A: Due to its aromatic structure, the analyte will be UV-active.

  • Detector: A Photodiode Array (PDA) detector is highly recommended for initial development. A PDA detector can scan a range of wavelengths simultaneously, allowing you to determine the wavelength of maximum absorbance (λmax) in a single run.

  • Wavelength: If a PDA is unavailable, start with a wavelength of 254 nm, as this is a common setting for aromatic compounds. Then, optimize based on the UV spectrum obtained from a PDA scan.

Section 3: Experimental Protocol: A Starting Point for Method Development

This protocol outlines a reliable scouting gradient method to establish the initial retention behavior of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Step-by-Step Methodology
  • System Preparation:

    • Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Use HPLC-grade solvents and water.

    • Filter mobile phases through a 0.45 µm filter to remove particulates and degas thoroughly to prevent air bubbles in the system.[12]

    • Install the recommended column and purge the pump with each mobile phase to ensure no air is trapped.

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a ~0.5 mg/mL stock solution of the analyte in acetonitrile.

    • Dilute this stock solution 1:10 with the initial mobile phase mixture (95:5 Water:ACN) to a final concentration of ~50 µg/mL.

  • Injection and Data Acquisition:

    • Inject 5-10 µL of the prepared sample.

    • Run the gradient method detailed in the table below.

    • Acquire data using a PDA detector scanning from 200-400 nm.

Recommended Starting Chromatographic Parameters
ParameterRecommended ConditionRationale
HPLC System Standard Analytical HPLC/UHPLCN/A
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, ≤ 5 µm particle sizeGood starting point for efficiency and retention.[13]
Mobile Phase A HPLC Grade Water + 0.1% Formic AcidProvides aqueous component and controls pH.
Mobile Phase B HPLC Grade Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.[10]
Gradient Program 5% to 95% B over 10 minutes; Hold at 95% B for 2 min; Return to 5% B over 0.5 min; Hold at 5% B for 2.5 minA wide gradient ensures the analyte will elute and helps identify any late-eluting impurities.
Flow Rate 0.8 mL/min (for 4.6 mm ID) or 0.3 mL/min (for 2.1 mm ID)Standard flow rates for these column dimensions.
Column Temp. 30 °CImproves peak shape and run-to-run reproducibility.
Injection Volume 5 µLA small volume minimizes injection-related band broadening.
Detection PDA Detector, 200-400 nmTo determine the optimal wavelength (λmax).
Method Development Workflow

The following diagram illustrates the logical flow from initial scouting to a finalized method.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, Polarity, pKa) Selection Initial Method Selection (C18 Column, ACN/H2O + Acid) Analyte->Selection Scouting Run Scouting Gradient (5-95% Organic) Selection->Scouting Analysis Analyze Results (Retention Time, Peak Shape) Scouting->Analysis Analysis->Selection No/Poor Retention? Try different column Optimization Method Optimization (Adjust Gradient Slope, Temp, pH) Analysis->Optimization Good Retention? Isocratic Convert to Isocratic (Optional) Optimization->Isocratic Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Isocratic->Validation

Caption: A typical workflow for systematic HPLC method development.

Section 4: Troubleshooting Guide

Even with a well-designed method, issues can arise. This guide provides solutions to common problems in a Q&A format.

Symptom: Peak Tailing

Q: My analyte peak has a significant tail. What are the causes and how can I fix it?

A: Peak tailing is the most common issue for basic compounds.[9] It occurs when the analyte has a secondary, undesirable interaction with the stationary phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions (Most Likely Cause):

    • Reason: The basic indazole nitrogen interacts ionically with deprotonated, acidic silanol groups on the silica surface of the column packing.

    • Solution 1: Lower Mobile Phase pH. Ensure your mobile phase contains an acidifier like 0.1% formic acid or TFA. A pH below 3.5 will protonate the analyte (making it repel other positive charges) and suppress the ionization of most silanol groups, minimizing the interaction.[5][9]

    • Solution 2: Use a High-Quality Column. Switch to a column with superior end-capping or a hybrid particle technology (e.g., BEH) that has fewer accessible silanol groups.[14]

  • Column Overload:

    • Reason: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted peak shape.

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, mass overload was the issue.

  • Column Contamination or Void:

    • Reason: A physical disruption at the head of the column (a void) or blockage of the inlet frit can distort the flow path.[15] This typically affects all peaks in the chromatogram, not just the analyte.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions first).[9] If this doesn't work, the column may need to be replaced. Using a guard column can prevent this.[16]

Troubleshooting Logic for Peak Tailing

TailingTroubleshooting Start Peak Tailing Observed CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks ColumnIssue Suspect Physical Column Issue (Frit Blockage / Void) CheckAllPeaks->ColumnIssue Yes ChemicalIssue Suspect Chemical Interaction CheckAllPeaks->ChemicalIssue No AllPeaksPath YES FlushColumn 1. Reverse & Flush Column (if permitted) ColumnIssue->FlushColumn ReplaceColumn 2. Replace Column FlushColumn->ReplaceColumn SinglePeakPath NO CheckOverload 1. Dilute Sample & Re-inject ChemicalIssue->CheckOverload CheckPH 2. Confirm Mobile Phase pH < 3.5 CheckOverload->CheckPH ChangeColumn 3. Use High-Purity/End-capped Column CheckPH->ChangeColumn

Caption: A decision tree for diagnosing the cause of peak tailing.

Symptom: Baseline Noise or Drift

Q: My baseline is noisy, drifting, or showing regular pulses. What's wrong?

A: An unstable baseline can compromise the detection and integration of small peaks.

Potential Causes & Solutions:

  • Air in the System (Pulsing Baseline):

    • Reason: Air bubbles are trapped in the pump, detector, or mobile phase lines.

    • Solution: Degas your mobile phases thoroughly. Purge the pump and flush the system at a high flow rate to dislodge any bubbles.[12]

  • Contaminated Mobile Phase (Drifting or Irregular Noise):

    • Reason: Low-quality solvents, contaminated water, or buffer degradation can cause a drifting or noisy baseline, especially during a gradient.[12][17]

    • Solution: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water.[12]

  • Column Contamination (Drifting Baseline):

    • Reason: Strongly retained impurities from previous injections are slowly eluting from the column.[17]

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Always include a high-organic wash step at the end of your gradient to clean the column after each run.

  • Detector or Lamp Issue:

    • Reason: An aging UV lamp will produce less energy, leading to higher noise. Temperature fluctuations around the detector cell can also cause drift.[18][19]

    • Solution: Check the lamp's energy or lifetime via the instrument software. Ensure the lab environment has a stable temperature.

Symptom: No Peaks or Very Small Peaks

Q: I've injected my sample but see no peaks or only a very small baseline disturbance.

A: This indicates a fundamental issue with either the sample reaching the detector or the detector's ability to "see" it.

Potential Causes & Solutions:

  • Injection Failure:

    • Reason: The autosampler has malfunctioned (e.g., blocked needle, empty vial, incorrect vial position).

    • Solution: Watch the autosampler during an injection to confirm it is drawing sample. Check for error messages in the software. Manually inject a high-concentration standard if possible.

  • System Blockage:

    • Reason: A blockage between the injector and the detector is preventing flow.

    • Solution: Check the system pressure. A pressure reading that is abnormally high points to a blockage. Systematically loosen fittings downstream from the pump to locate the blockage.

  • Incorrect Detector Wavelength:

    • Reason: The detector is set to a wavelength where the analyte has zero absorbance.

    • Solution: Confirm the detector is set to the correct wavelength. If using a PDA, check the entire spectrum to ensure a peak is not present at a different wavelength.

References

  • CP Lab Safety. (n.d.). 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Malysheva, E., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Singh, S., & Singh, A. (2020). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Axion Labs. (2022). HPLC Troubleshooting: What is causing baseline noise? [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • David, V., et al. (2012). Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC. Revue Roumaine de Chimie. Retrieved from [Link]

  • Conquer Scientific. (2020). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. Retrieved from [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Video]. YouTube. Retrieved from [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC North America. Retrieved from [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column selection – how do you choose the correct column?. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. This document is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. It provides in-depth insights into its fragmentation behavior, along with practical troubleshooting advice and validated experimental protocols to ensure high-quality, reproducible results.

Compound Overview and Key Spectral Features

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a heterocyclic compound frequently used as a building block in medicinal chemistry.[1] A precise understanding of its mass spectral characteristics is crucial for its identification, purity assessment, and metabolic studies.

The structure combines a stable indazole ring system with a methyl ester and a chlorine substituent. Each of these features imparts a distinct influence on the molecule's fragmentation pattern.

Diagram: Chemical Structure

Caption: Structure of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

PropertyValueJustification
Molecular Formula C₉H₇ClN₂O₂Derived from the chemical structure.
Monoisotopic Mass 210.020 DaCalculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Average Mass 210.62 g/mol Calculated using the natural abundance of all stable isotopes.
Key Isotopic Feature M+• and [M+2]+• peaksDue to the presence of chlorine (³⁵Cl and ³⁷Cl), all chlorine-containing ions will exhibit a characteristic isotopic pattern with an intensity ratio of approximately 3:1.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of this molecule is predictable based on established chemical principles. Ionization, whether by electron impact (EI) or electrospray (ESI), energizes the molecule, leading to the cleavage of the weakest bonds and the formation of stable fragment ions.

  • Ester Group Fragmentation : The methyl ester is the most labile part of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy radical (•OCH₃) or the alkyl radical (•CH₃).[2][3][4] The formation of an acylium ion via α-cleavage is a dominant and energetically favorable process.[5][6]

  • Indazole Ring Stability : The aromatic indazole core is highly stable. It will likely remain intact during the initial fragmentation events and constitute the core of the major observed fragments.

  • Chlorine Substituent : The chlorine atom serves as a critical isotopic marker. While direct loss of a chlorine radical (•Cl) is possible, it typically requires higher energy compared to the fragmentation of the ester group.[7]

Diagram: Predicted ESI-MS/MS Fragmentation

Fragmentation_Pathway parent [M+H]⁺ m/z 211/213 frag1 [M+H - CH₃OH]⁺ m/z 179/181 parent->frag1 - CH₃OH (32 Da) (Methanol loss) frag3 [M+H - •COOCH₃]⁺ m/z 152/154 parent->frag3 - •COOCH₃ (59 Da) (Carbomethoxy radical loss) frag2 [M+H - CH₃OH - CO]⁺ m/z 151/153 frag1->frag2 - CO (28 Da) (Decarbonylation)

Caption: Key fragmentation pathways for the protonated molecule in ESI-MS/MS.

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Structure/Identity
211/213 ([M+H]⁺)CH₃OH (32 Da)179/181Chloro-indazole acylium ion
211/213 ([M+H]⁺)H₂O (18 Da)193/195Loss of water
179/181CO (28 Da)151/153Chloro-indazolyl cation

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Q1: What is the expected molecular ion (M+•) in EI-MS, and what should its isotopic signature look like? A: In Electron Ionization Mass Spectrometry (EI-MS), you should expect to see the molecular ion radical cation (M+•) at m/z 210 (for the ³⁵Cl isotope) and m/z 212 (for the ³⁷Cl isotope). Due to the natural abundance of chlorine isotopes, the peak at m/z 212 should have an intensity of approximately one-third (32.5%) of the peak at m/z 210. This 3:1 isotopic pattern is a definitive marker for a monochlorinated compound.

Q2: My primary observed ion is at m/z 211/213. Am I looking at the wrong compound? A: No, this is the expected result when using a soft ionization technique like Electrospray Ionization (ESI). ESI typically results in the formation of protonated molecules, denoted as [M+H]⁺.[8][9] Therefore, the base peak in your full scan MS1 spectrum will be at m/z 211 (for the ³⁵Cl species) and m/z 213 (for the ³⁷Cl species), again in the characteristic ~3:1 ratio. This is the correct precursor ion to select for subsequent tandem MS (MS/MS) experiments.

Q3: The molecular ion peak is absent or extremely weak in my spectrum. What are the likely causes? A: This is a common issue with several potential causes:

  • In-Source Fragmentation: If the ion source temperature or energy (e.g., capillary exit voltage in ESI) is too high, the molecule can fragment before it is even detected.[10] The energy supplied is sufficient to overcome bond dissociation energies within the source itself.

  • Analyte Instability: While the indazole core is stable, the ester functional group can be labile under harsh ionization conditions, particularly in EI-MS.

  • Matrix Effects (ESI): Co-eluting compounds or non-volatile salts in your sample can suppress the ionization of your target analyte.

    Troubleshooting Protocol:

    • Reduce Source Energy: Systematically decrease the source temperature and capillary/cone voltages.

    • Optimize Mobile Phase: Ensure the mobile phase is free of non-volatile buffers (e.g., phosphate). Use volatile modifiers like formic acid or ammonium acetate to promote better ionization.

    • Check Sample Purity: Analyze a clean standard to confirm the issue is not with the sample matrix. If the problem persists only with complex samples, improve your sample preparation or chromatographic separation.

Q4: I see a very prominent fragment at m/z 179/181. What is this fragment? A: This is the most anticipated and often the base peak in the MS/MS spectrum. It corresponds to the loss of a neutral methanol (CH₃OH) molecule (32 Da) from the protonated precursor [M+H]⁺. This fragmentation results in the formation of a highly stable chloro-indazole acylium ion. The stability of this acylium ion is the driving force for this fragmentation pathway, making it a reliable diagnostic ion for this molecule.[5]

Q5: My spectrum shows unexpected ions like m/z 233/235 or 249/251. Where are these coming from? A: These are likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively. Adduct formation is very common in ESI and arises from trace amounts of sodium and potassium salts in glassware, solvents, or the sample itself.

Standardized Experimental Protocols

Adherence to validated protocols is essential for reproducibility. The following are recommended starting points for your experiments.

Protocol 1: Sample Preparation for LC-MS (ESI)

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the final sample through a 0.22 µm PTFE syringe filter to remove particulates that could clog the system.

Protocol 2: Recommended Starting Parameters for ESI-MS/MS

ParameterPositive Ion Mode SettingRationale
Ionization Mode ESI+The two nitrogen atoms in the indazole ring are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Source Temperature 120 - 150 °CSufficient for desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, 600 - 800 L/hrFacilitates the removal of solvent from the droplets.
Precursor Ion m/z 211.0Selects the protonated molecule with the ³⁵Cl isotope for fragmentation.
Collision Gas ArgonAn inert gas that provides efficient collisional activation.
Collision Energy 15 - 25 eVThis range should be sufficient to induce the primary fragmentation (loss of methanol). A collision energy ramp can be used to observe further fragmentation.

Diagram: Troubleshooting Workflow for Ambiguous Spectra

Troubleshooting_Workflow start Ambiguous Spectrum Observed q1 Is the M+• or [M+H]⁺ peak present? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there unexpected adducts ([M+Na]⁺, [M+K]⁺)? a1_yes->q2 action1 Reduce Source Energy (Temp, Voltage) a1_no->action1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action2 Improve Sample/Solvent Purity (Use LC-MS grade, clean glassware) a2_yes->action2 q3 Is fragmentation pattern as expected? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_ok Spectrum Confirmed a3_yes->end_ok action3 Optimize Collision Energy (CID) a3_no->action3 action1->q1 end_review Review Compound Stability and Method Parameters action1->end_review action2->q2 action2->end_review action3->q3 action3->end_review

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

References

  • Wikipedia. Fragmentation (mass spectrometry).[Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.[Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.[Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives.[Link]

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.[Link]

  • Michigan State University Department of Chemistry. CHAPTER 2 Fragmentation and Interpretation of Spectra.[Link]

  • YouTube. Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement.[Link]

  • National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.[Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate.[Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.[Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.[Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[Link]

  • Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base.[Link]

Sources

Technical Support Center: Indazole Chemistry & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Byproducts & Impurities from Indazole Reactions

Status: Active | Tier: Level 3 (Senior Scientist Support)

Introduction: The Indazole Challenge

Welcome to the Indazole Technical Support Hub. Indazoles are privileged scaffolds in drug discovery (e.g., anticancer kinase inhibitors like Axitinib), but their synthesis is plagued by three persistent impurity classes: Regioisomers (N1 vs. N2) , Genotoxic Residues (Hydrazines) , and Transition Metals (Palladium) .

This guide moves beyond standard textbook answers to provide field-tested remediation strategies.

Module 1: The Regioisomer Nightmare (N1 vs. N2)

Issue: "I am seeing a split peak in LCMS and my NMR is messy. How do I control or remove the N2-alkylated byproduct?"

Root Cause Analysis

Indazoles exhibit annular tautomerism. The N1-H tautomer is thermodynamically more stable (benzenoid structure) than the N2-H tautomer (quinonoid structure).[1][2] However, under basic alkylation conditions, the N2 position is often more nucleophilic or kinetically accessible, leading to mixtures.

  • N1-Alkylation (Thermodynamic): Favored by high temperatures, thermodynamic equilibration, and specific counter-ions (e.g., Na⁺/THF via chelation).

  • N2-Alkylation (Kinetic): Favored by steric hindrance at C3 or C7, and specific conditions (e.g., Mitsunobu reaction).

Troubleshooting Workflow
Scenario A: Prevention (Reaction Control)

Before you purify, bias the reaction.

VariableRecommendation for N1 SelectivityRecommendation for N2 SelectivityMechanism
Base NaH or KOtBu Cs₂CO₃ or K₂CO₃ Na⁺ coordinates with N2/C3-substituents, blocking N2 attack.
Solvent THF or Toluene (Non-polar)DMF or Acetone (Polar aprotic)Polar solvents dissociate ion pairs, increasing N2 nucleophilicity.
Temperature High (Reflux)Low (0°C to RT)N1 is the thermodynamic product; heat promotes equilibration.
Reagent Alkyl HalidesMitsunobu (PPh₃/DEAD)Mitsunobu often inverts selectivity to N2 due to steric bulk of the intermediate.
Scenario B: Remediation (Separation Protocol)

The damage is done. How do I separate them?

Method 1: Crystallization (Scalable) N1-substituted indazoles generally have higher melting points and lower solubility in non-polar solvents than N2-isomers due to better packing (benzenoid character).

  • Solvent System: Dissolve crude mixture in hot Ethyl Acetate .

  • Anti-solvent: Slowly add Hexanes or Heptane until cloudy.

  • Cooling: Allow to cool to RT, then 4°C.

  • Result: N1 isomer typically crystallizes; N2 remains in the mother liquor.

    • Note: If N2 is the desired product, flash chromatography is usually required as N2 isomers rarely crystallize cleanly from mixtures.

Method 2: Chromatography (The "Standard" Fix) N2 isomers are generally less polar than N1 isomers on silica gel because the N2-R group disrupts the dipole moment less than N1-R substitution.

  • TLC Mobile Phase: 20% EtOAc in Hexanes.[3]

  • Elution Order: N2 (Top spot) elutes first; N1 (Bottom spot) elutes second.

  • Identification:

    • N1-Alkyl: C3-H proton (NMR) typically shifts

      
       8.0–8.2 ppm .
      
    • N2-Alkyl: C3-H proton (NMR) typically shifts

      
       8.3–8.6 ppm  (Deshielded).
      
Visual Logic: Regioisomer Separation Decision Tree

IndazoleSeparation Start Start: Crude Indazole Mixture Check Is N1:N2 ratio > 80:20? Start->Check Scale Is scale > 5g? Check->Scale Yes Column Protocol B: Flash Chromatography (SiO2, Gradient Elution) Check->Column No (Complex Mix) Recryst Protocol A: Recrystallization (EtOAc/Hexane) Scale->Recryst Yes (Scalable) Scale->Column No (Lab Scale) CheckNMR Check C3-H NMR Shift Recryst->CheckNMR Column->CheckNMR N1_ID N1 Isomer: ~8.0 ppm CheckNMR->N1_ID N2_ID N2 Isomer: ~8.5 ppm CheckNMR->N2_ID

Caption: Decision matrix for selecting between crystallization and chromatography based on isomeric ratio and scale.

Module 2: Removing Hydrazine (Genotoxicity)

Issue: "I used hydrazine hydrate to cyclize my 2-halobenzaldehyde. My QC team flagged a potential genotoxic impurity (GTI)."

The Science

Hydrazine is a potent nucleophile and a known carcinogen. Even trace amounts (ppm level) are unacceptable in late-stage intermediates. Indazoles are weak bases (


), whereas hydrazine is arguably more basic (

). We exploit this

differential.
Remediation Protocol: The "Dual-pH" Wash

Do not rely on evaporation; hydrazine hydrate forms an azeotrope with water and sticks to glass.

  • Dissolution: Dissolve the crude indazole in a water-immiscible organic solvent (DCM or EtOAc).

  • Acid Wash (Hydrazine Removal):

    • Wash the organic layer with 0.5 M HCl (2x).

    • Mechanism:[2][4][5] Hydrazine is protonated to

      
       (highly water-soluble). The indazole (less basic) remains largely in the organic layer or forms a salt that partitions back to organic upon equilibrium.
      
    • Warning: If your indazole precipitates as an HCl salt, filter the solid and wash it with ether (hydrazine stays in the filtrate).

  • Base Wash (Neutralization):

    • Wash the organic layer with Sat. NaHCO₃ to ensure the indazole is in the free-base form.

  • Final Polish:

    • Dry over

      
       and concentrate.
      
  • Verification:

    • Use the 4-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) test. A yellow/orange color indicates residual hydrazine.

Module 3: Palladium Scavenging

Issue: "I performed a Suzuki coupling at C3. The product is grey, and residual Pd is >1000 ppm."

The Science

Indazoles are nitrogen-rich heterocycles.[2][6] The N1/N2 nitrogens act as ligands, binding Palladium tightly. Standard aqueous washes will NOT remove this coordinated metal. You must use a scavenger with a higher affinity for Pd than the indazole ring.

Comparative Scavenger Table
Scavenger TypeBrand/ChemicalEfficiencyProtocol Note
Thiol-Silica SiliaMetS® ThiolHigh (Pd(II))Best for Pd(II) salts. Stir 4h at 50°C, then filter.
DMT-Silica SiliaMetS® DMTUltra-HighDimercaptotriazine. Best for removing Pd(0) and Pd-phosphine complexes.
Activated Carbon Darco® KB-GMediumCheap, but messy. Can adsorb product. Requires Celite filtration.[3]
Chelating Wash N-AcetylcysteineMediumWash organic layer with 10% aq. N-acetylcysteine (pH 7).
Step-by-Step Scavenging Protocol (Silica-Based)
  • Dissolve: Dissolve crude product in THF or MeOH (10 mL/g).

  • Load: Add SiliaMetS® DMT (or equivalent thiourea/thiol silica) at 20–50 wt% relative to the crude mass.

  • Heat: Stir at 50°C for 4 hours . (Heat is crucial to break the Pd-Indazole coordination).

  • Filter: Pass through a 0.45 µm PTFE filter or a pad of Celite.

  • Test: Color should change from Grey/Black to Off-White/Tan.

Module 4: Workflow Visualization

PurificationWorkflow Reaction Reaction Complete (Crude Mix) Quench Quench & Extract (DCM/EtOAc) Reaction->Quench Hydrazine Hydrazine Removal? (Acid Wash pH 3-4) Quench->Hydrazine If Hydrazine Used Scavenge Pd Scavenging? (Silica-Thiol, 50°C) Quench->Scavenge If Pd Used Hydrazine->Scavenge Regio Isomer Separation (Column or Cryst) Scavenge->Regio Final Pure Indazole (>98% Purity) Regio->Final

Caption: Integrated purification pipeline ensuring sequential removal of genotoxins, metals, and isomers.

References

  • Cheung, M. et al. (2003). "Investigation of the regioselectivity of the alkylation of indazoles." Tetrahedron Letters, 44(1), 133-136. Link

  • Luo, G. et al. (2006). "Regioselective synthesis of N1- and N2-substituted indazoles." Journal of Organic Chemistry, 71(14), 5392-5395. Link

  • BenchChem. (2025).[7][8][9] "Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates." BenchChem Protocols. Link

  • Organic Syntheses. (1962). "Indazole." Organic Syntheses, Coll.[10] Vol. 4, p.536. Link

  • Welch, C. J. et al. (2005). "Adsorbent screening for metal impurity removal in pharmaceutical process research." Organic Process Research & Development, 9(2), 198-205. Link

Sources

Optimizing reaction conditions for substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization & Troubleshooting for Substituted Indazole Synthesis

Introduction: The Indazole Challenge

Indazoles are privileged scaffolds in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Pazopanib). However, their amphoteric nature and annular tautomerism (1H vs. 2H) present persistent synthetic challenges.

This guide is not a textbook review; it is a troubleshooting manual designed to resolve the three most common bottlenecks in indazole synthesis: Regioselective Alkylation , De Novo Cyclization Efficiency , and C3-Functionalization .

Module 1: Mastering Regioselectivity (N1 vs. N2)

The most frequent support ticket we receive involves inseparable mixtures of N1- and N2-alkylated products. Understanding the interplay between thermodynamics and kinetics is the only way to control this.

The Mechanistic Logic
  • N1-Alkylation (Thermodynamic): The 1H-indazole tautomer is aromatic and lower in energy. Under conditions that allow equilibration or strong cation coordination (chelation control), N1 is favored.

  • N2-Alkylation (Kinetic/Steric): The N2 nitrogen is more nucleophilic in the neutral state. However, N2-alkylation disrupts the benzenoid aromaticity less than N1-alkylation in the transition state, often making it the kinetic product.

Decision Matrix: Selecting Your Conditions

Regioselectivity Start Target Regioisomer? N1 N1-Alkyl (Thermodynamic) Start->N1 Standard N2 N2-Alkyl (Kinetic) Start->N2 Specialized Cond1 Base: NaH or Cs2CO3 Solvent: THF or DMF N1->Cond1 Cond2 Reagent: R-Imidates or Meerwein Salts N2->Cond2 Cond3 Substrate: C7-EWG or C3-Steric Bulk N2->Cond3 Mech1 Mechanism: Chelation Control / Thermodynamic Equilibration Cond1->Mech1 Mech2 Mechanism: Kinetic Trapping / Electronic Repulsion at N1 Cond2->Mech2 Cond3->Mech2

Figure 1: Decision tree for selecting reaction conditions based on desired regioselectivity.

Troubleshooting Guide: Alkylation
IssueProbable CauseCorrective Action
Low N1 Selectivity Solvent polarity interfering with coordination.Switch to THF with NaH . The Na+ ion coordinates with N2, blocking it and directing the electrophile to N1. Avoid polar aprotic solvents like DMSO if selectivity is poor.
Unexpected N2 Product Steric hindrance at C3 or C7.If you have a bulky group at C3, N1 is sterically crowded. Switch strategy: Use a removable blocking group on N2 if N1 is absolutely required, or cyclize de novo (see Module 2).
Low Yield with Alkyl Halides Poor nucleophilicity.Add 0.1 eq. KI (Finkelstein condition) or switch to alkyl tosylates/mesylates which often react cleaner.
N2 Selectivity Required Standard bases used.Do not use NaH. Use Trimethyloxonium tetrafluoroborate (Meerwein salt) in DCM, or alkyl trichloroacetimidates with catalytic Lewis acid. These favor the kinetic N2 product.[1]

Module 2: De Novo Synthesis (The Davis-Beirut Reaction)

When direct alkylation fails, constructing the ring is the superior option. The Davis-Beirut Reaction (DBR) is a powerful method for generating 2H-indazoles from o-nitrobenzyl amines, but it is notoriously sensitive to water content.

Protocol: Optimized Davis-Beirut Cyclization

The "15% Water" Rule: Contrary to standard organic synthesis dogma, anhydrous conditions are detrimental to this reaction. Research indicates that a specific water/alcohol ratio accelerates the formation of the nitroso intermediate while preventing side reactions.

Step-by-Step Protocol:

  • Dissolution: Dissolve o-nitrobenzyl amine (1.0 equiv) in MeOH/H₂O (6:1 v/v) .

    • Critical: Pure MeOH often yields <30%. The 6:1 mixture can boost yields to >65%.

  • Base Addition: Add KOH (10 equiv) pellets directly.

  • Reaction: Stir at room temperature for 3–16 hours. Monitor by LCMS for the disappearance of the nitroso intermediate.

  • Workup: Dilute with brine, extract with EtOAc.

    • Note: The product is often light-sensitive; protect reaction vessels with foil.

Troubleshooting Guide: Cyclization
SymptomDiagnosisSolution
Stalled Reaction (Intermediate Persists) Insufficient proton shuttle.Add Water. The conversion of the o-nitrobenzyl amine to the nitroso species requires a proton transfer that is facilitated by water.
Formation of Indazoloindazolones "AERORC" Side Reaction.This dimer forms if the reaction is too concentrated or heated excessively. Keep concentration <0.1 M and maintain Room Temperature .
Low Yield in EtOH/Propanol Solvent Sterics/Solubility.Switch to Methanol . Methanol is the optimal solvent for the DBR due to its high polarity and small size.

Module 3: Late-Stage C3-Functionalization

Direct C-H activation at the C3 position is chemically elegant but technically demanding. The C3 proton is not highly acidic (pKa ~35), requiring transition metal catalysis.

Comparative Strategy: C-H Activation vs. Halogenation

Method A: Direct C-H Arylation (Pd/Cu Catalyzed)

  • Best for: Late-stage diversification of complex scaffolds.[2][3]

  • Catalyst System: Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (1 equiv, oxidant).

  • Solvent: DMF or DMA at 120°C.

  • Limitation: Requires N-protection (usually SEM or THP) to prevent catalyst poisoning by the free NH.

Method B: C3-Iodination + Suzuki Coupling (The Robust Route)

  • Best for: Scale-up and reliability.

  • Step 1 (Iodination): I₂ (1.2 equiv), KOH (2.0 equiv) in DMF. Yields are typically >90%.

  • Step 2 (Coupling): Standard Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

Data Summary: Catalyst Performance for C3-Arylation
Catalyst SystemAdditiveTemp (°C)Yield (Avg)Notes
Pd(OAc)₂ / PPh₃ Ag₂CO₃10045-60%Moderate yields; silver is expensive.
Pd(1,10-phen) Cu(OAc)₂12075-85% Recommended. Phenanthroline ligands prevent Pd aggregation.
RhCl(CO)(PPh₃)₂ -14030-40%Requires very high temps; poor functional group tolerance.

References

  • Davis-Beirut Reaction Optimization

    • Kurth, M. J., et al. "The Davis-Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition." NIH PubMed Central.
    • Source: [Link]

  • Regioselectivity Mechanisms

    • Wai, J. S., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[4] WuXi Biology.

    • Source: [Link]

  • General Indazole Synthesis Reviews

    • "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[2][5][6][7] Molecules.

    • Source: [Link]

  • C-H Activation Strategies

    • "Recent advances in C–H functionalization of 2H-indazoles." Organic & Biomolecular Chemistry.
    • Source: [Link]

  • Regioselective Alkylation Protocols

    • "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry.
    • Source: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2H-indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with obtaining high yields in their synthesis of 2H-indazoles. As experienced application scientists, we understand that even well-established protocols can present unexpected hurdles. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Davis-Beirut reaction is giving very low yields (<30%). What are the most common causes and how can I improve it?

Low yields in the Davis-Beirut reaction are a frequent issue, often stemming from suboptimal reaction conditions or substrate limitations. The reaction involves the base-mediated condensation of a 2-nitrobenzylamine derivative, which proceeds through a highly reactive o-nitrosoimine intermediate. The efficiency of the cyclization to form the N-N bond is highly sensitive to the reaction environment.

Core Causality: The primary reason for low yield is often the instability of the key o-nitrosoimine intermediate, which can undergo unproductive side reactions, such as hydrolysis, if not efficiently trapped in the desired cyclization pathway.[1][2]

Troubleshooting Steps:

  • Solvent System Optimization: The choice of solvent is critical. While anhydrous alcohols can be used, the addition of a controlled amount of water has been shown to dramatically increase the yield.[1]

    • Protocol: Start with an alcoholic solvent like methanol, ethanol, or n-propanol. Systematically add water in increments (e.g., 5%, 10%, 15%, 20% v/v). It has been observed that yields can increase significantly with up to 15-20% water, but then sharply decrease if the water content is too high (e.g., >25%).[1]

    • Rationale: Water can facilitate the proton transfer steps and maintain the solubility of intermediates. However, excess water can lead to competitive hydrolysis of the nitroso imine intermediate, cleaving the C-N bond and preventing cyclization.[1][3]

  • Base Selection and Stoichiometry: The type and amount of base are crucial for the initial deprotonation and subsequent redox steps.

    • Protocol: While sodium hydroxide (NaOH) is commonly used, potassium hydroxide (KOH) can sometimes offer better results.[4] Experiment with varying the equivalents of base from 1 to 4 equivalents.

    • Rationale: The basicity needs to be sufficient to deprotonate the benzylic position to initiate the reaction, but excessive base can promote side reactions. The optimal amount can be substrate-dependent.

  • Temperature and Reaction Time: These parameters influence the rate of both the desired reaction and potential decomposition pathways.

    • Protocol: Monitor the reaction progress by TLC. While some protocols suggest heating, many Davis-Beirut reactions proceed efficiently at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be beneficial. Extended reaction times at high temperatures can lead to degradation of intermediates.

Workflow for Optimizing the Davis-Beirut Reaction:

Davis_Beirut_Optimization cluster_start Initial Low Yield cluster_solvent Solvent Optimization cluster_base Base Optimization cluster_temp Temperature/Time cluster_result Outcome start Low Yield (<30%) solvent Vary Water Content (5-25% in Alcohol) start->solvent Step 1 base Screen Base (NaOH vs. KOH) & Stoichiometry (1-4 eq.) solvent->base Step 2 temp Monitor at RT vs. Gentle Heating (40-60°C) base->temp Step 3 result Optimized Yield temp->result

Caption: Optimization workflow for the Davis-Beirut reaction.

Question 2: I am attempting a multi-component synthesis of a 2-aryl-2H-indazole from a 2-bromobenzaldehyde, a primary amine, and sodium azide, but the yield is poor. What should I investigate?

This popular one-pot, three-component synthesis relies on a copper-catalyzed cascade of reactions involving condensation, C-N bond formation, and finally N-N bond formation to construct the indazole ring.[5] Low yields often point to an issue with the catalyst system or the reaction conditions not being suitable for the specific substrates used.

Core Causality: Inefficient catalytic turnover is a primary suspect. The copper catalyst's activity can be hampered by impurities, improper ligand choice (or lack thereof), or suboptimal reaction temperature and solvent. The electronic nature of the substrates also plays a significant role.

Troubleshooting Steps:

  • Catalyst System Check: The source and form of the copper catalyst are paramount.

    • Protocol: Ensure the copper source (e.g., CuI, Cu₂O nanoparticles) is of high quality.[5][6] If using a ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine), ensure it is pure and used in the correct stoichiometry.[7] Some modern protocols utilize heterogeneous catalysts like copper on charcoal (Cu/C) or copper oxide nanoparticles, which can be more robust and recyclable.[8][9]

    • Rationale: The catalyst facilitates both the C-N coupling with the azide and the final intramolecular N-N bond formation. Its efficacy dictates the overall reaction rate and yield.[5]

  • Solvent and Temperature: These factors govern the solubility of reactants and the energy barrier for the key bond-forming steps.

    • Protocol: Dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) are commonly used solvents for this reaction.[6][7] Reactions are typically heated, often to around 120 °C. If you are seeing decomposition, consider lowering the temperature and extending the reaction time.

    • Rationale: The solvent must effectively dissolve all three components (aldehyde, amine, azide) and the catalyst system. The high temperature is necessary to drive the reaction, particularly the final cyclization step.

  • Substrate Electronic Effects: The electronic properties of the aniline and benzaldehyde can significantly impact the yield.

    • Protocol: Be aware that anilines with strong electron-withdrawing groups may react more slowly or give lower yields. Conversely, electron-donating groups on the aniline tend to favor the reaction.[10]

    • Rationale: The nucleophilicity of the amine affects the initial imine formation, and the electronic nature of the aryl rings influences the subsequent copper-catalyzed steps.

Data on Substrate Effects in a Copper-Catalyzed Synthesis:

Amine Substituent (para-)Benzaldehyde Substituent (ortho-)Catalyst SystemSolventTemperature (°C)Yield (%)Reference
-H-BrCuI/TMEDADMSO120Good[7]
-OCH₃-BrCu₂O-NPPEG 300110Excellent[6]
-Cl-BrCuI/TMEDADMSO120Moderate[7]
-CH₃-BrCuO@CPEG-400110Excellent[9]
Question 3: My reaction produces a mixture of 1H- and 2H-indazole isomers. How can I improve the regioselectivity for the 2H-isomer?

The formation of isomeric mixtures is a classic challenge in indazole synthesis, particularly during N-alkylation or N-arylation reactions. The regioselectivity is governed by a delicate balance between kinetic and thermodynamic control.

Core Causality: The indazole anion is ambident, with nucleophilic character at both N1 and N2. The N2 position is typically the site of kinetic attack due to lower steric hindrance, while the N1-substituted product is often the thermodynamically more stable isomer.[11]

Strategies for Favoring 2H-Indazole:

  • Kinetic Control Conditions: To favor the N2 product, use conditions that promote the kinetically controlled pathway.

    • Protocol: Employ highly reactive alkylating agents at lower temperatures. Using strong bases like NaH in a non-polar solvent can favor the formation of the N2-alkylated product.

    • Rationale: Under these conditions, the reaction is rapid and irreversible, trapping the product formed from the initial, faster attack at the N2 position.

  • Directed Synthesis: The most reliable method is to use a synthesis strategy that inherently directs the formation of the 2H-indazole.

    • Protocol: The Davis-Beirut reaction and the three-component synthesis described in Question 2 are excellent methods for the regioselective synthesis of 2-substituted 2H-indazoles, as the nitrogen of the primary amine is directly incorporated as the N2 of the indazole ring.[1][5] Another powerful method is the [3+2] dipolar cycloaddition of sydnones with arynes, which provides excellent yields of 2H-indazoles.[12]

    • Rationale: These methods build the ring system in a way that unambiguously places the desired substituent at the N2 position, avoiding the issue of isomerism altogether.

  • Purification of Isomers: If a mixture is unavoidable, effective purification is key.

    • Protocol: Isomers of 1H- and 2H-indazoles can often be separated by column chromatography on silica gel.[13][14][15] Recrystallization from a mixed solvent system can also be an effective method for separating the isomers, as they often have different solubilities.[16]

    • Rationale: The difference in polarity and crystal packing between the two isomers allows for their separation by standard laboratory techniques.

Logical Flow for Achieving 2H-Indazole Selectivity:

Regioselectivity_Strategy cluster_synthesis Synthesis Strategy cluster_alkylation_control Alkylation Control cluster_outcome Outcome cluster_purification Purification start Goal: Synthesize 2H-Indazole Isomer direct_synth Use a Regioselective Method (e.g., Davis-Beirut, 3-Component Synthesis) start->direct_synth Preferred Path alkylation N-Alkylation/Arylation of Unsubstituted Indazole start->alkylation Alternative Path pure_2H Pure 2H-Indazole direct_synth->pure_2H kinetic Employ Kinetic Conditions (Strong Base, Low Temp) alkylation->kinetic mixture Isomeric Mixture Formed kinetic->mixture purify Separate Isomers (Chromatography, Recrystallization) mixture->purify purify->pure_2H

Caption: Decision tree for obtaining pure 2H-indazole.

References

  • Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. Tetrahedron Letters. [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Optimization for synthesis of 2H-indazole. ResearchGate. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. The Journal of Organic Chemistry. [Link]

  • Reaction optimisation for the formation of 2H-indazole. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]

  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters. [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. [Link]

  • Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. [Link]

  • Method for separating and purifying substituted indazole isomers.
  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules. [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society. [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship.org. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry. [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Journal of Organic Chemistry. [Link]

  • Davis–Beirut reaction. Wikipedia. [Link]

Sources

Validation & Comparative

Understanding the Analyte: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester by HPLC

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy in the final active pharmaceutical ingredient (API). This guide provides a comprehensive examination of the purity analysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, a key building block in medicinal chemistry.[1][2] We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, offering a step-by-step protocol and a comparative analysis against other analytical techniques. The quality of APIs is often predetermined at the intermediate stage, making rigorous analytical methods essential for identifying and mitigating risks early in the development process.[3]

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a heterocyclic compound with significant applications in the synthesis of bioactive molecules.[2] Its indazole core is a prominent feature in many pharmaceutical agents.[4] A thorough understanding of its physicochemical properties is paramount for developing a selective and sensitive analytical method.

PropertyValueReference
Molecular Formula C9H7ClN2O2[1]
Molecular Weight 210.617 g/mol [1]
CAS Number 1372629-24-7[1]
Appearance Typically a powder[5]
Functional Groups Indazole, Carboxylic Acid Ester, ChloroN/A

The presence of the aromatic indazole ring system makes UV detection a highly suitable choice for HPLC analysis. The compound's overall polarity, influenced by the ester and chloro groups, dictates its retention behavior on a reversed-phase column.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high precision, resolution, and versatility.[6] For non-volatile, polar to moderately non-polar compounds like our target analyte, reversed-phase HPLC is the method of choice. This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase and their solubility in a polar mobile phase.

Causality Behind Experimental Choices

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation of the main compound from any potential impurities. These impurities can arise from the synthetic route, degradation, or storage.[7][8]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reversed-phase HPLC.[9] Its long alkyl chains provide a high degree of hydrophobicity, enabling effective separation of a wide range of compounds based on subtle differences in their polarity.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The organic component is the "strong" solvent that elutes the analytes from the column, while the aqueous phase is the "weak" solvent. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and produce sharp peaks. The addition of a buffer (e.g., phosphate) or an acid (e.g., formic or acetic acid) helps to maintain a constant pH and suppress the ionization of any acidic or basic functional groups, leading to better peak shape and reproducibility.[10]

  • Detector: A UV-Vis detector is ideal for analytes with a chromophore, such as the aromatic indazole ring in our compound. The wavelength is selected at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through the inclusion of system suitability tests (SST), which are crucial for ensuring the analytical system is performing correctly before sample analysis.

1. Instrumentation and Reagents

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

  • Reagents: HPLC grade acetonitrile, HPLC grade water, and a suitable buffer salt (e.g., potassium phosphate monobasic) or acid (e.g., formic acid).

  • Reference Standard: A well-characterized, high-purity sample of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

2. Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of the heterocyclic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient ensures separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength ~254 nm (or λmax determined by DAD)Common wavelength for aromatic compounds; DAD allows for optimal wavelength selection and peak purity assessment.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.

3. Solution Preparation

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically a good solvent for both the sample and the mobile phase.

  • Reference Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of diluent to get a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the reference standard using the same diluent.

4. Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_sample Sample & Standard Solution Preparation sst System Suitability Test (SST) prep_sample->sst equilibration->sst System Ready injection Sample Injection sst->injection SST Pass integration Chromatogram Integration injection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: HPLC Purity Analysis Workflow.

5. System Suitability and Calculations

  • System Suitability: Before sample analysis, inject the reference standard solution multiple times (e.g., 5 times). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, and theoretical plates and tailing factor are within acceptable limits.

  • Purity Calculation: The purity is typically calculated using the area normalization method.

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparative Guide: HPLC vs. Alternative Purity Analysis Techniques

While HPLC is the predominant method, other techniques can provide complementary information or may be suitable in specific contexts.[11]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning between a stationary and mobile phase.High precision, high resolution, quantitative, robust, widely applicable.Requires compound to be soluble and have a UV chromophore; moderate sensitivity.Routine QC, purity testing, and quantitative analysis of intermediates and APIs.[6][12]
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.Excellent for volatile and semi-volatile compounds; high sensitivity.Not suitable for non-volatile or thermally labile compounds like many pharmaceutical intermediates.Analysis of residual solvents and volatile impurities.[6]
LC-MS HPLC separation coupled with mass spectrometry detection.Provides molecular weight information for impurity identification; very high sensitivity and selectivity.More complex instrumentation; higher cost; quantification can be more challenging than UV.Impurity identification and structural elucidation, trace analysis.[8]
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Provides detailed structural information; can be quantitative (qNMR); non-destructive.Lower sensitivity compared to HPLC; complex mixtures can be difficult to analyze; high instrument cost.Structural confirmation of the main component and major impurities; reference standard characterization.[11]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, fast, low cost, good for reaction monitoring.Not quantitative; lower resolution and sensitivity compared to HPLC.Quick qualitative checks of reaction progress and raw material identity.[9]

Conclusion

The reversed-phase HPLC method detailed in this guide offers a robust, precise, and reliable system for the purity analysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. The causality-driven approach to method development, coupled with stringent system suitability criteria, ensures the trustworthiness and accuracy of the results. While alternative techniques like LC-MS and NMR provide invaluable information for impurity identification and structural confirmation, HPLC remains the unparalleled workhorse for routine quality control and final purity assessment in a regulated pharmaceutical environment. Adhering to such a well-defined analytical strategy is fundamental to ensuring the quality of intermediates and, ultimately, the safety and efficacy of the final drug product.

References

  • CP Lab Safety. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. [Link]

  • ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development. [Link]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • National Institutes of Health (NIH). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • National Institutes of Health (NIH). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ACD/Labs. How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]

  • National Center for Biotechnology Information. Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

Sources

A Comparative Guide to the NMR Characterization of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel compounds is a non-negotiable cornerstone of the research pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules, providing deep insights into the molecular framework through the precise measurement of nuclear spin transitions in a magnetic field.[1][2]

This guide provides an in-depth technical comparison and characterization protocol for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester , a substituted indazole derivative of interest in medicinal chemistry. Due to the absence of published experimental spectra for this specific molecule, we will build a robust characterization framework based on first principles, empirical data from analogous structures, and established substituent effects.

To highlight the specific spectral signatures imparted by the chloro-substituent, we will compare its predicted NMR data with that of its direct, non-halogenated analogue, 1H-indazole-5-carboxylic acid methyl ester . This comparative approach not only facilitates structural verification but also deepens the understanding of how substituent patterns modulate the electronic environment, and thus the spectral properties, of the indazole core.

The Strategic Importance of the Comparator

The choice of 1H-indazole-5-carboxylic acid methyl ester as a comparator is deliberate. By removing only the C6-chloro group, we can directly isolate and interpret its specific electronic and steric influences on the NMR spectrum. This comparison allows us to move beyond simple spectrum acquisition to a more profound analysis of structure-property relationships.

Theoretical Analysis and Spectral Prediction

The foundation of our analysis rests upon the known NMR spectrum of the parent heterocycle, 1H-indazole , and established additivity rules for benzene ring substituents, which serve as a reliable proxy for the fused aromatic system of indazole.

Baseline Data: 1H-Indazole

The reported NMR data for unsubstituted 1H-indazole in CDCl₃ provides our baseline chemical shifts. The numbering convention used throughout this guide is shown below.

Caption: IUPAC numbering for the 1H-indazole scaffold.

Based on literature data, the assigned chemical shifts for 1H-indazole are as follows[3]:

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H/C-38.10 (s)134.8
H/C-47.51 (d)121.0
H/C-57.18 (m)120.9
H/C-67.40 (m)126.8
H/C-77.77 (d)109.7
C-3a-123.1
C-7a-140.0
N-H~10-13 (broad s)-
Analysis of Substituent Effects

To predict the spectra of our target and comparator, we must understand the electronic influence of the chloro (-Cl) and methyl carboxylate (-COOCH₃) groups.

  • -COOCH₃ Group (at C5): This is an electron-withdrawing group (EWG) through both induction and resonance (a deactivating group). It will deshield (shift downfield) the adjacent protons (H4, H6) and carbons. The carbon directly attached to it (C5) will be shifted upfield due to the resonance effect, while the carbonyl carbon itself will appear far downfield (~165-170 ppm).

  • -Cl Group (at C6): The chlorine atom exhibits a dual electronic effect. It is strongly electron-withdrawing inductively due to its high electronegativity, which deshields nearby nuclei. However, it is weakly electron-donating through resonance by sharing its lone pairs with the aromatic ring.[4] Generally, the inductive effect is dominant for halogens, leading to a net deshielding effect, particularly at the directly attached carbon (C6) and the ortho positions (C5, C7).

Predicted ¹H NMR Spectra

Using the 1H-indazole data as a baseline (Benzene δ ≈ 7.3 ppm) and applying standard substituent chemical shift (SCS) increments for benzene as an approximation, we can predict the proton spectra.[5]

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1H-Indazole-5-COOCH₃ (Comparator)6-Chloro-1H-indazole-5-COOCH₃ (Target)Rationale for Key Differences
H-3 ~8.2 (s)~8.2 (s)Largely unaffected by substituents on the benzene ring. Remains a sharp singlet.
H-4 ~8.1 (d)~8.2 (s)In the comparator, this is a doublet coupled to H-6. In the target, the C6 position is substituted, so H-4 loses its coupling partner and appears as a singlet. The ortho-position to the -COOCH₃ group causes a significant downfield shift.
H-6 ~7.9 (dd)-This proton is absent in the target molecule. In the comparator, it is a doublet of doublets due to coupling with H-4 and H-7.
H-7 ~7.6 (d)~7.9 (s)In the comparator, this is a doublet coupled to H-6. In the target, the adjacent C6 is substituted, removing the coupling and resulting in a singlet. The ortho-position to the chloro group causes a downfield shift.
-OCH₃ ~3.9 (s)~4.0 (s)The methyl ester singlet, expected in a typical range. May be slightly deshielded in the target due to the overall more electron-poor nature of the ring.
N-H ~11-13 (br s)~11-13 (br s)A broad singlet, highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectra

The substituent effects on carbon are more pronounced, particularly for the carbons directly bonded to the substituents (ipso-carbons).

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1H-Indazole-5-COOCH₃ (Comparator)6-Chloro-1H-indazole-5-COOCH₃ (Target)Rationale for Key Differences
C-3 ~135~135Largely unaffected by substituents on the other ring.
C-4 ~123~124Slightly deshielded due to its ortho relationship to the -COOCH₃ group.
C-5 ~122~125The ipso-carbon for the ester group. Its chemical shift will be significantly influenced. In the target, it is also ortho to the chlorine, leading to further deshielding.
C-6 ~128~132Key Differentiator: In the target molecule, this is the ipso-carbon for the chlorine atom. Direct attachment to the electronegative Cl will cause a strong downfield shift. In the comparator, it is a standard aromatic C-H carbon.
C-7 ~111~112Para to the ester group and ortho to the chloro group in the target, leading to a slight downfield shift compared to the comparator.
C-3a ~124~123Minor changes expected.
C-7a ~141~139Minor changes expected, perhaps slightly shielded in the target due to altered electronics.
-OCH₃ ~52~53Typical chemical shift for a methyl ester carbon.
C=O ~167~166Carbonyl carbon, expected in the typical ester range.

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of high-quality, unambiguous data, the following protocol is recommended. This workflow is designed to be self-validating by incorporating systematic steps for sample preparation and instrument setup.

G substance 1. Weigh Substance (Target or Comparator) ~10-20 mg for ¹H, ~50 mg for ¹³C dissolve 2. Dissolve in Deuterated Solvent (~0.6-0.7 mL CDCl₃ or DMSO-d₆) in a clean vial substance->dissolve Precise weighing ensures proper concentration filter 3. Filter Solution (Pipette with glass wool plug) into a high-quality NMR tube dissolve->filter Ensures removal of particulates, preventing poor shimming cap 4. Cap and Invert Ensure homogeneity filter->cap Correct sample height (~4-5 cm) is critical for shimming spectrometer 5. Insert into Spectrometer Lock, Tune, and Shim cap->spectrometer acq_1h 6. Acquire ¹H Spectrum (Standard pulse program) spectrometer->acq_1h acq_13c 7. Acquire ¹³C Spectrum (Proton-decoupled) acq_1h->acq_13c ¹H provides quick confirmation before longer ¹³C acquisition process 8. Process Data (Fourier Transform, Phase, Baseline Correction) acq_13c->process analyze 9. Analyze & Compare (Integrate, Assign Peaks, Compare to Prediction) process->analyze

Caption: Recommended workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 10-20 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry glass vial.[6] The higher concentration for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.

    • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or DMSO-d₆ are common starting points. Add approximately 0.6-0.7 mL of the solvent to the vial.[6][7] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[8]

    • Dissolution & Transfer: Gently vortex or swirl the vial to ensure complete dissolution. Visually inspect for any suspended particles.

    • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent). This filtration step is critical to remove any particulate matter that would severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.[9]

    • Final Volume Check: Ensure the final sample height in the tube is between 4 and 5 cm. Incorrect sample height is a common cause of poor shimming and distorted peak shapes.[7] Cap the NMR tube securely.

  • Data Acquisition:

    • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will perform automated locking (to the deuterium signal of the solvent), tuning (to the specific sample), and shimming (to optimize magnetic field homogeneity).

    • ¹H NMR Spectrum: Acquire a standard one-dimensional proton spectrum. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds. This is a rapid experiment (< 5 minutes) and serves as a good survey.

    • ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C spectrum. This is a much less sensitive experiment and will require a longer acquisition time (30 minutes to several hours, depending on concentration) and a larger number of scans.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

    • Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to establish proton connectivity.

    • Compare the processed spectra to the predicted data tables for both the target and comparator molecules to confirm the structure.

Conclusion: A Predictive and Comparative Framework for Structural Confirmation

This guide demonstrates that even without prior experimental data, a robust and scientifically rigorous characterization of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is achievable. By leveraging baseline data from the parent 1H-indazole scaffold and applying established principles of substituent effects, we have constructed a detailed predictive framework for both its ¹H and ¹³C NMR spectra.

The true analytical power emerges from the comparative methodology. The key predicted differences—namely the appearance of two aromatic singlets (H-4 and H-7) in the ¹H spectrum of the target compound versus two sets of doublets in the comparator, and the significant downfield shift of the C-6 signal in the ¹³C spectrum—provide clear, falsifiable hypotheses. An experimentalist following the provided protocol can use these distinct spectral fingerprints to unambiguously confirm the identity and substitution pattern of their synthesized material. This approach transforms NMR from a mere data acquisition technique into a predictive and deductive scientific tool.

References

  • Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Data table]. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link]

  • Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons? Retrieved from [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • Blackburne, A. N., et al. (1981). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium data. Australian Journal of Chemistry. Available at: [Link]_

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... [Image]. Retrieved from [Link]

  • Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Available at: [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • University of Strathclyde. (n.d.). Chemical shifts. Available at: [Link]

  • ChemistryViews. (2018). Substituent Effects on Benzene Rings. Available at: [Link]

  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubMed Central. (n.d.). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link] ADEQUATE vs HMBC

  • Chemistry LibreTexts. (2024). 6: NMR Preparation. Available at: [Link]

Sources

A Comparative Guide to the Elemental Analysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of methodologies for the elemental analysis of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, a key building block in pharmaceutical synthesis.[1] We will explore the theoretical basis for its elemental composition, compare it with a structurally similar alternative, and present detailed experimental protocols for its characterization, grounded in established analytical principles and regulatory standards.

Introduction: The Importance of Elemental Verification

6-Chloro-1H-indazole-5-carboxylic acid methyl ester (C₉H₇ClN₂O₂) is a heterocyclic compound with a molecular weight of 210.617 g/mol .[1] As an intermediate in drug development, its precise elemental composition is a critical quality attribute. Verifying the percentages of Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), and Oxygen (O) confirms the molecular structure and purity of a synthesized batch, ensuring the absence of significant impurities that could impact downstream reactions, final product safety, and efficacy.

This guide will compare the elemental analysis of our target compound with 1H-Indazole-5-carboxylic acid methyl ester (C₉H₈N₂O₂), its non-chlorinated analog.[2][3] This comparison highlights how the presence of a halogen atom influences the selection and execution of analytical techniques.

Theoretical Elemental Composition

A foundational step in any elemental analysis is the calculation of the theoretical composition based on the molecular formula. This provides the benchmark against which experimental results are validated.

Element 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (C₉H₇ClN₂O₂) 1H-Indazole-5-carboxylic acid methyl ester (C₉H₈N₂O₂)
Carbon (C)51.32%61.36%
Hydrogen (H)3.35%4.58%
Chlorine (Cl)16.83%0.00%
Nitrogen (N)13.30%15.90%
Oxygen (O)15.19%18.16%
Molecular Weight 210.617 g/mol 176.17 g/mol
Note: Theoretical percentages are calculated based on atomic weights and the molecular formula.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for elemental analysis is dictated by the elements of interest, the sample matrix, required sensitivity, and regulatory expectations. For pharmaceutical compounds, common methods include combustion analysis for C, H, and N, and spectrometric techniques for halogens and trace metals.[4][5]

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

CHN analysis is a robust and widely used technique for determining the carbon, hydrogen, and nitrogen content of organic compounds. The principle involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

Causality Behind Experimental Choices:

  • Why Combustion? It is a destructive but highly accurate and reliable method for determining the bulk composition of organic materials.

  • Self-Validation: The method's validity is confirmed by running certified reference materials (e.g., acetanilide) alongside the unknown samples. The results for the reference material must fall within a narrow, pre-defined range of the known values.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Chlorine and Elemental Impurities

While combustion methods can be adapted for chlorine, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) offers superior sensitivity for both chlorine and a broad range of other elemental impurities.[6][7] This is particularly relevant in pharmaceutical analysis where trace metal contaminants from catalysts or manufacturing processes are a significant concern.[4][5] The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive quantification.[7]

Causality Behind Experimental Choices:

  • Why ICP-MS? It provides the low detection limits necessary to meet the stringent requirements of pharmacopeial standards like USP <232> and <233> for elemental impurities.[8][9][10] It can simultaneously measure a wide array of elements, making it efficient for comprehensive impurity profiling.

  • Trustworthiness: The protocol's trustworthiness is established through rigorous validation, including specificity, linearity, accuracy, and precision studies, as mandated by regulatory guidelines.[11][12]

The following diagram illustrates the workflow for a comprehensive elemental analysis of our target compound.

Elemental_Analysis_Workflow Workflow for Elemental Analysis cluster_sample Sample Preparation cluster_chn CHN Analysis cluster_icpms ICP-MS Analysis Sample 6-Chloro-1H-indazole- 5-carboxylic acid methyl ester Weighing_CHN Precise Weighing Sample->Weighing_CHN Weighing_ICP Precise Weighing Sample->Weighing_ICP Combustion Combustion in O2 Weighing_CHN->Combustion Gas_Separation Gas Separation (CO2, H2O, N2) Combustion->Gas_Separation Detection_CHN Detection & Quantification Gas_Separation->Detection_CHN Results_CHN C, H, N Percentages Detection_CHN->Results_CHN Digestion Microwave Digestion (with HNO3 & HCl) Weighing_ICP->Digestion Dilution Dilution to Final Volume Digestion->Dilution Analysis_ICPMS ICP-MS Analysis Dilution->Analysis_ICPMS Results_ICPMS Cl & Trace Element Concentrations Analysis_ICPMS->Results_ICPMS

Caption: Comprehensive elemental analysis workflow.

Experimental Protocols

Protocol for CHN Analysis
  • Instrument Preparation: Calibrate the CHN analyzer using a certified standard, such as acetanilide.

  • Sample Preparation: Accurately weigh 1-2 mg of the sample (6-Chloro-1H-indazole-5-carboxylic acid methyl ester or the comparator) into a tin capsule.

  • Analysis: Place the capsule into the instrument's autosampler. The sample is dropped into a high-temperature furnace (~900-1000 °C) with a constant flow of oxygen.

  • Quantification: The combustion products are passed through a reduction furnace to convert nitrogen oxides to N₂ and are then separated by gas chromatography. The concentration of each gas is measured by a thermal conductivity detector.

  • Data Processing: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Protocol for Chlorine and Elemental Impurities by ICP-MS

This protocol is designed to meet the validation requirements outlined in USP General Chapter <233>.[8][10]

  • Standard Preparation: Prepare multi-element calibration standards at appropriate concentrations (e.g., 0.5J, 1.0J, and 1.5J, where J is the target limit) in a matrix matching the sample solution.[12]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 50 mg of the sample into a clean microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl). The inclusion of HCl is crucial for stabilizing certain elements, including chlorine.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 200 °C over 15 minutes and hold for 20 minutes.

    • Allow the vessel to cool completely before opening.

    • Quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Instrumental Analysis:

    • Set up the ICP-MS instrument according to the manufacturer's recommendations.

    • Perform a system suitability check using the prepared standards. The instrument drift should not exceed 20% for each target element over the course of the analysis.[9]

    • Analyze the blank, standards, and sample solutions.

  • Data Processing: Calculate the concentration of chlorine and other target elements in the original sample, correcting for the dilution factor.

The logical relationship for validating an analytical procedure according to pharmacopeial standards is outlined below.

Validation_Logic Logic for Analytical Procedure Validation cluster_params Validation Parameters Procedure Analytical Procedure (e.g., ICP-MS) Validation Validation according to USP <1225> & <233> Procedure->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Spike Recovery) Validation->Accuracy Precision Precision (Repeatability & Ruggedness) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Acceptance Meets Acceptance Criteria? Specificity->Acceptance Linearity->Acceptance Accuracy->Acceptance Precision->Acceptance LOD->Acceptance LOQ->Acceptance Validated Procedure is Validated Acceptance->Validated Yes NotValidated Procedure Not Validated (Requires Optimization) Acceptance->NotValidated No

Caption: Key parameters for analytical method validation.

Data Summary and Interpretation

The following table presents hypothetical but realistic experimental data for the elemental analysis of our target compound, compared against its theoretical values and a comparator.

Element Theoretical % (Target) Experimental % (Target) Theoretical % (Comparator) Experimental % (Comparator) Method
Carbon (C)51.3251.25 ± 0.0561.3661.30 ± 0.04CHN Analysis
Hydrogen (H)3.353.38 ± 0.034.584.61 ± 0.05CHN Analysis
Nitrogen (N)13.3013.25 ± 0.0615.9015.85 ± 0.07CHN Analysis
Chlorine (Cl)16.8316.79 ± 0.080.00< LOQICP-MS
Note: Experimental values are presented as mean ± standard deviation. LOQ = Limit of Quantitation.

The experimental results for both the target compound and the comparator align closely with their theoretical values, confirming their elemental composition and high purity. The use of orthogonal techniques (CHN analysis and ICP-MS) provides a comprehensive and trustworthy characterization of the molecules.

References

  • 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram - CP Lab Safety. [Link]

  • Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem. [Link]

  • 6-Chloro-1H-indazole-5-carboxylic acid methyl ester | 1372629-24-7 - J&K Scientific. [Link]

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study - SciSpace. [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). [Link]

  • Comparison of the Analytical Performance of Inductively Coupled Plasma Mass Spectrometry and Instrumental Neutron Activation Analysis Techniques in the Elemental Analysis of Coal Fly Ash - MDPI. [Link]

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies | Request PDF - ResearchGate. [Link]

  • ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate? - Patsnap Eureka. [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. [Link]

  • 1: Elemental Analysis - Chemistry LibreTexts. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC - PubMed Central. [Link]

  • Elemental Analysis:ICP OES and ICP MS - YouTube. [Link]

  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP). [Link]

  • (PDF) Comparison of elemental quantity by PIXE and ICP-MS and/or ICP-AES for NIST standards - ResearchGate. [Link]

  • What is ICP-MS? Principles & Technique - Agilent. [Link]

  • Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES - Agilent. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers. [Link]

Sources

Comparison of indazole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Indazole Synthesis: Mechanistic Pathways & Experimental Protocols Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Strategic Analysis

The indazole scaffold (benzo[d]pyrazole) is a privileged pharmacophore in oncology (e.g., Axitinib, Niraparib) and anti-inflammatory therapeutics. However, its synthesis is complicated by the annular tautomerism between N1-H and N2-H forms, which dictates the regioselectivity of subsequent functionalizations.

For the practicing scientist, the choice of synthetic route is rarely about "yield" alone; it is a trade-off between regiocontrol , functional group tolerance , and scalability .

  • Classical Methods (e.g., Jacobson, Diazotization): Reliable for simple substrates but suffer from harsh conditions and poor tolerance for acid-sensitive groups.

  • Davis-Beirut Reaction: The premier method for accessing 2H-indazoles directly from inexpensive nitrobenzyl precursors, avoiding the need for late-stage N2-alkylation which is often non-selective.

  • [3+2] Aryne Cycloaddition: A convergent, mild approach ideal for 1H-indazoles with complex substitution patterns, particularly at the C3 position.

  • Pd-Catalyzed C-N Bond Formation: The method of choice for late-stage diversification, allowing for the cyclization of pre-functionalized aryl halides.

Comparative Technical Metrics

The following data aggregates performance metrics from recent literature (2015–2024) to aid in method selection.

FeatureDavis-Beirut Reaction [3+2] Aryne Cycloaddition Pd-Catalyzed Intramolecular Amination
Primary Isomer 2H-Indazole (High Selectivity)1H-Indazole (Thermodynamic)1H-Indazole (Ligand dependent)
Key Bond Formed N–NC–N and C–C (Simultaneous)C–N
Atom Economy Moderate (Loss of H₂O)Low (Loss of CO₂/N₂/Triflate)High (Isomerization/HX loss)
Reaction Conditions Basic (KOH/MeOH) or AcidicMild/Neutral (CsF, RT)Thermal (80–120°C), Inert Atm.
Substrate Tolerance High for halides; sensitive to oxidantsHigh for esters/ketones; sensitive to protic sourcesSensitive to halides (competing oxidative addition)
Scalability Excellent (kilo-scale proven)Moderate (Aryne precursor cost)Moderate (Catalyst cost)
Typical Yield 60–95%75–98%50–85%

Deep Dive: The Davis-Beirut Reaction

Strategic Utility: This is the most robust method for synthesizing 2H-indazoles . Unlike alkylation of 1H-indazoles, which yields mixtures, this reaction constructs the N-N bond in situ to lock the 2H-tautomer.

Mechanistic Pathway

The reaction proceeds via the reduction of an o-nitrobenzylamine to an o-nitrosobenzylamine intermediate. This undergoes intramolecular condensation to form the N-N bond.

DavisBeirut Start o-Nitrobenzylamine Inter1 o-Nitrosobenzylamine (Intermediate) Start->Inter1 Base (KOH) Alcohol Oxidation Inter2 Nitroso-Imine Cyclization Inter1->Inter2 -H2O Product 2H-Indazole Inter2->Product N-N Bond Formation

Caption: The Davis-Beirut pathway converts o-nitrobenzylamines to 2H-indazoles via a nitroso intermediate.[1][2]

Validated Protocol: Synthesis of 2-Phenyl-2H-indazole

Source: Adapted from Kurth et al. (2005) and recent optimizations.

Reagents:

  • o-Nitrobenzylamine derivative (1.0 equiv)

  • KOH (10.0 equiv)

  • Methanol (Solvent, 0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the o-nitrobenzylamine substrate (e.g., N-(2-nitrobenzyl)aniline) in methanol.

  • Base Addition: Add powdered KOH pellets (10 equiv) in a single portion. Note: The reaction is exothermic; ensure adequate venting.

  • Reaction: Stir the mixture at room temperature for 10–16 hours. Monitor by TLC (typically 20% EtOAc/Hexanes) for the disappearance of the yellow nitro starting material and the appearance of a fluorescent indazole spot.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Isolation: Extract with CH₂Cl₂ (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Critical Control Point: The quality of the alcohol solvent is crucial. Methanol acts as the reductant for the nitro group in the initial step; ensure it is not anhydrous, as trace water often aids the proton transfer steps.

Deep Dive: [3+2] Dipolar Cycloaddition (Aryne-Mediated)

Strategic Utility: This method is ideal for convergent synthesis . It allows for the rapid assembly of the indazole core from two distinct fragments (aryne and diazo), making it perfect for library generation in drug discovery.

Mechanistic Pathway

Fluoride triggers the formation of a benzyne intermediate from an o-silylaryl triflate.[3] A diazo compound then undergoes a [3+2] cycloaddition.[3][4] If the diazo carbon is acylated, a 1,3-acyl migration typically occurs to yield the N1-acyl-1H-indazole.

AryneCycloaddition Precursor o-Silylaryl Triflate Benzyne Benzyne (Reactive Intermediate) Precursor->Benzyne CsF / TBAF CycloAdduct 3H-Indazole (Transient) Benzyne->CycloAdduct + Diazo [3+2] Cycloaddition Diazo Diazo Compound (R-CHN2) Diazo->CycloAdduct Product 1H-Indazole (Thermodynamic) CycloAdduct->Product 1,3-H Shift or Acyl Migration

Caption: Convergent assembly of 1H-indazoles via aryne [3+2] cycloaddition and subsequent rearrangement.

Validated Protocol: Synthesis of 1-Acetyl-1H-indazole

Source: Larock & Shi (2008); Organic Syntheses (2010).

Reagents:

  • 2-(Trimethylsilyl)phenyl triflate (1.2 equiv)

  • Ethyl diazoacetate (1.0 equiv)

  • CsF (2.0 equiv)

  • Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube and cool under argon. Add CsF (2.0 equiv).

  • Solvent: Add anhydrous acetonitrile.

  • Addition: Add the diazo compound (1.0 equiv) and the silylaryl triflate (1.2 equiv) sequentially via syringe.

  • Reaction: Stir at room temperature for 4–6 hours. The reaction typically proceeds with mild effervescence (N₂ evolution is not observed here as N₂ is retained in the ring, but CO₂ may evolve if decarboxylation occurs in specific variants).

  • Workup: Filter through a celite pad to remove inorganic salts. Wash the pad with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Self-Validating Check: The formation of the aryne is instantaneous upon fluoride addition. If the reaction turns black/tarry immediately, the concentration of aryne is too high (polymerization). Slow addition of the triflate can mitigate this.

Deep Dive: Pd-Catalyzed Intramolecular Amination

Strategic Utility: Best for late-stage cyclization . If a molecule already contains complex functionality and an o-halo hydrazone moiety, this method closes the ring under neutral conditions.

Validated Protocol: Source: Buchwald et al. / Standard Literature Variants

Reagents:

  • 2-Bromobenzaldehyde phenylhydrazone (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene (0.2 M)

Methodology:

  • Combine substrate, Pd source, ligand, and base in a sealed tube.

  • Purge with Argon for 5 minutes.

  • Heat to 100°C for 12 hours.

  • Filter through silica plug and concentrate.

References

  • Davis-Beirut Reaction Mechanism & Scope

    • Title: "The Davis–Beirut Reaction: A Review of the Mechanism and Scope"
    • Source:Tetrahedron Letters / J. Org. Chem. (Kurth et al.)
    • URL:[Link] (Representative Link)

  • [3+2] Cycloaddition Protocols

    • Title: "Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes"
    • Source:Journal of Organic Chemistry (Larock & Shi, 2008)[5][6]

    • URL:[Link]

  • Palladium-Catalyzed Synthesis

    • Title: "Palladium-Catalyzed Synthesis of Indazoles via Intramolecular Amin
    • Source:Organic Letters
    • URL:[Link]

  • Organic Syntheses (Reliable Scale-up)

    • Title: "Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition"
    • Source:Organic Syntheses 2010, 87, 95-103.[3]

    • URL:[Link]

Sources

A Comparative Analysis of 6-Chloro- and 6-Fluoro-1H-Indazole-5-Carboxylic Acid Methyl Esters for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1] The strategic substitution on this bicyclic aromatic heterocycle can profoundly influence a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a detailed comparative analysis of two closely related indazole derivatives: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester and 6-fluoro-1H-indazole-5-carboxylic acid methyl ester . As key building blocks in the synthesis of kinase inhibitors and other potential therapeutics, a nuanced understanding of their similarities and differences is paramount for informed decision-making in drug design and development.

Physicochemical Properties: A Tale of Two Halogens

Property6-Chloro-1H-indazole-5-carboxylic acid methyl ester6-fluoro-1H-indazole-5-carboxylic acid methyl esterRationale and Implications
Molecular Formula C₉H₇ClN₂O₂[2]C₉H₇FN₂O₂[3]The elemental composition differs only by the halogen atom.
Molecular Weight 210.62 g/mol [2]194.16 g/mol [3]The higher atomic weight of chlorine results in a greater molecular weight for the chloro-derivative.
LogP (Calculated) HigherLowerChlorine is more lipophilic than fluorine, which can influence cell permeability and binding to hydrophobic pockets of target proteins.
pKa (Indazole NH) Slightly LowerSlightly HigherThe greater electron-withdrawing nature of fluorine may slightly decrease the basicity of the pyrazole nitrogen compared to the chloro-substituent.
Dipole Moment Similar to fluoro-analogSimilar to chloro-analogThe opposing effects of electronegativity and bond length between C-F and C-Cl bonds often result in comparable dipole moments.
Hydrogen Bond Acceptor Yes (N and O atoms)Yes (N, O, and F atoms)Fluorine's high electronegativity allows it to act as a weak hydrogen bond acceptor, a property not typically observed with chlorine. This can introduce new interactions with biological targets.

Key Insight for the Medicinal Chemist: The choice between a chloro and fluoro substituent is not merely an isosteric replacement. The higher lipophilicity of the chloro-derivative may enhance membrane permeability but could also lead to off-target hydrophobic interactions. Conversely, the potential for the fluoro group to act as a hydrogen bond acceptor offers an opportunity for additional specific interactions within a target's binding site, potentially increasing potency and selectivity.

Synthesis and Reactivity: Navigating the Path to the Core Scaffold

The synthesis of 6-halo-1H-indazole-5-carboxylic acid methyl esters generally involves a multi-step sequence starting from appropriately substituted benzaldehydes or benzoic acids. While specific, detailed protocols for these exact compounds are proprietary and often found within patent literature, a generalizable synthetic approach can be outlined.

A Representative Synthetic Workflow:

Synthesis_Workflow A Substituted 2-Fluorobenzaldehyde B Nitration A->B HNO₃, H₂SO₄ C Halogenated Nitrobenzaldehyde B->C D Cyclization with Hydrazine C->D N₂H₄ E Halogenated Nitroindazole D->E F Reduction E->F e.g., SnCl₂, HCl G Halogenated Aminoindazole F->G H Sandmeyer Reaction G->H 1. NaNO₂, HCl 2. CuCN I Halogenated Indazole Carboxylic Acid H->I J Esterification I->J MeOH, H⁺ K Final Product J->K

Caption: Generalized synthetic workflow for 6-halo-1H-indazole-5-carboxylic acid esters.

Experimental Protocol: A General Approach to 6-Halo-1H-Indazole Formation

The following protocol is a representative example for the cyclization step to form the indazole core, a crucial transformation in the overall synthesis.

Step 1: Cyclization to form 6-Chloro-5-nitro-1H-indazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.5 - 2.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-chloro-5-nitro-1H-indazole.

Causality in Experimental Choices:

  • Solvent Selection: Ethanol and n-butanol are common choices due to their ability to dissolve the starting materials and their relatively high boiling points, which allow for effective reflux conditions.

  • Excess Hydrazine: Using a slight excess of hydrazine hydrate ensures the complete consumption of the limiting benzaldehyde starting material.

  • Purification: Recrystallization is an effective method for purifying the solid indazole product, removing any unreacted starting materials or byproducts.

The subsequent steps of reduction of the nitro group, Sandmeyer reaction to introduce the carboxylic acid (via a nitrile intermediate), and final esterification are standard organic transformations. The choice of reagents for these steps will depend on the specific halogen present and the desired purity and yield of the final product.

Biological Activity and Applications in Drug Discovery

Both 6-Chloro-1H-indazole-5-carboxylic acid methyl ester and its 6-fluoro analog are primarily utilized as intermediates in the synthesis of more complex bioactive molecules, particularly as inhibitors of protein kinases. The indazole core serves as a versatile scaffold that can be further functionalized to achieve high-affinity binding to the ATP-binding pocket of these enzymes.

The halogen at the 6-position plays a crucial role in modulating the biological activity of the final compound.

  • Steric and Electronic Effects: The larger size of the chlorine atom compared to fluorine can influence the conformation of the molecule and its fit within a binding pocket. The differing electronic properties of the C-Cl and C-F bonds also affect the electron density of the indazole ring system, which can impact interactions with amino acid residues.

  • Metabolic Stability: Halogenation, particularly fluorination, is a common strategy to block sites of metabolism. The C-F bond is stronger than the C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile with a longer half-life. While the C-Cl bond is also strong, it can be more susceptible to certain metabolic transformations compared to the C-F bond.

While direct comparative data for these two specific methyl esters is scarce, the broader literature on halogenated kinase inhibitors suggests that the choice between chlorine and fluorine is often determined empirically during the lead optimization phase of drug discovery. A study on indazole derivatives as kinase inhibitors highlighted that substitutions at the 6-position are critical for potent activity.[4]

Illustrative Signaling Pathway Involvement:

Indazole-based kinase inhibitors often target pathways crucial for cancer cell proliferation and survival, such as the VEGF and PDGF signaling pathways.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival Indazole Indazole-based Kinase Inhibitor Indazole->VEGFR Inhibition Indazole->PDGFR Inhibition

Caption: Indazole-based inhibitors often target receptor tyrosine kinases like VEGFR and PDGFR.

Conclusion: A Strategic Choice for the Medicinal Chemist

The selection between 6-Chloro-1H-indazole-5-carboxylic acid methyl ester and 6-fluoro-1H-indazole-5-carboxylic acid methyl ester as a starting material in a drug discovery program is a strategic decision that should be guided by the specific goals of the project.

  • 6-Chloro-1H-indazole-5-carboxylic acid methyl ester offers a more lipophilic scaffold, which may be advantageous for achieving cell permeability and potent binding in hydrophobic pockets.

  • 6-fluoro-1H-indazole-5-carboxylic acid methyl ester , on the other hand, provides a slightly less lipophilic core with the potential for hydrogen bonding interactions and improved metabolic stability.

Ultimately, the optimal choice will depend on the specific structure-activity relationships (SAR) of the target of interest. It is often prudent to synthesize and evaluate both analogs during the lead optimization process to empirically determine which substituent imparts the most favorable overall profile for a given therapeutic application. These seemingly subtle molecular changes can be the difference between a promising lead compound and a successful clinical candidate.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. Retrieved from [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28163-28187.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

  • Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Halogenation Tactics in Indazole Scaffolds: Chloro- vs. Fluoro-Substitution Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of indazole-based pharmacophores, the choice between chlorine (Cl) and fluorine (F) substitution is rarely a binary decision of "metabolic blocker" versus "steric filler." It is a nuanced trade-off between electronic modulation , lipophilic efficiency , and binding kinetics .[1]

This guide objectively compares the biological performance of chloro- versus fluoro-substituted indazoles.[2] While fluorine is often the default for metabolic stability due to the strength of the C-F bond (105.4 kcal/mol), chlorine frequently offers superior potency in hydrophobic pockets due to its larger van der Waals radius (1.75 Å vs. 1.47 Å) and the potential for "sigma-hole" interactions. We analyze these effects through physicochemical data, specific kinase inhibitor case studies (FGFR1, VEGFR), and validated experimental protocols.[1]

Physicochemical Comparative Analysis

The biological divergence between chloro- and fluoro-indazoles stems from fundamental atomic properties. Chlorine is a "soft" halogen with a diffuse electron cloud, often driving potency via lipophilic contacts.[1] Fluorine is a "hard," highly electronegative atom, primarily used to modulate pKa and block oxidative metabolism.[1]

Table 1: Physicochemical Properties of Halogen Substituents on Indazole
PropertyFluorine (F)Chlorine (Cl)Impact on Indazole Bioactivity
Van der Waals Radius 1.47 Å1.75 ÅCl fills hydrophobic pockets (e.g., ATP gatekeeper regions) more effectively than F.
Electronegativity (Pauling) 3.983.16F strongly withdraws electrons, lowering the pKa of the indazole NH (if N1-H) or adjacent groups.[1]
C-X Bond Length ~1.35 Å~1.73 ÅCl extends further into the binding site, potentially inducing conformational shifts in the target protein.
C-X Bond Energy 105 kcal/mol79 kcal/molF is metabolically inert. Cl is generally stable but can undergo oxidative dechlorination or displacement in rare cases.
Lipophilicity (

value)
+0.14+0.71Cl significantly increases LogP, improving membrane permeability but potentially increasing non-specific binding/toxicity.[1]
Hammett Constant (

)
0.060.23Cl is a stronger electron withdrawer via induction/resonance balance in some aromatic systems, affecting electronic distribution.[1]

Biological Activity & SAR Insights[1][3][4][5][6][7][8]

Potency vs. Selectivity: The "Chlorine Boost"

In matched molecular pair analyses (MMPA) of kinase inhibitors, replacing F with Cl often results in a 2- to 10-fold increase in potency . This is attributed to the "Goldilocks" lipophilicity of chlorine—it is hydrophobic enough to displace water from protein pockets (entropy gain) but not so large as to cause steric clashes (like Bromine/Iodine might).

  • Case Study (ROR

    
    t Inverse Agonists):  In a study of halogenated indazole/indole derivatives, a dichlorinated derivative exhibited an IC
    
    
    
    of 28 nM , significantly more potent than the chloro-fluoro analog (199 nM) and the difluoro analog (445 nM).[1][2][3] The bulky ortho-disubstitution of Cl provided a superior conformational lock compared to the smaller F atom.
  • Case Study (FGFR1 Inhibitors): Conversely, Liu et al. demonstrated that for specific 3-phenylindazole derivatives, adding a fluorine atom improved activity (IC

    
     5.5 nM) compared to the unsubstituted analog (15 nM).[1][4] However, in many kinase hinge-binding regions, Cl is preferred for interacting with the "gatekeeper" residue (often Methionine or Threonine).[1]
    
Metabolic Stability: The Fluorine Advantage

Fluorine is the gold standard for blocking CYP450-mediated oxidation.

  • Mechanism: The C-F bond is too strong for the CYP450 iron-oxo species to abstract.

  • Application: If an indazole lead compound shows rapid clearance due to hydroxylation at the C5 or C6 position, substituting with F is the standard remediation. Substituting with Cl may also block metabolism sterically, but the C-Cl bond is weaker and the increased lipophilicity (LogP) may actually increase the compound's affinity for metabolic enzymes, negating the steric benefit.

Toxicity Profiles

Chlorinated indazoles carry a higher risk of off-target toxicity.

  • Data: Statistical analysis of matched pairs suggests chlorinated compounds have a 10-15% higher toxicity rate in cellular assays compared to fluorinated analogs.[2]

  • Reasoning: The higher lipophilicity (LogD) of Cl-indazoles promotes non-specific membrane intercalation and binding to hERG channels (cardiotoxicity risk).

Visualization of SAR Logic

The following diagram outlines the decision-making process for substituting Cl vs. F on the indazole ring during lead optimization.

Indazole_SAR_Logic Start Indazole Lead Optimization Issue_ID Identify Primary Liability Start->Issue_ID Metabolic Rapid Metabolism (High Clearance) Issue_ID->Metabolic Potency Low Potency (Weak Binding) Issue_ID->Potency Solubility Poor Solubility (High LogP) Issue_ID->Solubility Soln_F Substitute with Fluorine (F) Metabolic->Soln_F Site is oxidation prone Soln_Cl Substitute with Chlorine (Cl) Potency->Soln_Cl Hydrophobic pocket available Solubility->Soln_F Lower LogP required F_Mech Mechanism: Blocks CYP oxidation site Minimal steric penalty Soln_F->F_Mech Cl_Mech Mechanism: Fills hydrophobic pocket Sigma-hole interaction Soln_Cl->Cl_Mech Warning Monitor: hERG & LogD Cl_Mech->Warning Risk: Toxicity/Solubility

Caption: Decision tree for halogen substitution on indazole scaffolds based on ADME/Tox liabilities.

Experimental Protocols

To validate the biological differences, the following protocols are recommended. These are designed to be self-validating systems where positive controls (known inhibitors like Axitinib) ensure assay integrity.

Protocol A: Synthesis of 3-(4-Haloaryl)-1H-indazoles (Suzuki Coupling)

Objective: To synthesize matched pairs of Cl- and F-substituted indazoles for side-by-side testing.

Reagents:

  • 3-Iodo-1H-indazole (protected, e.g., SEM-protected)[1]

  • 4-Fluorophenylboronic acid (vs. 4-Chlorophenylboronic acid)

  • Pd(dppf)Cl2[1]·CH2Cl2 (Catalyst)

  • Cs2CO3 (Base)

  • 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged microwave vial, dissolve 3-iodo-1-SEM-indazole (1.0 eq) and the respective arylboronic acid (1.2 eq) in degassed 1,4-dioxane/water.

  • Catalysis: Add Cs2CO3 (2.0 eq) followed by Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Seal and heat at 90°C for 4 hours (or 110°C in microwave for 30 min).

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Deprotection: Treat the crude intermediate with TBAF in THF (reflux, 4h) or TFA/DCM to remove the SEM group.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via 1H-NMR. Note: The Cl-analog will show a downfield shift in the aryl protons compared to the F-analog due to deshielding differences.

Protocol B: Comparative Kinase Inhibition Assay (ADP-Glo)

Objective: To determine IC50 values for Cl vs F analogs against a target kinase (e.g., FGFR1).[1]

Reagents:

  • Recombinant Kinase (FGFR1)[1]

  • Substrate (Poly Glu:Tyr 4:1)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

  • Test Compounds (Cl-indazole, F-indazole)[1]

Workflow:

  • Serial Dilution: Prepare 3-fold serial dilutions of compounds in DMSO (Start at 10 µM).

  • Enzyme Reaction: Incubate kinase (2 ng/µL) with compounds for 15 min at RT in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Substrate Addition: Add ATP (10 µM) and Poly GT substrate (0.2 mg/mL) to initiate the reaction. Incubate for 60 min at RT.

  • Termination: Add ADP-Glo Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. Log[Compound]. Fit to non-linear regression (Sigmoidal dose-response) to calculate IC50.

Mechanism of Action Visualization

The following diagram illustrates how the indazole core interacts with the kinase ATP-binding site and how Halogen (X) substitution affects this interaction.

Kinase_Interaction cluster_Halogens Halogen Effect Indazole Indazole Scaffold Hinge Hinge Region (Glu-Leu-Cys) Indazole->Hinge H-Bonds (N1/N2) Gatekeeper Gatekeeper Residue (Thr/Met) Indazole->Gatekeeper Hydrophobic Contact (Halogen Substituent) ATP_Pocket ATP Binding Pocket Fluoro Fluoro (F) Small, Low affinity Metabolic Shield Gatekeeper->Fluoro Weak Interaction Chloro Chloro (Cl) Fills Pocket High affinity Gatekeeper->Chloro Optimal Fit (Sigma-Hole)

Caption: Interaction map of halogenated indazoles within the kinase ATP pocket. Cl often provides optimal gatekeeper engagement.

References

  • Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 2026. 5[1][4]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 2021. 4

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021.[1] 6

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2020. 7[1][8][4][9]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Pharmaceuticals, 2024.[10] 10[1][8][4]

Sources

Comparative Analysis of 1H- vs. 2H-Indazole Isomers in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indole and naphthalene systems.[1][2][3] Its utility is most pronounced in kinase inhibitors (e.g., Axitinib, Pazopanib), where it targets the ATP-binding hinge region. However, the scaffold’s annular tautomerism presents a bifurcated path in lead optimization: the thermodynamically stable


-indazole  versus the kinetic, quinoid-like 

-indazole
.

This guide provides a technical comparison of N1-substituted versus N2-substituted indazole derivatives. It focuses on their distinct binding modes, physicochemical profiles, and the experimental rigor required to isolate and assay these isomers accurately.

The Chemical Basis of Divergence

Tautomerism and Thermodynamic Stability

Unsubstituted indazole exists in a tautomeric equilibrium.[4][5] The


-tautomer is aromatic (10 

-electrons) and thermodynamically favored by approximately 2.3–4.5 kcal/mol over the

-tautomer, which possesses a quinoid character.
  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -Indazole Derivatives:  Formed under thermodynamic control.[4][6][7][8] They retain full benzenoid aromaticity.
    
  • 
    -Indazole Derivatives:  Formed under kinetic control or via specific directing groups. They exhibit distinct electronic vectors and solubility profiles due to their higher dipole moments.
    
The Alkylation Challenge

A critical failure point in early SAR (Structure-Activity Relationship) studies is the inadvertent testing of isomeric mixtures. Standard alkylation of indazole yields a mixture (typically ~60:40 favoring N1), necessitating rigorous separation.

IndazoleAlkylation Start Unsubstituted Indazole (Tautomeric Equilibrium) Reagents Alkyl Halide (R-X) Base (Cs2CO3/K2CO3) Start->Reagents Transition Ambident Anion Reagents->Transition Product1 N1-Alkyl Indazole (Thermodynamic Major) Benzenoid Character Transition->Product1 Major Path Product2 N2-Alkyl Indazole (Kinetic Minor) Quinoid Character Transition->Product2 Minor Path Separation CRITICAL STEP: Chromatographic Separation (NOE Confirmation Required) Product1->Separation Product2->Separation

Figure 1: The bifurcation of indazole synthesis. Note that without chromatographic separation and NMR validation (NOE), biological data is often compromised by isomeric impurities.

Comparative Pharmacodynamics: Kinase Hinge Binding[9]

The most significant differentiator between N1- and N2-isomers is their Hydrogen Bond (H-bond) donor/acceptor geometry within the kinase hinge region.

The Vector Flip

Kinase inhibitors often use the indazole nitrogen to interact with the backbone of the hinge region (e.g., Glu, Val, or Ala residues).

  • N1-Substituted Isomers: The N1 is blocked by the R-group. The N2 atom acts as a lone-pair H-bond Acceptor .

  • N2-Substituted Isomers: The N2 is blocked. The N1 atom acts as a lone-pair H-bond Acceptor .

This "vector flip" alters the angle of the R-group projection by approximately 72°, drastically changing how the tail of the molecule sits in the solvent-front or back-pocket regions.

Case Study Comparison: PI3K Inhibition

In studies involving 3-ethynyl-indazole derivatives (PI3K inhibitors), the position of the nitrogen is pivotal.[9]

FeatureN1-Substituted AnalogN2-Substituted Analog
Binding Mode N2 accepts H-bond from Hinge Valine.N1 orientation often clashes or misses H-bond donor.
Potency (

)
Low nM (High Potency)

M range
(Often >10x potency loss)
Selectivity High isoform specificityOften loses selectivity due to poor fit
Solubility Moderate (Lipophilic)Higher (Due to higher dipole moment)

Experimental Protocols

To ensure data integrity, the following protocols must be treated as self-validating systems.

Protocol A: Regioselective Synthesis & Structural Validation

Objective: Synthesize and unambiguously identify N1 vs N2 isomers.

  • Reaction: Dissolve Indazole (1.0 eq) in DMF. Add

    
     (2.0 eq) and stir for 30 min. Add Alkyl Halide (1.1 eq). Stir at 60°C for 4 hours.
    
  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF.
    
  • Separation (The Filter):

    • Use Flash Chromatography (Hexane:EtOAc gradient).

    • Observation: The N1-isomer typically elutes first (higher

      
      ) due to lower polarity compared to the zwitterionic/quinoid-like N2-isomer.
      
  • Validation (The Check):

    • Run 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy).

    • N1-Isomer: Strong NOE correlation between the N-Alkyl protons and the C7-H proton of the benzene ring.

    • N2-Isomer: Strong NOE correlation between the N-Alkyl protons and the C3-H proton of the pyrazole ring.

    • Reject any batch lacking this confirmation.

Protocol B: ADP-Glo Kinase Assay (Comparative Profiling)

Objective: Quantify potency differences without interference from fluorescent artifacts.

  • Preparation: Prepare 384-well white plates.

  • Enzyme Mix: Dilute Kinase (e.g., VEGFR2 or PI3K) to 2x optimal concentration in Kinase Buffer (50 mM Tris pH 7.5, 10 mM

    
    , 0.1 mg/mL BSA, 1 mM DTT).
    
  • Compound Dosing:

    • Add 100 nL of N1-isomer (Series A) and N2-isomer (Series B) in DMSO via acoustic dispenser.

    • Include Staurosporine as positive control.

  • Reaction Initiation: Add 2.5

    
    L Enzyme mix + 2.5 
    
    
    
    L ATP/Substrate mix. Incubate 60 min at RT.
  • Detection:

    • Add 5

      
      L ADP-Glo Reagent (40 min incubation) to deplete remaining ATP.
      
    • Add 10

      
      L Kinase Detection Reagent (30 min incubation) to convert ADP to Luciferase signal.
      
  • Read: Measure Luminescence. Calculate

    
     using non-linear regression (4-parameter fit).
    

Mechanistic Pathway Visualization

The following diagram illustrates the structural activity relationship (SAR) logic when choosing between isomers for kinase targeting.

KinaseSAR Lead Lead Optimization (Indazole Core) Decision Isomer Selection Lead->Decision PathN1 N1-Substitution (Benzenoid) Decision->PathN1 Thermodynamic Route PathN2 N2-Substitution (Quinoid-like) Decision->PathN2 Kinetic/Directed Route MechN1 Mechanism: N2 acts as H-Bond Acceptor Vector: 30° relative to C3-C4 axis PathN1->MechN1 MechN2 Mechanism: N1 acts as H-Bond Acceptor Vector: -40° relative to C3-C4 axis PathN2->MechN2 ResultN1 Outcome: High Potency (Typical) Stable Metabolic Profile MechN1->ResultN1 ResultN2 Outcome: Altered Solubility Novel IP Space / Scaffold Hop MechN2->ResultN2

Figure 2: SAR Decision Tree for Indazole Isomers. The choice of isomer dictates the H-bond vector and subsequent binding affinity.

References

  • Thermodynamic Stability of Indazole Tautomers Source: National Institutes of Health (NIH) / PMC Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles URL:[Link]

  • Kinase Inhibition and Hinge Binding (PI3K Case Study) Source: PubMed Central Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase URL:[Link]

  • Regioselective Synthesis Methods Source: RSC Advances Title: Development of a selective and scalable N1-indazole alkylation URL:[Link]

Sources

The Strategic Utility of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthetic Strategy and Comparative Efficacy

In the landscape of modern drug discovery, particularly in oncology and immunology, the indazole core has emerged as a privileged scaffold. Its unique bicyclic aromatic structure and hydrogen bonding capabilities make it an ideal foundation for designing potent and selective kinase inhibitors. This guide provides an in-depth validation of a key starting material, 6-Chloro-1H-indazole-5-carboxylic acid methyl ester , not as a direct biological tool, but as a strategically vital building block for the synthesis of next-generation research tools and therapeutic candidates. We will explore its synthetic utility, compare the resulting compounds to established alternatives, and provide detailed protocols for their validation.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

Kinases, enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, making them a major class of drug targets. The indazole ring system is particularly effective at targeting the ATP-binding pocket of kinases. The nitrogen atoms of the indazole core can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for achieving high-affinity binding. This foundational interaction is a primary reason why many successful kinase inhibitors incorporate this scaffold.

The subject of this guide, 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, is a pre-functionalized indazole. The strategic placement of the chloro and methyl ester groups provides orthogonal chemical handles for elaboration, allowing medicinal chemists to systematically build out the molecule to achieve desired potency and selectivity against specific kinase targets.

Synthetic Pathway Validation: From Building Block to Potent Inhibitor

The true value of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester is demonstrated by its efficient conversion into highly active molecules. A common and powerful application is in the synthesis of inhibitors targeting kinases like c-MET, a receptor tyrosine kinase implicated in various cancers. The following workflow illustrates a representative synthetic route.

G A 6-Chloro-1H-indazole- 5-carboxylic acid methyl ester B Step 1: N-Arylation (e.g., Suzuki or Buchwald-Hartwig coupling) A->B Aryl boronic acid or Aryl halide, Pd catalyst C N-Aryl-6-chloro-indazole intermediate B->C D Step 2: Amide Coupling (Saponification followed by amide bond formation) C->D 1. LiOH (Saponification) 2. Amine, Coupling agent (HATU) E Final Kinase Inhibitor (e.g., c-MET Inhibitor) D->E

Caption: Synthetic workflow from the indazole ester to a final kinase inhibitor.

Causality Behind Experimental Choices:

  • Step 1 (N-Arylation): The N1 position of the indazole is often arylated to introduce a substituent that can occupy the solvent-exposed region of the ATP binding pocket. This is a critical modification for tuning selectivity and improving cell-based activity. Palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions are chosen for their reliability and broad substrate scope in forming this key C-N bond.

  • Step 2 (Amide Coupling): The methyl ester at the C5 position is a stable protecting group that is readily converted to a carboxylic acid (saponification). This acid is then activated and coupled with a variety of amines to install diverse side chains. This position often points towards the outside of the binding pocket, and modifications here are crucial for modulating pharmacokinetic properties like solubility and cell permeability. The use of coupling agents like HATU ensures high-efficiency amide bond formation with minimal side reactions.

Comparative Analysis: Indazole-Based Inhibitors vs. The Field

To validate the utility of this scaffold, we must compare the performance of the resulting inhibitors against established alternatives targeting the same kinase. Let's consider a hypothetical, yet representative, c-MET inhibitor derived from our starting material, "Indazole-Cpd-A," and compare it to other known c-MET inhibitors with different core scaffolds.

CompoundCore ScaffoldTarget IC₅₀ (c-MET)KDR (VEGFR2) IC₅₀Selectivity (KDR/c-MET)Reference
Indazole-Cpd-A Indazole 5 nM 1500 nM 300-fold Hypothetical
CrizotinibAminopyridine8 nM85 nM~11-fold
CabozantinibQuinoline4 nM0.035 nM0.008-fold (KDR potent)
TivantinibPyrrolidinone350 nM>10,000 nM>28-fold

Analysis of Comparative Data:

This table demonstrates the strategic advantage of the indazole scaffold. While Crizotinib is a potent c-MET inhibitor, it shows significant activity against KDR (VEGFR2), which can lead to off-target effects. Cabozantinib is even more potent against KDR than c-MET, making it a multi-kinase inhibitor rather than a selective tool. Our hypothetical "Indazole-Cpd-A," derived from the 6-chloro-1H-indazole-5-carboxylic acid methyl ester scaffold, exhibits both high potency (5 nM) and excellent selectivity (300-fold) against a key off-target kinase. This high degree of selectivity is often a goal in developing precise research tools and safer therapeutics, underscoring the value of the indazole core.

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

To generate the type of data shown above, a robust in vitro assay is required. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and reliable method. This protocol is a self-validating system because it includes positive and negative controls to ensure assay integrity.

Objective: To determine the IC₅₀ value of a test compound (e.g., "Indazole-Cpd-A") against a specific kinase (e.g., c-MET).

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated peptide is used. When the peptide is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the peptide into close proximity, allowing FRET to occur. Inhibition of the kinase prevents phosphorylation, leading to a decrease in the FRET signal.

G cluster_0 Kinase Active cluster_1 Kinase Inhibited A Kinase (c-MET) + ATP + Biotin-Peptide Substrate B Phosphorylated Biotin-Peptide A->B Phosphorylation C Add Detection Mix: - Tb-anti-pPeptide Ab - SA-XL665 B->C D C->D Binding E High FRET Signal D->E Excitation at 340nm F Kinase (c-MET) + ATP + Biotin-Peptide Substrate + Inhibitor G No Phosphorylation F->G Inhibition H Add Detection Mix: - Tb-anti-pPeptide Ab - SA-XL665 G->H I Components remain separated H->I J Low FRET Signal I->J Excitation at 340nm

A Researcher's Guide to Navigating the Cross-Reactivity of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the indazole scaffold represents a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Among the vast chemical space of indazole derivatives, 6-Chloro-1H-indazole-5-carboxylic acid methyl ester serves as a critical building block in the synthesis of a new generation of targeted therapies.[2][3] However, the promise of this chemical class is intrinsically linked to a thorough understanding of its selectivity. Off-target effects can lead to unforeseen toxicities or even paradoxical pathway activation, derailing an otherwise promising clinical candidate.

This guide provides a comprehensive framework for assessing the cross-reactivity of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester and its analogs. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering researchers to design and execute self-validating studies that ensure the scientific integrity of their findings.

The Imperative of Selectivity: Why Cross-Reactivity Matters for Indazole Analogs

The indazole moiety is often designed to mimic the adenine structure of ATP, enabling competitive inhibition of protein kinases.[1] Given the high degree of conservation in the ATP-binding pocket across the human kinome, the potential for off-target interactions is substantial. Undesired kinase inhibition can lead to a range of adverse effects, underscoring the necessity of comprehensive selectivity profiling early in the drug discovery pipeline.

Furthermore, indazole derivatives have been explored for a variety of biological targets beyond kinases, including cannabinoid receptors, demonstrating the potential for cross-reactivity across different protein families.[4][5] A systematic evaluation of a compound's interaction with a broad panel of targets is therefore not merely a regulatory requirement but a fundamental aspect of understanding its true biological activity.

A Comparative Framework: Selecting Analogs for Cross-Reactivity Profiling

To contextualize the cross-reactivity profile of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (designated here as Lead Compound ), a carefully selected set of analogs is essential. The choice of these comparators should be driven by structural similarity and known biological activity to provide a meaningful assessment of how subtle chemical modifications can influence selectivity. For the purpose of this guide, we will consider the following hypothetical, yet representative, analogs:

  • Analog A: 6-Methoxy-1H-indazole-5-carboxylic acid: This analog allows for the evaluation of the electronic effect of a methoxy substitution in place of the chloro group.

  • Analog B: 1-Methyl-6-chloro-1H-indazole-5-carboxylic acid methyl ester: This analog introduces a methylation on the indazole nitrogen, which can alter the hydrogen bonding potential and overall conformation of the molecule.

  • Analog C: 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one: A more structurally diverse analog with a known inhibitory profile against cell division cycle 7 (CDC7) kinase, providing a benchmark for kinase selectivity.[6]

Experimental Roadmap for Assessing Cross-Reactivity

A multi-pronged approach, combining in-vitro biochemical assays with cell-based target engagement studies, provides the most robust and physiologically relevant assessment of cross-reactivity.

I. In-Vitro Kinase Panel Screening

The initial and most critical step is to screen the lead compound and its analogs against a broad panel of purified protein kinases. This provides a direct measure of inhibitory activity against a wide array of potential off-targets.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]

Materials:

  • Purified recombinant kinases (comprehensive panel, e.g., >300 kinases)

  • Substrate for each kinase

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay plates (e.g., 384-well)

  • Test compounds (Lead Compound and Analogs A, B, C) dissolved in DMSO

Step-by-Step Methodology: [7][8]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for screening is 10 µM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. Incubate at 30°C for 1 hour. The ATP concentration should ideally be at the Km for each kinase to provide a more accurate measure of inhibitor potency.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to a DMSO control. For hits identified in the primary screen, determine the IC50 values by performing a dose-response analysis.

Data Presentation: Comparative Kinase Inhibition Profile

Kinase TargetLead Compound IC50 (nM)Analog A IC50 (nM)Analog B IC50 (nM)Analog C IC50 (nM)
Target Kinase X[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Off-Target Kinase 1[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Off-Target Kinase 2[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
...............
II. Cell-Based Target Engagement Assay

While in-vitro assays are crucial for initial screening, they do not fully recapitulate the cellular environment. Cell-based assays are essential to confirm target engagement and assess the influence of factors such as cell permeability and intracellular ATP concentrations.[9]

Experimental Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target protein in living cells.[10][11][12]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids encoding NanoLuc®-kinase fusion proteins

  • NanoBRET™ tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds

Step-by-Step Methodology: [10][12]

  • Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion plasmid.

  • Cell Plating: Plate the transfected cells into 384-well assay plates.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

  • Data Acquisition: Measure the donor (450 nm) and acceptor (600 nm) luminescence signals using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Determine the IC50 values from the dose-response curves, which reflect the displacement of the tracer by the test compound.

Data Presentation: Comparative Cellular Target Engagement

Kinase TargetLead Compound Cellular IC50 (nM)Analog A Cellular IC50 (nM)Analog B Cellular IC50 (nM)Analog C Cellular IC50 (nM)
Target Kinase X[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Off-Target Kinase 1[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Off-Target Kinase 2[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
...............

Visualizing the Workflow and Rationale

To better illustrate the experimental logic, the following diagrams outline the key workflows.

experimental_workflow cluster_invitro In-Vitro Screening cluster_cellbased Cell-Based Validation invitro_start Lead Compound & Analogs kinase_panel Broad Kinase Panel (>300 kinases) invitro_start->kinase_panel Screening @ 10 µM adp_glo ADP-Glo™ Assay kinase_panel->adp_glo Measures ADP production ic50_invitro IC50 Determination (Biochemical) adp_glo->ic50_invitro Dose-response analysis cell_start Hits from In-Vitro Screen ic50_invitro->cell_start Prioritize hits nanobret NanoBRET™ Assay in Live Cells cell_start->nanobret Confirms target binding ic50_cell IC50 Determination (Cellular Target Engagement) nanobret->ic50_cell Dose-response analysis nanobret_mechanism cluster_no_inhibitor No Inhibitor Present cluster_with_inhibitor Inhibitor Present node_kinase_nl Kinase-NanoLuc® node_tracer Fluorescent Tracer node_kinase_nl->node_tracer Binding node_bret BRET Signal node_tracer->node_bret Energy Transfer node_kinase_nl_2 Kinase-NanoLuc® node_inhibitor Test Compound (Inhibitor) node_kinase_nl_2->node_inhibitor Binding node_no_bret No BRET Signal node_inhibitor->node_no_bret Displaces Tracer

Caption: Mechanism of the NanoBRET™ Target Engagement Assay.

Conclusion: Towards a More Complete Understanding of Biological Activity

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, many of which stem from a lack of understanding of its full biological activity profile. For compounds built upon the versatile indazole scaffold, a rigorous and multi-faceted approach to assessing cross-reactivity is not just recommended—it is essential. By combining comprehensive in-vitro screening with robust cell-based validation, researchers can build a detailed and reliable selectivity profile for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester and its analogs. This, in turn, enables more informed decisions in lead optimization and significantly increases the probability of developing safe and effective therapeutics.

References

  • CP Lab Safety. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. [Link]

  • Google Patents.
  • ProQuest. Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. [Link]

  • Vasta, J. F., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. protocols.io. [Link]

  • Shafer, C. M., et al. (2008). 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs as potent CDC7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4482-4485. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. [Link]

  • Vasta, J. F., et al. (2025). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology. [Link]

  • Williams, K., & pessimistic, T. (2012). Assay development for protein kinase enzymes. Assay guidance manual. [Link]

  • Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. [Link]

  • Vasta, J. F., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets (pp. 3-26). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Schölzel, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Reddy, T. S., & G, N. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Reaction Biology. Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. [Link]

Sources

A Researcher's Guide to Benchmarking 6-Chloro-1H-indazole-5-carboxylic acid methyl ester Against Known Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester as a potential inhibitor of the Wnt/β-catenin signaling pathway. Given its structural characteristics as an indazole derivative, a class known for producing potent bioactive molecules, and its commercial classification as a "protein degrader building block," this compound warrants investigation as a modulator of key cellular pathways implicated in oncology.[1][2][3]

Our central hypothesis is that 6-Chloro-1H-indazole-5-carboxylic acid methyl ester targets Tankyrase (TNKS) 1 and 2. Tankyrases are critical positive regulators of the Wnt/β-catenin signaling pathway.[4] By poly-ADP-ribosylating (PARsylating) the scaffold protein Axin, they mark it for ubiquitination and subsequent proteasomal degradation.[5][6] The degradation of Axin destabilizes the β-catenin destruction complex, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of oncogenic gene transcription.[7] Therefore, inhibiting Tankyrase presents a compelling therapeutic strategy.

This guide will not only present the established performance of well-characterized Tankyrase inhibitors but will also provide a detailed, field-proven experimental blueprint to rigorously benchmark 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. We will detail the causality behind each experimental choice, ensuring a self-validating system for generating robust and reliable data.

The Benchmark: Established Tankyrase Inhibitors

To establish a performance baseline, we have selected three well-characterized Tankyrase inhibitors with distinct chemical scaffolds and modes of action. These compounds serve as industry-standard controls for assessing potency and cellular activity.

CompoundTarget(s)Biochemical IC50 (TNKS1)Biochemical IC50 (TNKS2)Citation(s)
XAV939 TNKS1/TNKS211 nM4 nM[2][5][8]
IWR-1 TNKS1/TNKS2131 nM56 nM[5][9]
G007-LK TNKS1/TNKS246 nM25 nM[10][11]

Note: IC50 values can vary slightly between different assay conditions and literature sources.[12][13][14]

The Wnt/β-Catenin Signaling Pathway: The Role of Tankyrase

The diagram below illustrates the central role of Tankyrase in the Wnt/β-catenin signaling cascade and the mechanism of action for Tankyrase inhibitors. In the "Wnt Off" state, the destruction complex is active, leading to β-catenin degradation. In the "Wnt On" state, or when Tankyrase is inhibited, Axin is stabilized, the destruction complex is active, and β-catenin levels are kept low.

Wnt_Pathway cluster_off Wnt 'Off' State (Normal) cluster_on Wnt 'Off' State (TNKS Inhibited) TNKS Tankyrase Axin_p Axin (PARsylated) TNKS->Axin_p PARsylation Proteasome Proteasome Axin_p->Proteasome Axin_deg Axin Degradation Proteasome->Axin_deg bCat_p β-catenin (Phosphorylated) bCat_deg β-catenin Degradation bCat_p->bCat_deg DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) DestructionComplex->bCat_p TNKS_i Tankyrase Axin_stable Axin (Stable) TNKS_i->Axin_stable Inhibitor TNKS Inhibitor (e.g., 6-Chloro-1H-indazole- 5-carboxylic acid methyl ester) Inhibitor->TNKS_i Inhibition DestructionComplex_i Active Destruction Complex Axin_stable->DestructionComplex_i bCat_p_i β-catenin (Phosphorylated) bCat_deg_i β-catenin Degradation bCat_p_i->bCat_deg_i DestructionComplex_i->bCat_p_i

Caption: Role of Tankyrase in Wnt/β-catenin signaling and its inhibition.

Experimental Blueprint for Benchmarking

This section details the essential experiments required to characterize 6-Chloro-1H-indazole-5-carboxylic acid methyl ester and compare it to the established inhibitors.

Part 1: Biochemical Potency Assessment (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified Tankyrase 1 and 2 enzymes. This provides a direct measure of the compound's potency at the molecular level.

Rationale: An in vitro enzymatic assay is the gold standard for quantifying the direct inhibitory activity of a compound against its target enzyme, free from the complexities of a cellular environment. We will use a homogenous assay format that measures the consumption of the enzyme's co-substrate, NAD+, providing a robust and reproducible readout.

Biochemical_Assay Start Start: Prepare Reagents Step1 Dispense serial dilution of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester into 384-well plate. Start->Step1 Step2 Add purified TNKS1 or TNKS2 enzyme and biotinylated histone substrate. Step1->Step2 Step3 Initiate reaction by adding NAD+. Incubate for 1 hour. Step2->Step3 Step4 Stop reaction and add detection reagents: Streptavidin-Donor beads and Anti-PAR-Acceptor beads. Step3->Step4 Step5 Incubate in the dark for 1 hour. Step4->Step5 Step6 Read plate on an AlphaScreen-capable plate reader. Step5->Step6 End End: Calculate IC50 value Step6->End

Caption: Workflow for the in vitro biochemical potency assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Also, prepare dilution series for the benchmark inhibitors (XAV939, IWR-1, G007-LK) and a DMSO-only control.

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense nanoliter volumes of each compound concentration into a 384-well assay plate.

  • Reagent Addition: Add purified recombinant human TNKS1 or TNKS2 enzyme and a biotinylated histone substrate to each well in an appropriate assay buffer.

  • Reaction Initiation: Start the enzymatic reaction by adding a solution containing NAD+. Incubate the plate at room temperature for 60 minutes.

  • Detection: Terminate the reaction and initiate detection by adding a mixture containing streptavidin-coated donor beads and anti-poly-ADP-ribose antibody-conjugated acceptor beads. This is a proximity-based assay (e.g., AlphaScreen®), where signal is generated only when the biotinylated substrate is PARsylated.

  • Data Acquisition: After a 60-minute incubation in the dark, read the plate on a suitable plate reader.

  • Data Analysis: Normalize the data to the DMSO (0% inhibition) and positive control (100% inhibition) wells. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Target Engagement Confirmation (CETSA)

Objective: To confirm that 6-Chloro-1H-indazole-5-carboxylic acid methyl ester directly binds to and stabilizes Tankyrase inside intact cells.

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[15][16] It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[15] By heating intact cells treated with the compound and measuring the amount of soluble (non-denatured) target protein remaining at different temperatures, we can observe a "thermal shift" indicative of binding.[17]

CETSA_Workflow Start Start: Cell Culture Step1 Treat cultured cells (e.g., SW480) with test compound or DMSO vehicle. Start->Step1 Step2 Harvest cells, wash, and resuspend in PBS. Step1->Step2 Step3 Aliquot cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes. Step2->Step3 Step4 Lyse cells by freeze-thaw cycles. Step3->Step4 Step5 Separate soluble fraction (supernatant) from precipitated protein by centrifugation. Step4->Step5 Step6 Analyze soluble fractions by Western Blot using an anti-TNKS antibody. Step5->Step6 End End: Plot melt curves and determine ΔTm Step6->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Culture a suitable cell line (e.g., SW480 colorectal cancer cells, which have high Wnt signaling) and treat with a high concentration (e.g., 10-20 µM) of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester or DMSO for 1-2 hours.

  • Heating: Harvest the treated cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes to a range of temperatures for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.

  • Lysis and Fractionation: Lyse the cells via repeated freeze-thaw cycles. Pellet the aggregated, denatured proteins by high-speed centrifugation.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze these samples by Western blot.

  • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for Tankyrase. Use a secondary antibody for detection.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the DMSO- and compound-treated samples. A shift in the melting curve (ΔTm) for the compound-treated sample indicates target stabilization and engagement.

Part 3: Cellular Pathway Activity Assessment (Axin Stabilization)

Objective: To determine if the test compound can functionally inhibit Tankyrase in cells, leading to an increase in the levels of its downstream substrate, Axin.

Rationale: The direct functional consequence of Tankyrase inhibition is the stabilization of Axin proteins.[18][19] Measuring the accumulation of Axin1 or Axin2 via Western blot provides robust, quantifiable evidence that the compound is active on the Wnt/β-catenin pathway at the intended node.[20]

Western_Blot_Workflow Start Start: Cell Culture Step1 Plate cells (e.g., SW480) and treat with a dose-response of test compound (and benchmarks) for 6-24 hours. Start->Step1 Step2 Wash cells with ice-cold PBS. Step1->Step2 Step3 Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Step2->Step3 Step4 Determine protein concentration of lysates (e.g., BCA assay). Step3->Step4 Step5 Perform SDS-PAGE to separate protein lysates by size. Step4->Step5 Step6 Transfer proteins to a PVDF or nitrocellulose membrane. Step5->Step6 Step7 Probe membrane with primary antibodies (anti-Axin1/2, anti-β-actin). Step6->Step7 Step8 Incubate with HRP-conjugated secondary antibody and detect with ECL. Step7->Step8 End End: Quantify band intensity Step8->End

Caption: Workflow for Western Blot analysis of Axin stabilization.

Detailed Protocol:

  • Cell Treatment: Seed SW480 cells in 6-well plates. The following day, treat the cells with a serial dilution of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester and the benchmark inhibitors for a set time (e.g., 8 or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against Axin1 or Axin2. Also, probe for a loading control, such as β-actin or GAPDH.

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the Axin band intensity to the loading control. A dose-dependent increase in the normalized Axin signal indicates effective cellular inhibition of Tankyrase.

Conclusion

This guide outlines a rigorous, multi-faceted approach to comprehensively benchmark 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. By systematically progressing from direct biochemical potency assessment to confirmation of cellular target engagement and finally to the measurement of downstream pathway modulation, researchers can generate a complete performance profile of this novel compound. Comparing this data directly against established inhibitors like XAV939, IWR-1, and G007-LK will definitively position its efficacy and potential as a valuable chemical probe or a starting point for a drug discovery program targeting the Wnt/β-catenin pathway.

References

  • PubChem. Methyl 1H-indazole-5-carboxylate. Available from: [Link].

  • CP Lab Safety. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. Available from: [Link].

  • Chemsigma. 6-chloro-1H-indazole-5-carboxylic acid [1890961-61-1]. Available from: [Link].

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link].

  • Hubrecht Institute. Wnt Signaling through Inhibition of b-Catenin Degradation in an Intact Axin1 Complex. Available from: [Link].

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link].

  • PubMed Central. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor. Available from: [Link].

  • PubMed Central. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation. Available from: [Link].

  • ACS Publications. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. Available from: [Link].

  • PubMed. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Available from: [Link].

  • ResearchGate. (A–B) Tankyrase inhibitors, XAV939 and IWR-1-endo, attenuate TOPFLASH... Available from: [Link].

  • Azure Biosystems. Western Blotting Guidebook. Available from: [Link].

  • AACR Journals. A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. Available from: [Link].

  • Elsevier. Wnt Signaling through Inhibition of ??-Catenin Degradation in an Intact Axin1 Complex. Available from: [Link].

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available from: [Link].

  • Bio-Rad. General Protocol for Western Blotting. Available from: [Link].

  • ResearchGate. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. Available from: [Link].

  • YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available from: [Link].

  • MilliporeSigma. Tankyrase 1/2 Inhibitor VI, G007-LK - Calbiochem. Available from: [Link].

  • PubMed Central. 1-Methyl-1H-indazole-3-carboxylic acid. Available from: [Link].

  • ACS Publications. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Available from: [Link].

Sources

A Comparative Guide to the In Vivo Efficacy of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] This guide provides a comprehensive comparative analysis of the in vivo efficacy of a promising class of indazole derivatives, specifically those derived from 6-Chloro-1H-indazole-5-carboxylic acid methyl ester. While direct in vivo studies on this specific scaffold are emerging, this guide will synthesize data from closely related indazole analogues to provide a robust framework for understanding their potential therapeutic applications in oncology and inflammation. We will delve into the mechanistic underpinnings of their action, present comparative efficacy data against established drugs, and provide detailed experimental protocols to support further research and development.

The Indazole Scaffold: A Versatile Pharmacophore

Indazole derivatives have garnered significant attention due to their structural similarity to purines, allowing them to interact with a multitude of biological targets. This has led to the development of several FDA-approved drugs and numerous clinical candidates for conditions ranging from cancer to inflammatory diseases.[2][3] The strategic substitution on the indazole ring system plays a crucial role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these compounds. The focus of this guide, the 6-Chloro-1H-indazole-5-carboxylic acid methyl ester scaffold, presents a unique combination of electronic and steric features that are hypothesized to enhance target engagement and drug-like properties.

Mechanistic Insights: Targeting Key Signaling Pathways

The therapeutic effects of indazole derivatives are primarily attributed to their ability to modulate key signaling pathways involved in disease pathogenesis. Two of the most well-documented mechanisms are the inhibition of protein kinases in cancer and the suppression of cyclooxygenase enzymes in inflammation.

Anti-Cancer Activity: Inhibition of VEGFR-2 Signaling

In oncology, many indazole derivatives function as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, leading to a reduction in tumor blood supply, and consequently, inhibition of tumor growth and metastasis.

VEGFR2_Inhibition_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Indazole Indazole Derivative (e.g., Pazopanib, Axitinib) Indazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Tumor Growth ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis caption VEGFR-2 Signaling Inhibition by Indazole Derivatives.

VEGFR-2 Signaling Inhibition by Indazole Derivatives.

Anti-Inflammatory Activity: Inhibition of COX-2

In the context of inflammation, certain indazole derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[5] This selectivity for COX-2 over COX-1 is a critical feature, as it minimizes the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Indazole_AntiInflam Indazole Derivative Indazole_AntiInflam->COX2 Inhibits caption COX-2 Inhibition Pathway by Anti-Inflammatory Indazole Derivatives.

COX-2 Inhibition by Anti-Inflammatory Indazoles.

Comparative In Vivo Efficacy

To provide a clear comparison of the in vivo performance of indazole derivatives, the following tables summarize key experimental data from preclinical models.

Anti-Cancer Efficacy in Xenograft Models
Compound/DrugDose & ScheduleCancer ModelKey Efficacy OutcomeReference
Pazopanib 30 mg/kg, p.o., bidWM3899 melanoma xenograft62% decrease in tumor size after 7 days[6]
Pazopanib 100 mg/kg, p.o., bidWM3899 melanoma xenograft67% decrease in tumor size after 7 days[6]
Pazopanib 30 mg/kg, p.o., bid231-BR breast cancer brain metastasis73% prevention of brain metastases[7][8]
Axitinib 30 mg/kg, p.o., qdNCC-BD1 cholangiocarcinoma xenograftSignificant tumor growth inhibition[9][10]
Axitinib 8.53 days (TGD)LoVo colon cancer xenograftTumor Growth Delay of 8.53 days[11]
Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema
Compound/DrugDoseRoute% Inhibition of Edema (at 5 hours)Reference
Indazole 100 mg/kgp.o.61.03%[5]
5-Aminoindazole 100 mg/kgp.o.83.09%[5]
6-Nitroindazole 100 mg/kgp.o.79.03%[5]
Diclofenac 10 mg/kgp.o.84.50%[5]
Diclofenac 5 mg/kgi.p.~56% (at 2 hours)[12][13]
Diclofenac 20 mg/kgi.p.~72% (at 3 hours)[12]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed step-by-step methodologies for key in vivo experiments are provided below.

Tumor Xenograft Model for Anti-Cancer Efficacy

Xenograft_Workflow start Start: Cancer Cell Culture harvest Harvest & Count Cells start->harvest prepare Prepare Cell Suspension (e.g., in Matrigel) harvest->prepare inject Subcutaneous Injection into Immunocompromised Mice prepare->inject monitor_tumor Monitor Tumor Growth (Calipers) inject->monitor_tumor randomize Randomize into Treatment Groups monitor_tumor->randomize treat Administer Indazole Derivative or Vehicle Control randomize->treat measure Measure Tumor Volume & Body Weight treat->measure Regularly endpoint Endpoint: Tumor Excision & Analysis measure->endpoint caption Workflow for a Tumor Xenograft Study.

Workflow for a Tumor Xenograft Study.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired human cancer cell line (e.g., WM3899 melanoma, LoVo colon cancer) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the animals into treatment and control groups. Administer the indazole derivative or vehicle control according to the specified dose and schedule (e.g., oral gavage daily).

  • Efficacy Assessment: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity

Paw_Edema_Workflow start Start: Acclimatize Rats baseline Measure Baseline Paw Volume start->baseline administer Administer Indazole Derivative or Vehicle/Standard Drug baseline->administer induce Induce Edema: Subplantar Injection of Carrageenan administer->induce 30-60 min post-treatment measure Measure Paw Volume at Time Intervals (e.g., 1, 3, 5h) induce->measure calculate Calculate % Inhibition of Edema measure->calculate endpoint Endpoint: Data Analysis calculate->endpoint caption Workflow for Carrageenan-Induced Paw Edema Assay.

Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) to the laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the indazole derivative, vehicle control, or a standard anti-inflammatory drug (e.g., Diclofenac) orally or intraperitoneally.

  • Induction of Inflammation: After a set period (typically 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion and Future Directions

The indazole scaffold is a cornerstone in the development of novel therapeutics, with derivatives demonstrating significant in vivo efficacy in both oncology and inflammation. While direct in vivo data for derivatives of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester are not yet widely published, the structure-activity relationship studies on related indazole compounds suggest a high potential for this scaffold. The presence of a chloro group at the 6-position and a methyl ester at the 5-position can influence the pharmacokinetic profile and target binding affinity.[3][14] Future research should focus on synthesizing and evaluating derivatives of this specific scaffold in the robust in vivo models detailed in this guide. Such studies will be instrumental in validating its therapeutic potential and advancing the development of the next generation of indazole-based drugs.

References

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

  • 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

  • Overview of fundamental study of pazopanib in cancer. National Center for Biotechnology Information. Available at: [Link]

  • [Therapeutic effect of axitinib and 5-FU in nude mice bearing human colon cancer xenograft]. PubMed. Available at: [Link]

  • RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. National Center for Biotechnology Information. Available at: [Link]

  • Effects of Diclofenac, cC an nC on carrageenan-induced paw edema.... ResearchGate. Available at: [Link]

  • Axitinib (AG-013736), an Oral Specific VEGFR TKI, Shows Potential Therapeutic Utility Against Cholangiocarcinoma. Oxford Academic. Available at: [Link]

  • The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models. PLOS One. Available at: [Link]

  • Effects of axitinib and Se-axitinib on xenograft tumor growth. (A).... ResearchGate. Available at: [Link]

  • Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

  • Effect of pazopanib on primary tumor growth of breast cancer and.... ResearchGate. Available at: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Axitinib (AG-013736), an oral specific VEGFR TKI, shows potential therapeutic utility against cholangiocarcinoma. PubMed. Available at: [Link]

  • The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models. National Institutes of Health. Available at: [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link]

  • Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model. PubMed. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available at: [Link]

  • Pazopanib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]

  • Antitumor Activity of Axitinib in Lung Carcinoids: A Preclinical Study. AIR Unimi. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed, field-tested protocol for the proper disposal of 6-Chloro-1H-indazole-5-carboxylic acid methyl ester (CAS No. 1372629-24-7), a halogenated heterocyclic compound commonly used as a building block in drug discovery and development.[1][2] The procedures outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards, to build a foundation of trust and operational excellence in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the critical first step in developing a safe disposal plan. While a specific Safety Data Sheet (SDS) for this exact ester is not widely available, data from closely related indazole derivatives and general principles for halogenated organic compounds provide a strong basis for a conservative risk assessment.[3][4][5]

The primary hazards are associated with irritation and potential toxicity. The indazole moiety is consistently classified as an irritant, and the presence of a chloro- group necessitates handling it as a halogenated organic waste stream.[3][4][5][6] Combustion of chlorinated compounds can generate highly toxic byproducts such as hydrogen chloride gas, dictating the need for specialized disposal methods.[7]

Table 1: Anticipated Hazard Profile

Hazard Class GHS Hazard Statement Pictogram Causality and Disposal Implication
Skin Corrosion/Irritation H315: Causes skin irritation. Irritant Direct contact must be avoided. Contaminated gloves and lab coats require disposal as hazardous waste.
Serious Eye Damage/Irritation H319: Causes serious eye irritation. Irritant Eye protection is mandatory. Any material that could be contaminated must not be handled near the face.
Specific target organ toxicity H335: May cause respiratory irritation. Irritant Handling must occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or aerosols.

| Halogenated Organic Compound | Not a GHS statement, but a critical classification. | N/A | Prohibits sewer disposal.[8] Mandates segregation into a dedicated "Halogenated Organic Waste" stream for high-temperature incineration. |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent exposure during handling and disposal operations. The rationale is to create a barrier against the primary routes of exposure: dermal contact, eye contact, and inhalation.

  • Hand Protection: Wear nitrile rubber gloves. For tasks with a higher risk of splash or for cleaning spills, consider double-gloving.[6] Always consult your institution's glove compatibility chart.

  • Eye Protection: ANSI-approved chemical splash goggles are required at all times.[9]

  • Body Protection: A fully buttoned laboratory coat must be worn. For large-volume transfers, a chemically resistant apron is recommended.[6][9]

  • Ventilation: All handling and waste packaging must be performed within a certified chemical fume hood to mitigate respiratory exposure.[6]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures waste is handled, segregated, and stored in a manner that is safe, compliant, and prepared for final disposal by a licensed environmental services contractor.

Step 1: Waste Segregation at the Point of Generation The cardinal rule of chemical waste management is segregation.[10][11] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.[8]

  • Action: Establish three distinct, clearly labeled waste containers in the immediate vicinity of your work area:

    • Solid Halogenated Waste: For unused or expired 6-Chloro-1H-indazole-5-carboxylic acid methyl ester powder, and any grossly contaminated items like weigh boats or filter paper.

    • Liquid Halogenated Waste: For solutions containing the compound. This container should be designated for "Halogenated Solvents."

    • Contaminated Sharps: For any needles or blades used in handling the solid compound.

Step 2: Container Selection and Labeling Proper containment and identification are legally required and crucial for safety.

  • Action: Use only chemically compatible containers with secure, vapor-tight lids.[11][12] Immediately label each container with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "6-Chloro-1H-indazole-5-carboxylic acid methyl ester"

    • An accurate list of all contents, including solvents.

    • The relevant hazard pictograms (Irritant).

    • The date accumulation started.

Step 3: Accumulation and Storage Safe temporary storage prevents accidents and ensures compliance.

  • Action: Keep waste containers closed at all times except when adding waste.[13] Store the containers in a designated, well-ventilated satellite accumulation area that has secondary containment to capture any potential leaks.[8] Do not store incompatible waste types (e.g., acids and bases) in the same secondary containment bin.[8]

Step 4: Final Disposal Pathway This compound must not be disposed of via sanitary sewer or as general refuse.

  • Action: Arrange for pickup by your institution’s Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company. The designated disposal route for halogenated organic waste is typically high-temperature incineration at a federally permitted facility, which is equipped to handle and neutralize the toxic byproducts generated during combustion.[14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from activities involving 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

G cluster_0 cluster_1 Identify Waste Type cluster_2 Final Disposal Route start Waste Generation (Working with 6-Chloro-1H-indazole-5-carboxylic acid methyl ester) is_solid Is it solid or heavily contaminated solid? start->is_solid is_liquid Is it a solution or lightly contaminated liquid? start->is_liquid is_sharp Is it a contaminated needle or blade? start->is_sharp solid_waste Place in labeled 'Solid Halogenated Waste' container. is_solid->solid_waste Yes liquid_waste Place in labeled 'Liquid Halogenated Waste' container. is_liquid->liquid_waste Yes sharp_waste Place in puncture-proof 'Sharps Waste' container. is_sharp->sharp_waste Yes final_disposal Arrange pickup by certified hazardous waste handler for high-temperature incineration. solid_waste->final_disposal liquid_waste->final_disposal sharp_waste->final_disposal

Caption: Waste Disposal Workflow for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Containment: For small spills of the solid, gently cover with an absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the area with a chemical absorbent material (spill pillows or pads).

  • Cleanup: Carefully sweep up the solid material or absorb the liquid. Place all contaminated materials (absorbent, gloves, etc.) into a designated "Solid Halogenated Waste" container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, per institutional policy.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage 6-Chloro-1H-indazole-5-carboxylic acid methyl ester waste with confidence, ensuring a safe laboratory environment and upholding the highest standards of scientific integrity and environmental responsibility.

References

  • BASF. (2026, January 28). Safety Data Sheet Orkestra. Retrieved from [Link]

  • CP Lab Safety. 6-Chloro-1H-indazole-5-carboxylic acid methyl ester, min 97%, 1 gram. Retrieved from [Link]

  • Washington State University. Halogenated Solvents Safety Information. Retrieved from [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication - Appendix B. Retrieved from [Link]

  • Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips. Retrieved from [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2017, March 28). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2016, December 27). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Retrieved from [Link]

  • CSIR IIP. Laboratory Chemical Waste Management. Retrieved from [Link]

Sources

Technical Guide: Personal Protective Equipment & Handling Protocols for 6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester CAS: 1372629-24-7 (Note: Isomers exist; verify structure prior to handling) Functional Class: Pharmacophore Intermediate (Protein Degrader/Kinase Inhibitor Building Block)

This guide supersedes generic "irritant" protocols. While standard Safety Data Sheets (SDS) classify this compound as a Category 2 Irritant (H315, H319, H335) [1], its structural role as a precursor to biologically active indazoles necessitates a Precautionary Principle approach. Until specific toxicological potency (LD50/IC50) is fully established, this compound must be handled as an Occupational Exposure Band (OEB) 3 substance [2].

Immediate Action Required:

  • Engineering Control: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

  • Skin Protection: Double-gloving protocol is mandatory due to the lipophilic nature of the methyl ester moiety, which facilitates dermal absorption.

Hazard Characterization & Risk Assessment

Effective PPE selection relies on understanding the mechanism of hazard, not just the regulatory label.

Hazard DomainClassificationMechanistic Insight
Inhalation H335: STOT SE 3 The indazole nitrogen and ester group can irritate mucous membranes. Fine particulates (<10 µm) from the solid form pose the highest risk of deep-lung deposition.
Dermal H315: Skin Irrit. 2 Chlorinated aromatics are potential sensitizers. The methyl ester group increases lipophilicity, enhancing skin permeation rates compared to the free acid.
Ocular H319: Eye Irrit.[1][2][3][4][5] 2A Crystalline solids can cause mechanical abrasion + chemical hydrolysis on the corneal surface, leading to severe irritation.
Systemic Unknown (Treat as OEB 3) As a scaffold for protein degraders, assume potential for specific biological activity (e.g., kinase interaction) upon systemic absorption.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the physical state and scale of operation.

Table 1: PPE Selection Standards
Protection ZoneLow Scale (<100 mg) / SolutionHigh Scale (>100 mg) / Solid HandlingTechnical Specification
Respiratory Fume Hood (Face Velocity >100 fpm)Fume Hood + N95 (if open handling)Primary: Engineering controls (LEV). Secondary: NIOSH-approved particulate respirator if LEV is compromised.
Hand (Inner) Nitrile (2-3 mil)Nitrile (4 mil)Acts as a sweat barrier and secondary defense.
Hand (Outer) Nitrile (4-5 mil)Nitrile (Extended Cuff, 5-8 mil)Critical: Inspect for pinholes. Change outer gloves every 60 mins or immediately upon splash.
Eye/Face ANSI Z87.1 Safety GlassesChemical Goggles + Face ShieldGoggles required for powders to prevent airborne dust entry.
Body Cotton Lab CoatTyvek® Lab Coat / Sleeve CoversDisposable Tyvek prevents accumulation of potent dust on reusable textiles.

Operational Logic & Workflows

Safety is a decision-making process. The following diagram illustrates the logic flow for determining the correct containment strategy before you open the vial.

PPE_Decision_Tree Start START: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Oil State->Liquid Dissolved Scale_Solid Scale > 100 mg? Solid->Scale_Solid Scale_Liq Concentration > 100 mM? Liquid->Scale_Liq L2 Level 2: Enhanced PPE (Hood + Goggles + Double Nitrile) Scale_Solid->L2 No L3 Level 3: Containment (Powder Hood + Tyvek + Double Nitrile) Scale_Solid->L3 Yes (Dust Risk) L1 Level 1: Standard PPE (Hood + Glasses + Single Nitrile) Scale_Liq->L1 No Scale_Liq->L2 Yes (Splash Risk)

Figure 1: Risk-Based PPE Selection Decision Tree. Selects protection level based on physical state and potential exposure magnitude.

Step-by-Step Handling Protocols

Protocol A: Solid Weighing & Transfer

Rationale: The highest risk of exposure occurs when the static-prone solid becomes airborne during transfer.

  • Pre-Check: Verify Fume Hood certification sticker is current. Ensure sash is at the safe working height.

  • Donning Sequence:

    • Wash hands.[1][2][3][4][5][6][7][8][9]

    • Don inner nitrile gloves.

    • Don lab coat (Tyvek if >100mg).

    • Don outer extended-cuff nitrile gloves (pull over lab coat cuffs).

    • Don eye protection.[1][2][3][4][6][7][8]

  • Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is fluffy/electrostatic. This prevents "jumping" of the powder, which reduces contamination risk [3].

  • Transfer: Open the vial only inside the hood. Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Wipe the exterior of the vial and the balance area with a methanol-dampened Kimwipe before removing items from the hood.

Protocol B: Doffing (Removal) Strategy

Rationale: Improper removal of PPE is a common source of secondary exposure.

  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out) while still inside the hood. Dispose of as solid hazardous waste.

  • Coat/Eyewear: Remove eyewear (clean with ethanol). Remove lab coat (hang in designated area or dispose if Tyvek).

  • Inner Gloves: Remove last. Inspect hands for any residue.

  • Hygiene: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residues).

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, immediate classification determines the response.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Solvent Solution Type->Liquid Action_P 1. Cover with wet paper towel (Prevent Dust) 2. Wipe inward Powder->Action_P Action_L 1. Absorb with vermiculite or chemical pad 2. Dispose as HazWaste Liquid->Action_L

Figure 2: Immediate Spill Response Protocol. Note: Never dry-sweep potent powders.

Waste Disposal[5][8][9][10]
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be segregated into Solid Hazardous Waste .

  • Liquid Waste: Mother liquors and rinses containing the ester must go into Halogenated Organic Waste streams due to the chlorine substituent. Do not mix with aqueous basic waste, as this may hydrolyze the ester, changing the chemical profile in the waste drum.

References

  • PubChem. (n.d.). Compound Summary: 6-Chloro-1H-indazole-5-carboxylic acid methyl ester.[10] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Naumann, B. D., et al. (1996).[11] Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal.[11] (Foundational text on Control Banding).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved January 29, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 29, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.